molecular formula C4H9NO2 B1294617 2-Methyl-2-nitropropane CAS No. 594-70-7

2-Methyl-2-nitropropane

Cat. No.: B1294617
CAS No.: 594-70-7
M. Wt: 103.12 g/mol
InChI Key: AIMREYQYBFBEGQ-UHFFFAOYSA-N
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Description

Photodissociation of 2-methyl-2-nitropropane at 193 and 248nm leads to the formation of OH fragment and electronically excited NO2. Hydrolysis reaction of this compound in the presence of platinum-alumina catalyst yields N2O.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-nitropropane
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InChI

InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3
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InChI Key

AIMREYQYBFBEGQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID0060488
Record name Propane, 2-methyl-2-nitro-
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Molecular Weight

103.12 g/mol
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Physical Description

Melting point = 26.23 deg C; [ChemIDplus] Colorless liquid; [Acros Organics MSDS] Colorless low melting solid; mp = 27-31 deg C; [Alfa Aesar MSDS]
Record name 2-Methyl-2-nitropropane
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CAS No.

594-70-7
Record name 2-Methyl-2-nitropropane
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Record name 2-METHYL-2-NITROPROPANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Methyl-2-nitropropane, a valuable building block in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathways and workflows to facilitate understanding and replication.

Oxidation of tert-Butylamine (B42293) with Potassium Permanganate (B83412)

The most well-documented and reliable method for the synthesis of this compound is the oxidation of tert-butylamine using a strong oxidizing agent such as potassium permanganate.[1][2] This method provides a good yield of the desired product.

Reaction Pathway

The overall reaction involves the oxidation of the primary amine group of tert-butylamine to a nitro group.

Oxidation_of_tert_Butylamine tert_butylamine tert-Butylamine intermediate N-tert-Butylhydroxylamine (Intermediate) tert_butylamine->intermediate KMnO₄, H₂O product This compound intermediate->product [O]

Caption: Oxidation of tert-butylamine to this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • tert-Butylamine

  • Potassium permanganate (KMnO₄)

  • Water

  • Diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • 5-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Still head for steam distillation

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a 250-mL dropping funnel, prepare a suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of water.

  • Addition of Amine: While stirring the suspension vigorously, add 100 g (1.37 moles) of tert-butylamine dropwise over a 10-minute period.

  • Reaction: After the addition is complete, heat the reaction mixture to 55°C over approximately 2 hours. Maintain this temperature with continuous stirring for an additional 3 hours.

  • Workup and Isolation:

    • Replace the dropping funnel and reflux condenser with a stopper and a still head fitted for steam distillation.

    • Steam distill the product from the reaction mixture.

    • Separate the liquid product from the denser aqueous layer.

    • Dilute the organic layer with 250 mL of diethyl ether.

    • Wash the ethereal solution successively with two 50-mL portions of 2 M hydrochloric acid and one 50-mL portion of water.

  • Drying and Purification:

    • Dry the ethereal solution over anhydrous magnesium sulfate.

    • Perform fractional distillation at atmospheric pressure to remove the diethyl ether.

    • The crude product obtained (106–128 g) is typically of sufficient purity for many applications.

    • For higher purity, distill the crude product to afford pure this compound.[1]

Quantitative Data
ParameterValueReference
Yield 78%[1][2]
Boiling Point 127–128 °C[1][3]
Melting Point 25–26 °C[1][3]
Refractive Index (n²⁵D) 1.3992[1]
Density (at 25 °C) 0.95 g/mL

Nucleophilic Substitution of tert-Butyl Chloride with Silver Nitrite (B80452)

An alternative, though less detailed in the provided literature, is the synthesis of this compound via a nucleophilic substitution reaction between tert-butyl chloride and silver nitrite. This reaction would likely proceed through an SN1 mechanism due to the tertiary nature of the alkyl halide.[4][5][6]

Proposed Reaction Pathway

The reaction involves the formation of a stable tertiary carbocation, which is then attacked by the nitrite ion.

SN1_Reaction cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack tBuCl tert-Butyl Chloride carbocation tert-Butyl Carbocation tBuCl->carbocation Slow AgCl Silver Chloride (AgCl) product This compound carbocation->product Fast, from NO₂⁻ AgNO2 Silver Nitrite (AgNO₂)

Caption: Proposed SN1 mechanism for the synthesis of this compound.

General Experimental Workflow

Experimental_Workflow start Start reaction React tert-Butyl Chloride with Silver Nitrite in a suitable solvent (e.g., aqueous ethanol) start->reaction filtration Filter to remove precipitated Silver Chloride reaction->filtration extraction Extract the product with an organic solvent filtration->extraction washing Wash the organic layer extraction->washing drying Dry the organic layer (e.g., with Na₂SO₄) washing->drying distillation Purify by distillation drying->distillation end End distillation->end

Caption: General experimental workflow for the synthesis of this compound via nucleophilic substitution.

Physical and Spectroscopic Data

A summary of the key physical properties of this compound is provided below for reference.

PropertyValueReference
Molecular Formula C₄H₉NO₂[7]
Molecular Weight 103.12 g/mol [8]
CAS Number 594-70-7[3][7]
Appearance Colorless liquid or waxy solid[1][9]
Boiling Point 126-128 °C[1][3]
Melting Point 24-26 °C[1][3]
Density 0.95 g/mL at 25 °C
Refractive Index n²⁰/D 1.400, n²⁵D 1.3992[1][3]

Safety Considerations

  • tert-Butylamine is a flammable and corrosive liquid.[10]

  • Potassium permanganate is a strong oxidizer.

  • This compound may cause irritation and has been associated with central nervous system depression and cardiac disturbances.[8]

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

This guide provides a detailed overview of the synthesis of this compound. For further information on the handling and safety of the reagents and product, please consult the relevant Safety Data Sheets (SDS).

References

An In-depth Technical Guide to 2-Methyl-2-nitropropane (CAS 594-70-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-nitropropane (tert-nitrobutane), a versatile chemical compound with applications in organic synthesis and research. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented in a clear and accessible format for laboratory and development professionals.

Chemical and Physical Properties

This compound is a colorless, low-melting solid or clear liquid with the chemical formula (CH₃)₃CNO₂.[1][2][3] It is also known by several synonyms, including tert-nitrobutane, 2-nitroisobutane, and trimethylnitromethane.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 594-70-7[1][4][5]
Molecular Formula C₄H₉NO₂[1][2][5]
Molecular Weight 103.12 g/mol [1][2][5]
Melting Point 24 - 26.23 °C[2][4][6]
Boiling Point 126 - 127 °C[1][4][7]
Density 0.95 g/mL at 25 °C[1][4][7]
Refractive Index (n20/D) 1.4[1][7]
Flash Point 19 °C (66.2 °F) - closed cup[8]
InChIKey AIMREYQYBFBEGQ-UHFFFAOYSA-N[2][4]
SMILES CC(C)(C)--INVALID-LINK--=O[1][4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features and AvailabilityReference(s)
¹H NMR Spectrum available.[2][9]
¹³C NMR Spectrum available.[9]
Mass Spectrometry (GC-MS) Mass spectrum (electron ionization) available through NIST.[2][10]
Infrared (IR) Spectroscopy FTIR and Vapor Phase IR spectra available.[2][11]
Raman Spectroscopy FT-Raman spectrum available.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent reduction are outlined below.

Synthesis of this compound from tert-Butylamine (B42293)

This procedure describes the oxidation of tert-butylamine to produce this compound.[12][13]

Materials:

  • tert-Butylamine (100 g, 1.37 moles)

  • Potassium permanganate (B83412) (650 g, 4.11 moles)

  • Water (3 L)

  • Diethyl ether

  • 2 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Equipment:

  • 5-L three-necked flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • 250-mL dropping funnel

  • Still head for steam distillation

Procedure:

  • A suspension of potassium permanganate in water is prepared in the three-necked flask and stirred vigorously.

  • tert-Butylamine is added dropwise to the suspension over a 10-minute period.

  • Upon completion of the addition, the reaction mixture is heated to 55°C for approximately 2 hours and maintained at this temperature with continuous stirring for an additional 3 hours.

  • The apparatus is then configured for steam distillation, and the product is distilled from the reaction mixture.

  • The collected liquid product is separated from the aqueous layer, diluted with 250 mL of diethyl ether, and washed successively with two 50-mL portions of 2 M hydrochloric acid and 50 mL of water.

  • The ethereal solution is dried over anhydrous magnesium sulfate.

  • The ether is removed by fractional distillation at atmospheric pressure. The residual crude product can be further purified by distillation to yield pure this compound.[13]

Reduction of this compound to N-tert-Butylhydroxylamine

This protocol details the reduction of this compound.[12]

Materials:

  • This compound (60 g, 0.58 mole)

  • Aluminum foil (30 g)

  • Mercury(II) chloride (8.0 g)

  • Ether (1.5 L)

  • Water (15 mL)

  • 2 M Aqueous sodium hydroxide (B78521)

Equipment:

  • 3-L three-necked flask

  • Dropping funnel

  • Mechanical stirrer

  • Two efficient reflux condensers in series

  • 2-L separatory funnel

  • Glass wool plug

Procedure:

  • Aluminum foil cylinders are amalgamated by immersion in a mercury(II) chloride solution for 15 seconds, followed by rinsing with ethanol (B145695) and ether.

  • The amalgamated aluminum is added to a mixture of ether and water in the three-necked flask.

  • The mixture is stirred vigorously, and this compound is added dropwise at a rate that maintains a brisk reflux of the ether.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • The stirrer is stopped, and the gelatinous precipitate is allowed to settle.

  • The colorless solution is decanted through a glass wool plug into a separatory funnel and washed with two 250-mL portions of 2 M aqueous sodium hydroxide.

  • The precipitate in the reaction flask is washed with two 500-mL portions of ether, and these washings are combined and washed with the sodium hydroxide solution.

Visualized Synthesis Pathway

The synthesis of this compound from its precursor, 2-nitropropane (B154153), is an important industrial process.[14][15] The following diagram illustrates a generalized workflow for this synthesis.

Synthesis_Workflow raw_materials Raw Materials (2-Nitropropane, Formaldehyde) reaction_vessel Reaction Vessel (Alkaline Conditions) raw_materials->reaction_vessel 1. Charging reaction Formylation Reaction reaction_vessel->reaction 2. Reaction neutralization Neutralization (Acid Addition) reaction->neutralization 3. Quenching filtration Filtration neutralization->filtration 4. Separation distillation Reduced Pressure Distillation filtration->distillation 5. Purification final_product 2-Nitro-2-methyl-1-propanol (Precursor to this compound) distillation->final_product 6. Isolation

Caption: Generalized workflow for the synthesis of a precursor to this compound.

Applications in Research and Development

This compound serves as a valuable reagent in organic synthesis. It is utilized in the preparation of various other chemical compounds, including amines, amides, and nitriles.[7][16] Its photodissociation at 193 and 248 nm, which leads to the formation of an OH fragment and electronically excited NO₂, is a subject of research interest.[1][17]

Furthermore, its derivative, 2-Methyl-2-nitrosopropane, is an excellent scavenger of free radicals and is widely used in "spin trapping" experiments to detect and identify reactive radicals.[12]

Safety Information

This compound is a flammable solid and liquid.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[18]

Table 3: GHS Hazard Information for this compound

Hazard ClassPictogramSignal WordHazard Statement(s)
Flammable Liquids (Category 2)🔥DangerH225: Highly flammable liquid and vapor.
Skin Irritation (Category 2)WarningH315: Causes skin irritation.
Eye Irritation (Category 2)WarningH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritation.

Precautionary Statements: Users should adhere to standard laboratory safety protocols, including the use of personal protective equipment such as gloves, eye protection, and a dust mask. Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, and open flames.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[8]

References

Structure and molecular formula of 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 2-Methyl-2-nitropropane, a valuable building block in organic synthesis.

Molecular Structure and Identification

This compound, also known as tert-nitrobutane, is a tertiary nitroalkane. Its structure is characterized by a nitro group attached to a tertiary butyl group.

Molecular Formula: C₄H₉NO₂[1]

Molar Mass: 103.12 g/mol [1]

CAS Registry Number: 594-70-7[1]

Synonyms: tert-Nitrobutane, 2-Nitroisobutane, Trimethylnitromethane[2]

structure C_quat C C1 CH₃ C_quat->C1 C2 CH₃ C_quat->C2 C3 CH₃ C_quat->C3 N N C_quat->N O1 O N->O1 + O2 O N->O2 - synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification tert_butylamine tert-Butylamine mixing Mix and Stir tert_butylamine->mixing kmno4 Potassium Permanganate in Water kmno4->mixing heating Heat to 55°C for 3h mixing->heating steam_distillation Steam Distillation heating->steam_distillation extraction Separation and Washing steam_distillation->extraction drying Drying (MgSO₄) extraction->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

References

Spectroscopic Profile of 2-Methyl-2-nitropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Methyl-2-nitropropane, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties, offering crucial information for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are relatively simple due to the molecule's high degree of symmetry.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single signal, as all nine protons are chemically equivalent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.58Singlet9H(CH₃)₃C-
¹³C NMR Data

The carbon-13 NMR spectrum of this compound displays two distinct signals, corresponding to the quaternary carbon and the three equivalent methyl carbons.

Chemical Shift (δ) ppmAssignment
~87.5C (CH₃)₃
~25.5-C H₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the nitro group and the alkyl moieties.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~2980C-H stretchAlkyl
~1540Asymmetric NO₂ stretchNitro
~1370Symmetric NO₂ stretchNitro
~1390, ~1370C-H bend (gem-dimethyl)Alkyl

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy (General Protocol for Small Molecules)
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy (General Protocol for Liquid Samples)
  • Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. This is necessary to subtract the absorbance of the sample holder and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow where information from different techniques is combined to elucidate the molecular structure.

Spectroscopic_Analysis_Workflow Logical Flow of Spectroscopic Data Interpretation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy H_NMR ¹H NMR Structure Molecular Structure of this compound H_NMR->Structure Proton Environments (Chemical Shift, Multiplicity) C_NMR ¹³C NMR C_NMR->Structure Carbon Environments (Chemical Shift) IR FTIR IR->Structure Functional Groups (Vibrational Frequencies)

Caption: Logical flow of spectroscopic data interpretation.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for obtaining spectroscopic data in a laboratory setting.

Experimental_Workflow Generalized Spectroscopic Analysis Workflow Start Sample Preparation Background Acquire Background Spectrum (for IR) Start->Background Acquire_Data Acquire Spectroscopic Data (NMR or IR) Start->Acquire_Data for NMR Background->Acquire_Data Process_Data Data Processing (Fourier Transform, Phasing, etc.) Acquire_Data->Process_Data Analyze Spectral Analysis and Interpretation Process_Data->Analyze Report Generate Report Analyze->Report

An In-depth Technical Guide to the Discovery and History of 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-nitropropane, a tertiary nitroalkane, has played a notable role in the advancement of organic synthesis and the study of reaction mechanisms. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key physicochemical properties. Detailed experimental protocols for seminal and modern synthetic methods are presented, alongside tabulated quantitative data for easy comparison. Furthermore, this guide elucidates the compound's significant application in the study of transient free radicals through its conversion to a spin-trapping agent, with the corresponding biochemical pathway visualized.

Discovery and Historical Context

The precise moment of the first synthesis of this compound is not definitively documented under a single discoverer's name. Its discovery is intrinsically linked to the broader development of synthetic methods for aliphatic nitro compounds in the late 19th century. The groundwork was laid by two pivotal reactions:

  • The Victor Meyer Reaction (1872): Victor Meyer's discovery that alkyl iodides react with silver nitrite (B80452) to form nitroalkanes was a landmark achievement, providing the first general method for their preparation.[1][2][3] This reaction, however, was primarily effective for primary and secondary alkyl halides. The synthesis of tertiary nitroalkanes like this compound via this method is generally not feasible due to the steric hindrance of the tertiary carbon, which favors the formation of the isomeric nitrite ester and elimination products.[4][5]

  • The Henry Reaction (Nitroaldol Reaction) (1895): Discovered by Louis Henry, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[6][7][8] While foundational for the construction of more complex nitro compounds, the direct synthesis of this compound via this method is not straightforward as it is not an aldol (B89426) adduct.

The first practical and efficient synthesis of tertiary nitroalkanes, including this compound, emerged from the work on the oxidation of amines. The permanganate (B83412) oxidation of tertiary carbinamines (RR′R″C-NH2) to tertiary nitro compounds (RR′R″C-NO2) was a significant breakthrough, providing yields of 70-80% and marking the first truly viable route to this class of compounds.[9] This method, detailed in Organic Syntheses, remains a classic and reliable laboratory preparation.[10]

Physicochemical and Spectral Data

This compound is a colorless solid at room temperature with a characteristic odor. Its key physical and spectral properties are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC4H9NO2[11][12]
Molecular Weight103.12 g/mol [11][12]
Melting Point24-26 °C[10][12]
Boiling Point126-128 °C[10][12]
Density0.95 g/mL at 25 °C[12]
Refractive Index (n²⁵D)1.3992[10]
Table 2: Spectral Data of this compound
Spectrum TypeKey Peaks/Shifts
¹H NMR A single peak is observed due to the magnetic equivalence of the nine protons of the three methyl groups.
¹³C NMR Two peaks are observed: one for the quaternary carbon attached to the nitro group and one for the three equivalent methyl carbons.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed around 1540 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry The mass spectrum shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Experimental Protocols for Synthesis

This section provides detailed methodologies for the synthesis of this compound, reflecting both historical and modern approaches.

Synthesis via Oxidation of tert-Butylamine (B42293) (Classic Method)

This procedure is adapted from Organic Syntheses, a highly reputable source for reliable organic preparations.[10]

Reaction Scheme:

(CH₃)₃CNH₂ + KMnO₄ → (CH₃)₃CNO₂

Materials:

  • tert-Butylamine

  • Potassium permanganate (KMnO₄)

  • Water

  • Diethyl ether

  • 2 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of potassium permanganate (4.11 moles) in 3 liters of water is prepared in a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • tert-Butylamine (1.37 moles) is added dropwise to the stirred suspension over 10 minutes.

  • The reaction mixture is then heated to 55 °C and maintained at this temperature with continuous stirring for 3 hours.

  • The product is isolated from the reaction mixture by steam distillation.

  • The collected distillate is separated, and the organic layer is diluted with diethyl ether.

  • The ethereal solution is washed successively with 2 M hydrochloric acid and water.

  • The solution is dried over anhydrous magnesium sulfate.

  • The diethyl ether is removed by fractional distillation.

  • The crude product is then purified by distillation to yield pure this compound.

Expected Yield: Approximately 78%.[10]

Modern Synthetic Approaches to Tertiary Nitroalkanes

While the oxidation of tert-butylamine is a robust method, modern organic synthesis has seen the development of catalytic routes to tertiary nitroalkanes. These methods often offer milder reaction conditions and broader substrate scope, though they may not be the most direct route for the specific synthesis of this compound from simple precursors. An example is the photoredox-nickel dual-catalyzed alkylation of secondary nitroalkanes.[13][14]

General Reaction Scheme (Illustrative):

R₂CHNO₂ + R'-X --(Photoredox/Nickel Catalyst)--> R₂R'CNO₂

This method highlights the ongoing research into the synthesis of sterically hindered molecules.

Biochemical Significance: Role in Spin Trapping

A primary application of this compound in biochemical and pharmacological research is its use as a precursor for the synthesis of 2-Methyl-2-nitrosopropane (MNP).[10] MNP is a widely used "spin trap" for the detection and characterization of transient free radicals by Electron Paramagnetic Resonance (EPR) spectroscopy.[10][15][16]

Free radicals are highly reactive species implicated in numerous biological processes and disease states, including inflammation, aging, and neurodegenerative disorders. Their short lifetimes make direct detection challenging. Spin trapping overcomes this by reacting the transient radical with a spin trap (MNP) to form a more stable radical adduct (a nitroxide) that is readily detectable by EPR.[16]

The synthesis of MNP from this compound typically involves its reduction to the corresponding hydroxylamine, followed by oxidation.

spin_trap_synthesis_and_application N_tert_butylhydroxylamine N-tert-Butylhydroxylamine MNP 2-Methyl-2-nitrosopropane (MNP) (Spin Trap) N_tert_butylhydroxylamine->MNP Oxidation stable_adduct Stable Nitroxide Adduct (EPR Detectable) MNP->stable_adduct Trapping transient_radical Transient Free Radical (R•) transient_radical->stable_adduct EPR EPR Spectroscopy stable_adduct->EPR Detection & Characterization

Caption: Synthesis of MNP from this compound and its application in spin trapping.

Conclusion

This compound, while perhaps not as widely known as other nitro compounds, holds a significant place in the history of organic chemistry. Its synthesis marked a key step in the ability to create sterically hindered molecules. The data and protocols presented herein offer a valuable resource for researchers. Furthermore, its role as a precursor to the spin trap MNP underscores its enduring utility in the study of free radical biology and chemistry, making it a relevant compound for professionals in drug discovery and development who are investigating oxidative stress-related pathologies.

References

An In-depth Technical Guide to the Stability and Storage of 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-2-nitropropane (also known as tert-nitrobutane, CAS No. 594-70-7). The information is compiled from safety data sheets, chemical supplier information, and peer-reviewed literature to ensure safe handling, storage, and use in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is essential for understanding its stability profile.

PropertyValueCitations
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
Appearance Clear, colorless liquid or low melting solid[2]
Melting Point 24-26 °C (75-79 °F)[3]
Boiling Point 126-127 °C (259-261 °F) at 760 mmHg[4]
Density 0.950 g/mL at 25 °C[4]
Flash Point 19 °C (66.2 °F) - Closed Cup

Stability Profile

This compound is generally stable under normal, recommended storage conditions. However, it is susceptible to degradation under certain circumstances, primarily thermal stress and photodissociation. It is a flammable solid/liquid and poses a significant thermal hazard if not handled correctly.

Key Considerations:

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

  • General Class Hazard: Aliphatic nitroalkanes are known for their inherent reactivity and potential thermal hazards. DSC analysis of related primary and secondary nitroalkanes shows significant energy release upon decomposition.[5][6]

This compound is known to undergo photodissociation.

  • Mechanism: Exposure to ultraviolet light (e.g., at 193 and 248 nm) can lead to the cleavage of the C-N bond, forming hydroxyl (OH) radicals and electronically excited nitrogen dioxide (NO₂).[1][4]

The compound is stable under neutral conditions but can react with certain classes of chemicals.

Incompatible MaterialsNature of Hazard
Strong Oxidizing Agents Can lead to vigorous, exothermic reactions, increasing fire and explosion risk.
Strong Bases Can react, potentially leading to instability or undesired side reactions.

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.

ParameterRecommendationCitations
Temperature Store in a cool, well-ventilated place.[2] Given its low melting point, storage in a standard laboratory refrigerator (2-8°C) is appropriate to maintain it in a solid state and reduce vapor pressure.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[2]
Light Exposure Store in an opaque or amber container to protect from light and prevent photodegradation.
Container Use a tightly sealed, appropriate container. Ground/bond container and receiving equipment to prevent static discharge.[2]
Handling Use only non-sparking tools. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[2]
Designated Area Store in a designated "flammables area" away from incompatible materials.[2]

Decomposition Pathways

Understanding the degradation mechanisms is crucial for predicting stability and identifying potential impurities.

Theoretical studies of the gas-phase pyrolysis of tert-nitroalkanes, including this compound, indicate that the primary decomposition pathway is a concerted, non-synchronous elimination reaction.[7] This proceeds through a five-membered cyclic transition state to yield an alkene and nitrous acid (HNO₂).

cluster_main Thermal Decomposition Pathway reactant This compound ts Five-Membered Cyclic Transition State reactant->ts Heat (Δ) product1 Isobutylene ts->product1 Elimination product2 Nitrous Acid (HNO₂) ts->product2 Elimination

Caption: Gas-phase pyrolysis of this compound.

As previously noted, UV irradiation provides the energy to cleave the C-NO₂ bond, leading to a radical-based decomposition pathway.

Caption: Photodissociation of this compound.

Experimental Protocols

Assessing the stability of nitroalkanes often involves thermal analysis techniques. The following is a representative methodology for evaluating thermal stability using Differential Scanning Calorimetry (DSC), based on established protocols for this class of compounds.[5][6]

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH_d_) for a nitroalkane sample.

Instrumentation:

  • Differential Scanning Calorimeter (DSC) equipped with a data acquisition and analysis software.

  • High-pressure resistant crucibles (e.g., gold-plated stainless steel) capable of withstanding pressures generated during decomposition.

  • Crucible sealing press.

Methodology:

  • Sample Preparation:

    • In an inert atmosphere (e.g., a glovebox with nitrogen), accurately weigh 3-9 mg of this compound directly into a high-pressure DSC crucible.

    • Hermetically seal the crucible using the sealing press. This is critical to prevent evaporation of the sample during heating, which would interfere with the measurement of the decomposition exotherm.[5]

    • Prepare an identical, empty sealed crucible to serve as the reference.

  • DSC Analysis:

    • Place the sample and reference crucibles into the DSC instrument.

    • Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

    • Equilibrate the system at a starting temperature, typically 30 °C.

    • Heat the sample from the starting temperature to an upper limit (e.g., 400 °C) at a constant heating rate. A slow heating rate, such as 1 °C/min, is often used to obtain high-resolution data and a more conservative (lower) onset temperature.[5][6] Other rates (e.g., 5 or 10 °C/min) can be used for comparative studies.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify the exothermic peak corresponding to the decomposition of the sample.

    • Determine the onset temperature (T_onset_) of the exotherm, which represents the temperature at which decomposition begins.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d_ in J/g).

Caption: Workflow for DSC-based thermal stability analysis.

References

A Technical Guide to 2-Methyl-2-nitropropane (tert-Nitrobutane): Synonyms, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-nitropropane, a key chemical compound in various research and development applications. The document details its extensive list of synonyms, physicochemical properties, and a step-by-step experimental protocol for its synthesis. Furthermore, this guide illustrates its synthetic workflow and its application in spin trapping for the detection of free radicals.

Nomenclature: A Compilation of Synonyms

This compound is known by a multitude of synonyms in scientific literature and chemical databases. A thorough understanding of this nomenclature is crucial for accurate literature searches and chemical procurement.

Table 1: Synonyms for this compound

SynonymReference(s)
tert-Nitrobutane[1][2][3][4][5][6]
2-Nitroisobutane[1][3][4][5][7]
Trimethylnitromethane[3][4][5][7]
1,1-Dimethyl-1-nitroethane[1][3][4][5][7]
Propane, 2-methyl-2-nitro-[3][4][5][7]
nitro-tert-butane[1][2][4][5]
(CH3)3CNO2[1][3][5][6]
Nitrobutane[1][2][6]
TERT-NITROBUTANE[1][6]
2-methyl-1-nitropropane[1][2]
2-Nitro-2-methylpropane[1][3][4][5][7]
2-methyl-2-nitro-propan[1][6]
Nitro-tert.-butan[1][6]
CCRIS 5044[3][4]
NSC 3651[3]
EINECS 209-851-4[1][3]
UNII-9DKH5L679Z[3][4]
Nitrotertbutane[3]
tertNitrobutane[3]
2Nitroisobutane[3]
2Nitro2methylpropane[3]
Propane, 2methyl2nitro[3]
1,1Dimethyl1nitroethane[3]
2-methyl-2-nitro-propane[3][4]
tert-BuNO2[3]
tBuNO2[3]
t-BuNO2[3]
Carteolol Impurity 26[3]
1,1-dimethylnitroethane[3]

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design, safety assessments, and computational modeling.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C4H9NO2[1][2][3][4][5][8]
Molecular Weight 103.12 g/mol [1][3][5][8][9]
CAS Number 594-70-7[1][2][3][4][5][8]
Appearance Colorless liquid or white crystalline solid[6][8][10][11][12]
Melting Point 24 - 26.23 °C[2][6][7][8][9][10]
Boiling Point 126 - 128 °C[1][2][6][8][9][10]
Density 0.95 - 0.957 g/mL at 25 °C[1][2][6][8][9]
Refractive Index (n20/D) 1.4 - 1.407[1][2][8][9]
Flash Point 19 °C (66.2 °F) - closed cup[2]
Water Solubility Insoluble[2][6]
Vapor Pressure 6.71 mmHg at 25°C[2][6]
UV Maximum (95% C2H5OH) 279 nm (ε 24)[10]
¹H NMR (CCl₄) δ 1.58 (s, 9H, (CH₃)₃C)[10]
IR (CCl₄) 1545 cm⁻¹ (broad), 1355 cm⁻¹ (NO₂)[10]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be reliably achieved through the oxidation of tert-butylamine (B42293). The following protocol is a detailed methodology for this synthesis.[10][13][14]

Materials and Equipment:
  • tert-Butylamine

  • Potassium permanganate (B83412) (KMnO₄)

  • Deionized water

  • Diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 5-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:
  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of deionized water.[10][13]

  • Addition of Reactant: While vigorously stirring the suspension, add 100 g (1.37 moles) of tert-butylamine dropwise over a 10-minute period.[10][13]

  • Reaction: Heat the mixture to 55°C over approximately 2 hours. Maintain this temperature with continuous stirring for an additional 3 hours to ensure the reaction goes to completion.[10][13]

  • Isolation of Crude Product: After the reaction period, reconfigure the apparatus for steam distillation. Steam distill the product from the reaction mixture. The distillate will consist of two layers.[10][13]

  • Extraction and Washing: Separate the organic layer from the aqueous layer using a separatory funnel. Dilute the organic layer with 250 mL of diethyl ether. Wash the ethereal solution sequentially with two 50-mL portions of 2 M hydrochloric acid and one 50-mL portion of deionized water.[10][13]

  • Drying: Dry the washed organic layer over anhydrous magnesium sulfate.[10][13]

  • Purification: Filter to remove the drying agent. Purify the product by fractional distillation at atmospheric pressure. The initial fraction will be the diethyl ether solvent. The pure this compound will distill at 127–128 °C.[10]

Visualizations

Synthesis Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product tert_butylamine tert-Butylamine oxidation Oxidation at 55°C tert_butylamine->oxidation kmno4 Potassium Permanganate kmno4->oxidation steam_distillation Steam Distillation oxidation->steam_distillation extraction Workup (Extraction & Washing) steam_distillation->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Spin Trapping Applications

This compound is a precursor to the widely used spin trap, 2-methyl-2-nitrosopropane (B1203614) (MNP). This diagram illustrates the logical progression from the precursor to the detection of transient free radicals.[10]

Spin_Trapping cluster_precursor Precursor cluster_spintrap Spin Trap Formation cluster_application Application nitropropane This compound reduction Reduction nitropropane->reduction e.g., with Al-Hg oxidation Oxidation reduction->oxidation e.g., with NaOBr mnp 2-Methyl-2-nitrosopropane (MNP) oxidation->mnp nitroxide Stable Nitroxide Radical mnp->nitroxide radical Transient Free Radical radical->nitroxide trapping esr ESR Spectroscopy nitroxide->esr detection

References

Photodissociation of 2-Methyl-2-nitropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodissociation dynamics of 2-methyl-2-nitropropane (MNP), a molecule of interest in various chemical and biological systems. The document elucidates the primary photochemical pathways, details the transient species involved, and presents available quantitative data from scientific literature. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms. This guide is intended to be a valuable resource for researchers in physical chemistry, photobiology, and drug development who are investigating the photochemistry of nitroalkanes.

Introduction

This compound (tert-nitrobutane) serves as a model system for understanding the complex photochemical behavior of tertiary nitroalkanes. Upon absorption of ultraviolet (UV) radiation, MNP undergoes dissociation through several competing pathways, leading to the formation of various reactive species. The study of these processes is crucial for applications ranging from atmospheric chemistry to the design of photo-responsive materials and understanding potential phototoxicity in drug molecules containing the nitro moiety. This guide focuses on the photodissociation dynamics primarily at two key UV wavelengths: 193 nm and 248 nm.

Photodissociation Pathways

The photodissociation of this compound is initiated by the absorption of a UV photon, which excites the molecule to a higher electronic state. From this excited state, the molecule can relax through various channels, including two primary dissociation pathways:

  • C-N Bond Cleavage: The predominant pathway involves the homolytic cleavage of the carbon-nitrogen bond, yielding a tert-butyl radical ((CH₃)₃C•) and a nitrogen dioxide radical (NO₂).

  • HONO Elimination: A second pathway involves the intramolecular rearrangement and elimination of nitrous acid (HONO), resulting in the formation of isobutylene (B52900) ((CH₃)₂C=CH₂).

The subsequent reactions of the primary photoproducts, particularly the highly reactive radicals, contribute to the complexity of the overall photochemical process.

Quantitative Data

The following tables summarize the available quantitative data on the photodissociation of this compound.

Table 1: Translational Energies of OH Fragments

Excitation Wavelength (nm)Translational Energy of OH (kcal/mol)Citation
19322.0 ± 3.2[1]
24817.5 ± 4.1[1]

Table 2: Properties of Electronically Excited NO₂ Fragment

ParameterValueExcitation Wavelength (nm)Citation
Radiative Lifetime1.2 ± 0.1 µs193[1]
Quenching Rate Coefficient by MNP(2.7 ± 0.1) x 10⁻¹⁰ molecule⁻¹ cm³ s⁻¹193[1]

Experimental Protocols

This section details the methodologies employed in the study of this compound photodissociation.

Laser-Induced Fluorescence (LIF) Spectroscopy for OH Detection

This technique is used to probe the nascent quantum state distributions of OH radicals produced from the photodissociation of MNP.

  • Sample Preparation: A dilute mixture of this compound in a buffer gas (e.g., Argon) is introduced into a vacuum chamber through a pulsed nozzle, generating a supersonic jet of cooled molecules.

  • Photolysis Laser: A pulsed excimer laser operating at either 193 nm (ArF) or 248 nm (KrF) is used to photodissociate the MNP molecules in the jet.

  • Probe Laser: A tunable dye laser, pumped by a Nd:YAG laser, is frequency-doubled to generate UV light in the range of 281-284 nm. This laser beam is spatially and temporally overlapped with the photolysis laser pulse.

  • Detection: The probe laser excites the OH radicals from their ground electronic state (X²Π) to the first excited state (A²Σ⁺). The resulting fluorescence is collected at a right angle by a photomultiplier tube (PMT) through a bandpass filter to reduce scattered light.

  • Data Acquisition: The fluorescence signal from the PMT is integrated using a boxcar averager and recorded as a function of the probe laser wavelength to obtain the LIF spectrum. By analyzing the intensities of different rotational lines, the rotational and vibrational energy distributions of the OH fragments can be determined.

Pump-Probe Spectroscopy

This technique is employed to study the real-time dynamics of the photodissociation process.

  • Laser System: An amplified Ti:Sapphire laser system is typically used to generate femtosecond laser pulses.

  • Pump Pulse: The fundamental output of the laser is frequency-doubled or tripled to generate the pump pulse at the desired UV wavelength (e.g., 266 nm). This pulse initiates the photodissociation.

  • Probe Pulse: A portion of the fundamental laser output is used to generate a white-light continuum, from which a specific wavelength is selected to probe the transient species.

  • Experimental Setup: The pump and probe beams are focused and spatially overlapped on the sample. The relative time delay between the pump and probe pulses is controlled by a motorized delay stage in the path of the pump beam.

  • Detection: The change in absorbance of the probe beam is measured as a function of the time delay, providing information on the formation and decay kinetics of the transient species.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows involved in the photodissociation of this compound.

Photodissociation_Pathways cluster_products Primary Photoproducts cluster_secondary Secondary Products MNP This compound (C(CH₃)₃NO₂) Excited_MNP [C(CH₃)₃NO₂]* (Excited State) MNP->Excited_MNP hν (UV) tButyl tert-Butyl Radical ((CH₃)₃C•) Excited_MNP->tButyl C-N Bond Cleavage NO2 Nitrogen Dioxide (NO₂) Excited_MNP->NO2 C-N Bond Cleavage Isobutylene Isobutylene ((CH₃)₂C=CH₂) Excited_MNP->Isobutylene HONO Elimination HONO Nitrous Acid (HONO) Excited_MNP->HONO HONO Elimination OH Hydroxyl Radical (•OH) HONO->OH Photolysis NO Nitric Oxide (NO) HONO->NO Photolysis LIF_Workflow cluster_setup Experimental Setup Sample MNP Sample (in Ar) Pulsed_Nozzle Pulsed Nozzle Sample->Pulsed_Nozzle Vacuum_Chamber Vacuum Chamber Pulsed_Nozzle->Vacuum_Chamber Supersonic Jet PMT Photomultiplier Tube (PMT) Vacuum_Chamber->PMT Fluorescence Photolysis_Laser Photolysis Laser (193 or 248 nm) Photolysis_Laser->Vacuum_Chamber Photodissociation Probe_Laser Probe Laser (Tunable UV) Probe_Laser->Vacuum_Chamber OH Excitation Data_Acquisition Data Acquisition System PMT->Data_Acquisition Signal

References

An In-depth Technical Guide to the Hydrolysis of 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 2-methyl-2-nitropropane. Contrary to the reactivity of primary and secondary nitroalkanes, tertiary nitroalkanes such as this compound exhibit significant resistance to classical acid-catalyzed hydrolysis, a characteristic stemming from their molecular structure. This document elucidates the underlying chemical principles governing this stability and explores alternative reaction pathways, such as catalyzed hydrolysis and photodissociation, that can induce the transformation of this compound. Detailed experimental protocols for studying these reactions, methods for quantitative analysis, and relevant kinetic and thermodynamic data, where available, are presented. This guide is intended to be a valuable resource for researchers working with tertiary nitroalkanes, providing a foundational understanding of their reactivity and practical guidance for experimental design and analysis.

Introduction

This compound, a tertiary nitroalkane, is a valuable compound in organic synthesis. However, its reactivity, particularly in aqueous environments, is a subject of considerable interest, especially in the context of drug development and material science where stability is a critical factor. Unlike primary and secondary nitroalkanes, which readily undergo acid-catalyzed hydrolysis via the Nef reaction to yield carbonyl compounds, this compound is notably stable under these conditions. This stability is attributed to the absence of an α-hydrogen atom, which is a prerequisite for the initial tautomerization step of the Nef reaction.[1][2]

This guide will delve into the chemical principles governing the hydrolytic stability of this compound and explore the specific conditions under which it can be induced to react.

Stability of this compound in Aqueous Solutions

Under standard acidic and basic conditions, this compound is highly resistant to hydrolysis. This stability makes it a robust functional group in many chemical applications.

Acidic Conditions

In the presence of strong acids such as hydrochloric acid or sulfuric acid, this compound does not undergo the typical Nef reaction. The mechanism of the Nef reaction requires the formation of a nitronate salt, which is initiated by the deprotonation of the α-carbon. As this compound lacks a hydrogen atom on the carbon adjacent to the nitro group, this initial and crucial step cannot occur.[1] Consequently, the compound remains largely unchanged even in strongly acidic aqueous solutions.

Basic Conditions

Similarly, in basic aqueous solutions, this compound does not readily undergo hydrolysis. The absence of an acidic α-hydrogen prevents the formation of a nitronate anion, which is the reactive intermediate in many base-catalyzed reactions of nitroalkanes.

Alternative Reaction Pathways

While resistant to standard hydrolysis, this compound can be transformed under specific, more energetic conditions. These include catalyzed reactions and photodissociation.

Catalyzed Hydrolysis

The hydrolysis of this compound can be achieved in the presence of a platinum-alumina catalyst. This reaction, however, does not yield the corresponding alcohol (2-methyl-2-propanol) but instead results in the formation of nitrous oxide (N₂O).[3][4][5] This catalytic conversion represents a distinct reaction pathway from classical hydrolysis.

Reaction:

(CH₃)₃CNO₂ --(Pt/Al₂O₃, H₂O)--> N₂O + other products

At present, detailed kinetic and mechanistic studies for this specific catalytic hydrolysis are not widely available in the public literature.

Photodissociation

This compound is susceptible to photodissociation when exposed to ultraviolet (UV) radiation. This process involves the cleavage of the C-N bond, leading to the formation of a tert-butyl radical and nitrogen dioxide. In the presence of water, subsequent reactions can occur, but this is a photochemical process rather than a direct hydrolysis reaction. Photodissociation at wavelengths of 193 nm and 248 nm has been shown to produce OH fragments and electronically excited NO₂.[3][4][5]

Primary Photodissociation Process:

(CH₃)₃CNO₂ + hν → (CH₃)₃C• + •NO₂

The quantum yields for the photodissociation of this compound are generally low, indicating that other energy dissipation pathways are also significant.

Quantitative Data

Quantitative data specifically for the hydrolysis of this compound is scarce due to its high stability. The following table summarizes available physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₄H₉NO₂[6]
Molecular Weight 103.12 g/mol [6]
Melting Point 299.38 K (26.23 °C)[6]
Boiling Point 399-400 K (126-127 °C)[3]
Density 0.95 g/mL at 25 °C[3]

Experimental Protocols

Given the limited reactivity of this compound under typical hydrolysis conditions, experimental protocols often focus on forced degradation studies or monitoring its behavior under non-hydrolytic conditions.

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[7][8][9][10][11]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • High-purity water

  • Buffer solutions (pH 4, 7, 9)

  • HPLC or GC-MS system

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Alkaline Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Stress: Heat the solid sample of this compound at 105°C for 24 hours.

  • Photolytic Stress: Expose the solid sample and a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC or GC-MS to identify and quantify any degradation products.

Analytical Methods

The analysis of this compound and its potential degradation products typically involves chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds.[12][13][14] For the analysis of this compound, a non-polar capillary column is typically used. The mass spectrometer provides structural information for the identification of the parent compound and any degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for the quantitative analysis of this compound. A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Hydrolysis_Resistance This compound This compound No α-Hydrogen No α-Hydrogen This compound->No α-Hydrogen Lacks Nef Reaction Blocked Nef Reaction Blocked No α-Hydrogen->Nef Reaction Blocked Leads to Hydrolytic Stability Hydrolytic Stability Nef Reaction Blocked->Hydrolytic Stability Results in Alternative_Pathways cluster_hydrolysis Catalyzed Hydrolysis cluster_photo Photodissociation 2-Methyl-2-nitropropane_H This compound N2O N2O 2-Methyl-2-nitropropane_H->N2O Pt/Al2O3, H2O Pt/Al2O3, H2O Pt/Al2O3, H2O->N2O 2-Methyl-2-nitropropane_P This compound tert-Butyl Radical tert-Butyl Radical 2-Methyl-2-nitropropane_P->tert-Butyl Radical Nitrogen Dioxide Nitrogen Dioxide 2-Methyl-2-nitropropane_P->Nitrogen Dioxide UV Light (hν) UV Light (hν) UV Light (hν)->tert-Butyl Radical UV Light (hν)->Nitrogen Dioxide Forced_Degradation_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acidic Acidic Stress Conditions->Acidic pH < 7 Alkaline Alkaline Stress Conditions->Alkaline pH > 7 Oxidative Oxidative Stress Conditions->Oxidative H2O2 Thermal Thermal Stress Conditions->Thermal Heat Photolytic Photolytic Stress Conditions->Photolytic UV Light Sample Analysis Sample Analysis Acidic->Sample Analysis Alkaline->Sample Analysis Oxidative->Sample Analysis Thermal->Sample Analysis Photolytic->Sample Analysis Identify Degradants Identify Degradants Sample Analysis->Identify Degradants Quantify Degradation Quantify Degradation Sample Analysis->Quantify Degradation End End Identify Degradants->End Quantify Degradation->End

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-nitropropane (MNP) as a Spin Trap in EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection of species with unpaired electrons, such as free radicals.[1][2] However, many biologically and chemically relevant radicals are highly reactive and exist at concentrations too low for direct detection.[3] The spin trapping technique addresses this limitation by using a "spin trap" to react with the short-lived radical, converting it into a more stable and persistent radical adduct that can be readily studied by EPR.[3][4]

2-Methyl-2-nitropropane (MNP), a nitroso compound, is a widely used spin trap particularly valued for its high specificity in trapping carbon-centered radicals.[5][6] The resulting MNP spin adducts produce characteristic EPR spectra, where the hyperfine splitting constants provide valuable information to identify the original trapped radical.[4] This document provides detailed application notes and protocols for the effective use of MNP in EPR spin trapping experiments.

Principle of MNP Spin Trapping

MNP functions by the covalent addition of a transient free radical (R•) to the nitrogen atom of the nitroso group. This reaction forms a stable nitroxide radical, known as a spin adduct, which is readily detectable by EPR spectroscopy.

Key Characteristics of MNP:

  • Specificity: MNP is highly effective and specific for trapping carbon-centered radicals.[5] While it can react with some other radicals, the resulting adducts are often unstable. For instance, adducts with oxygen-centered radicals are generally not stable enough for EPR detection.[7]

  • Monomer-Dimer Equilibrium: In its solid state, MNP exists as a colorless dimer. In solution, it establishes an equilibrium with its active, blue-colored monomeric form. The dissociation to the active monomer can be slow and is sometimes accompanied by decomposition, especially in the presence of light.[5]

  • Physical Properties: MNP is a volatile solid, a factor to consider during handling and sample preparation.[5]

// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; MNP -> dummy1 [style=invis]; Radical -> dummy2 [style=invis]; } caption="Figure 1: MNP Spin Trapping Mechanism."

Advantages and Limitations of MNP

Choosing the right spin trap is critical for the success of an EPR experiment.[8] MNP offers distinct advantages but also has limitations that users must be aware of.

AdvantagesLimitations
High Specificity for C-centered Radicals: Allows for selective detection of carbon-centered radicals in complex systems.[5]Instability of O-centered Adducts: Generally unsuitable for detecting hydroxyl (•OH) or superoxide (B77818) (O₂•⁻) radicals as the adducts are too short-lived.[5][7]
Distinct EPR Spectra: MNP-carbon adducts often yield well-resolved spectra, aiding in radical identification. The MNP-methyl adduct, for example, gives a characteristic 1:3:3:1 quartet pattern.[6]Monomer-Dimer Equilibrium: The active monomer concentration can be low and the dissociation from the dimer is slow, potentially affecting trapping efficiency.[5]
Versatility in Solvents: Can be used in both aqueous and organic media.[9][10]Photochemical Instability: MNP solutions can decompose in the presence of light, necessitating careful handling.[5]
Side Reactions: MNP can undergo a non-radical "-ene" addition reaction, which can form a hydroxylamine (B1172632) that may subsequently oxidize to a nitroxide, creating artifactual signals.[5]
Volatility: Its high volatility requires careful handling to prevent evaporation and concentration changes.[5]
Experimental Protocols

The following protocols provide a general framework for using MNP. Specific parameters should be optimized for each experimental system.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Prepare MNP Solution (Protect from light) C Initiate Radical Generation (e.g., add enzyme, UV light) A->C B Prepare Reaction Mixture (Buffer, Substrates, etc.) B->C D Incubate with MNP (Allow spin trapping to occur) C->D E Transfer to EPR Tube D->E F Acquire EPR Spectrum E->F G Simulate Spectrum & Identify Adduct F->G

Protocol 1: Trapping Carbon-Centered Radicals in Aqueous Systems

This protocol is adapted from studies of radical formation during metabolic activation of xenobiotics.[6]

  • Preparation of Reagents:

    • MNP Stock Solution: Prepare a saturated solution of MNP in deoxygenated ethanol (B145695) or DMSO. Keep the solution on ice and protected from light.

    • Reaction Buffer: Prepare the desired aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 20 minutes to prevent radical scavenging by oxygen.

    • Radical Generating System: Prepare solutions of the substrate (e.g., 1,2-dimethylhydrazine) and the initiating system (e.g., horseradish peroxidase and H₂O₂).[6]

  • Spin Trapping Procedure:

    • In an appropriate vial, combine the reaction buffer, the substrate, and the MNP stock solution. A final MNP concentration of 10-50 mM is common.

    • Initiate the reaction by adding the final component (e.g., H₂O₂).

    • Mix the solution gently and incubate for a specific period (e.g., 1-5 minutes) at a controlled temperature.

    • Transfer the solution to a flat cell or capillary tube suitable for EPR analysis.

  • EPR Spectrometer Settings (Typical X-band):

    • Microwave Frequency: ~9.5 GHz

    • Microwave Power: 10-20 mW

    • Magnetic Field Center: ~3400 G

    • Sweep Width: 100 G

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.5-1.0 G

    • Time Constant: 30-100 ms

    • Temperature: Room temperature (~298 K)

Protocol 2: Trapping Radicals in Organic Solvents

This protocol is relevant for studying radicals in non-aqueous environments, such as those generated from cigarette smoke.[10]

  • Preparation of Reagents:

    • MNP Trapping Solution: Dissolve MNP directly in the desired organic solvent (e.g., toluene) to a final concentration of ~20 mM.[10]

    • Deoxygenate the solution by bubbling with argon gas.

  • Spin Trapping Procedure:

    • Generate the radical species in the gas phase (e.g., using a vacuum system to draw cigarette smoke).

    • Bubble the gas stream directly through the MNP trapping solution in an impinger or a suitable reaction vessel.

    • After trapping, transfer the solution to an EPR tube. It is often beneficial to continue bubbling with an inert gas to remove dissolved oxygen, which can broaden the EPR signal.

  • EPR Spectrometer Settings:

    • Similar to the aqueous protocol, but optimization of microwave power may be necessary to avoid saturation, depending on the solvent.

Data Interpretation and Hyperfine Coupling Constants

The EPR spectrum of an MNP spin adduct is characterized by its g-value and hyperfine coupling constants (hfccs), primarily from the nitrogen nucleus (¹⁴N, nuclear spin I=1) and nearby protons (¹H, I=1/2).[11] The ¹⁴N coupling gives rise to a primary triplet (1:1:1) splitting. Each of these lines can be further split by other magnetic nuclei, such as the β-protons of the trapped radical.

Structure [label=<

(CH₃)₃C

N

R

|

O•

>];

label_aN [label="aN", fontcolor="#EA4335"]; label_aH [label="aH(β)", fontcolor="#4285F4"];

// Invisible nodes for positioning arrows pos_N [pos="1.2,0.5!", shape=point, style=invis]; pos_R [pos="2.3,0.5!", shape=point, style=invis];

label_aN -> pos_N [style=solid, color="#EA4335", arrowhead=vee, dir=back, labelangle=0, headlabel=""]; label_aH -> pos_R [style=solid, color="#4285F4", arrowhead=vee, dir=back, labelangle=0, headlabel=""]; } caption="Figure 3: General Structure of an MNP Spin Adduct."

The table below summarizes typical hyperfine coupling constants for various carbon-centered radicals trapped by MNP. These values are crucial for identifying the unknown radical species (R•).

Trapped Radical (R•)Adduct StructureaN (Gauss)aH(β) (Gauss)g-valueReference
Methyl (•CH₃)MNP-CH₃15.1 - 16.211.5 - 12.5~2.0061[6]
Ethyl (•CH₂CH₃)MNP-CH₂CH₃15.0 - 16.09.5 - 10.5~2.0060
t-Butyl (•C(CH₃)₃)MNP-C(CH₃)₃14.5 - 15.5---~2.0059
Hydroxymethyl (•CH₂OH)MNP-CH₂OH15.4 - 16.43.5 - 4.5~2.0058[9]
Carboxymethyl (•CH₂COOH)MNP-CH₂COOH15.62.6~2.0057[12][13]
Acyl (•C(O)R)MNP-C(O)R7.0 - 9.0---~2.0065[7]

Note: Values can vary slightly depending on solvent, temperature, and pH.

Applications in Research and Drug Development

MNP spin trapping is a valuable tool across various scientific disciplines.

  • Mechanistic Biology and Toxicology: Elucidating metabolic pathways of drugs and toxins. For example, MNP has been used to identify the formation of methyl radicals during the oxidative metabolism of the carcinogen 1,2-dimethylhydrazine (B38074).[6]

  • Lipid Peroxidation: Studying the formation of carbon-centered lipid radicals during oxidative stress, although secondary radicals are often detected due to the rapid rearrangement of primary alkoxyl radicals.[7]

  • Materials Science: Investigating radical intermediates in polymerization reactions.

  • Environmental Science: Identifying radical species in complex mixtures like cigarette smoke.[10][14]

  • Drug Development: Assessing the potential of drug candidates to generate or scavenge free radicals, which is crucial for understanding efficacy and toxicity profiles. The neuroprotective effects of some compounds are linked to their ability to trap free radicals.[15]

References

Application Notes and Protocols for Trapping Carbon-Centered Radicals with 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and characterization of transient carbon-centered radicals are crucial in understanding a vast array of chemical and biological processes, from polymerization reactions to the mechanisms of drug action and oxidative stress. Due to their high reactivity and short lifetimes, direct observation of these species is often challenging. Spin trapping, an analytical technique utilizing Electron Paramagnetic Resonance (EPR) spectroscopy, provides a powerful method for capturing and identifying these fleeting radicals. 2-Methyl-2-nitropropane (MNP) is a widely used nitroso-based spin trap that reacts with carbon-centered radicals to form persistent nitroxide spin adducts, which are readily detectable by EPR.[1] This document provides detailed application notes and experimental protocols for the effective use of MNP in trapping carbon-centered radicals.

Principle of Spin Trapping with this compound

The fundamental principle of spin trapping with MNP lies in the rapid and covalent reaction between the nitroso group (-N=O) of MNP and a transient carbon-centered radical (R•). This reaction results in the formation of a stable nitroxide radical adduct (a spin adduct). The unpaired electron in the spin adduct is delocalized over the N-O bond, rendering it significantly more stable than the initial carbon-centered radical. This increased stability allows the spin adduct to accumulate to a concentration detectable by EPR spectroscopy.

The resulting EPR spectrum of the spin adduct provides a wealth of information. The hyperfine splitting pattern, arising from the interaction of the unpaired electron with magnetic nuclei (primarily ¹⁴N and nearby protons), is characteristic of the trapped radical. By analyzing the hyperfine coupling constants (hfccs), researchers can deduce the structure of the original carbon-centered radical.[2]

Data Presentation

Hyperfine Coupling Constants of MNP-Carbon-Centered Radical Adducts

The identification of a trapped radical is primarily based on the unique hyperfine coupling constants of its MNP spin adduct. The following table summarizes experimentally determined hyperfine coupling constants for various carbon-centered radicals trapped by MNP in different solvents. These values are critical for the identification of unknown radicals in experimental samples.

Trapped Radical (R•)Radical StructureSolventa_N (G)a_H (G)Other Couplings (G)
Methyl•CH₃Toluene13.61 - 13.661.9 - 2.05 (3H)
Ethyl•CH₂CH₃Toluene13.6~2.0 (2H)
Trichloromethyl•CCl₃Benzene12.5-a_Cl ≈ 1.2 (3Cl)
Phenyl•C₆H₅Benzene9.8a_H(ortho) = 1.9 (2H), a_H(meta) = 0.8 (2H), a_H(para) = 1.9 (1H)
Carboxymethyl•CH₂COOHAcetic Acid15.13.2 (2H)
Formyl•CHOAqueous15.7221.27 (1H)

Note: Hyperfine coupling constants can be influenced by solvent polarity and temperature. The values presented here are representative and should be used as a guide. For definitive identification, comparison with spectra recorded under identical experimental conditions is recommended.

Reaction Rate Constants for MNP with Carbon-Centered Radicals

The efficiency of spin trapping is determined by the rate constant of the reaction between the spin trap and the radical. Higher rate constants indicate more effective trapping. The following table provides a summary of reported rate constants for the reaction of MNP with various carbon-centered radicals.

RadicalRadical StructureSolventRate Constant (k) (M⁻¹s⁻¹)
Methyl•CH₃Methanol3.9 x 10⁴
1-Phenylethyl•CH(CH₃)C₆H₅Acetonitrile~10⁸
Aliphatic Radicals (general)-Acetonitrile~10⁹

Note: The rate of trapping can be influenced by steric hindrance and the electronic properties of the radical and the spin trap.[3]

Experimental Protocols

Protocol 1: General Procedure for Spin Trapping of Carbon-Centered Radicals with MNP

This protocol outlines the fundamental steps for a typical spin trapping experiment using MNP.

Materials:

  • This compound (MNP)

  • Solvent (e.g., toluene, benzene, acetonitrile, or aqueous buffer)

  • System for radical generation (e.g., UV lamp for photolysis, chemical initiators)

  • EPR spectrometer

  • EPR sample tubes (e.g., quartz flat cell or capillary tubes)

  • Argon or nitrogen gas for deoxygenation

Procedure:

  • Preparation of MNP Stock Solution: Prepare a stock solution of MNP in the chosen solvent. A typical concentration range is 10-50 mM. Due to the potential for dimerization and decomposition, especially when exposed to light, it is advisable to prepare this solution fresh.[4] The active monomeric form of MNP often imparts a blue color to the solution.

  • Radical Generation: Prepare the system in which the carbon-centered radicals will be generated. This can be achieved through various methods:

    • Photolysis: Irradiate a precursor molecule with UV light. For example, the photolysis of acetone (B3395972) can generate methyl radicals.[5]

    • Chemical Reaction: Use a chemical initiator, such as the decomposition of an azo compound or the reaction of a peroxide with a metal ion (Fenton-like reaction).

    • Biological Systems: In biological samples, radicals can be generated through enzymatic reactions or cellular processes.

  • Spin Trapping Reaction:

    • In an EPR tube, combine the radical generating system with the MNP stock solution to achieve a final MNP concentration typically in the range of 1-20 mM.

    • If the experiment is sensitive to oxygen, deoxygenate the solution by bubbling with argon or nitrogen gas prior to radical generation. Oxygen can broaden the EPR signal and react with some radical species.

  • EPR Measurement:

    • Immediately after initiating radical generation, place the EPR tube into the spectrometer cavity.

    • Record the EPR spectrum. Typical X-band EPR spectrometer settings are:

      • Microwave Frequency: ~9.5 GHz

      • Magnetic Field Center: ~3400 G

      • Sweep Width: 100 G

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.1 - 1.0 G (optimize for resolution and signal-to-noise)

      • Microwave Power: 1 - 20 mW (avoid saturation)

      • Time Constant: 0.01 - 0.1 s

      • Scan Time: 1 - 4 minutes

  • Data Analysis:

    • Analyze the recorded EPR spectrum to determine the g-value and the hyperfine coupling constants.

    • Compare the experimental hyperfine coupling constants with literature values (see Data Presentation section and the NIEHS Spin Trap Database) to identify the trapped carbon-centered radical.[6]

    • Simulate the experimental spectrum using software to confirm the assignment of the spin adduct.

Protocol 2: Photolytic Generation of Alkyl Radicals for MNP Trapping

This protocol provides a specific example of generating alkyl radicals via photolysis for spin trapping with MNP.

Materials:

  • This compound (MNP)

  • Di-tert-butyl peroxide

  • Cyclohexane (B81311) (or other alkane)

  • Benzene (as solvent)

  • High-pressure mercury lamp

  • Quartz EPR flat cell

Procedure:

  • Prepare a solution of di-tert-butyl peroxide (as a photoinitiator) and cyclohexane in benzene.

  • Add MNP to the solution to a final concentration of 10-20 mM.

  • Transfer the solution to a quartz EPR flat cell.

  • Deoxygenate the sample by bubbling with argon for 10-15 minutes.

  • Place the flat cell in the EPR cavity.

  • Initiate photolysis by irradiating the sample with the high-pressure mercury lamp.

  • Record the EPR spectrum as described in Protocol 1. The expected radical to be trapped is the cyclohexyl radical.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

RadicalTrappingMechanism Radical_Source Radical Source (e.g., Photolysis, Chemical Reaction) Carbon_Radical Carbon-Centered Radical (R•) Radical_Source->Carbon_Radical Generates Spin_Adduct Stable Nitroxide Spin Adduct Carbon_Radical->Spin_Adduct MNP This compound (MNP) MNP->Spin_Adduct Traps EPR EPR Spectroscopy Spin_Adduct->EPR Detected by

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis EPR Analysis Prep_MNP Prepare MNP Stock Solution Mix Mix MNP and System in EPR Tube Prep_MNP->Mix Prep_System Prepare Radical Generating System Prep_System->Mix Deoxygenate Deoxygenate (if necessary) Mix->Deoxygenate Generate_Radicals Initiate Radical Generation Deoxygenate->Generate_Radicals Record_Spectrum Record EPR Spectrum Generate_Radicals->Record_Spectrum Analyze_Spectrum Analyze Hyperfine Structure Record_Spectrum->Analyze_Spectrum Identify_Radical Identify Trapped Radical Analyze_Spectrum->Identify_Radical

Concluding Remarks

This compound is a valuable tool for the detection and identification of carbon-centered radicals. The protocols and data provided in this document offer a comprehensive guide for researchers. Successful spin trapping experiments with MNP rely on careful sample preparation, appropriate radical generation methods, and accurate interpretation of the resulting EPR spectra. By following these guidelines, scientists can effectively utilize MNP to gain critical insights into radical-mediated processes in their respective fields of study.

References

Spin Trapping with 2-Methyl-2-nitropropane: A Detailed Protocol for Detecting Carbon-Centered Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the detection and identification of transient free radicals are crucial for understanding mechanisms of oxidative stress, drug metabolism, and various pathological conditions. Spin trapping, coupled with Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for this purpose. This document provides a detailed experimental protocol for utilizing 2-Methyl-2-nitropropane (MNP) as a spin trap, with a particular focus on its application in trapping carbon-centered radicals.

Introduction to MNP Spin Trapping

This compound (MNP), a nitroso-based spin trap, is a valuable tool for the specific detection of carbon-centered free radicals.[1] Unlike nitrone spin traps such as DMPO or PBN, MNP often yields more structurally informative ESR spectra for carbon-centered radical adducts. The technique involves the reaction of a short-lived radical with MNP to form a more stable nitroxide radical adduct, which can then be detected and characterized by ESR spectroscopy.[2] The hyperfine splitting constants of the resulting ESR spectrum provide insights into the structure of the trapped radical.[3]

However, working with MNP presents unique challenges. It exists as a solid dimer and must dissociate into its active monomeric form in solution, a process that can be slow and may be accompanied by decomposition.[1] MNP is also known to be volatile.[1] Careful preparation of the MNP solution is therefore critical for successful spin trapping experiments.

Key Applications

  • Drug Metabolism Studies: Identifying reactive metabolite intermediates that can lead to toxicity.

  • Oxidative Stress Research: Characterizing lipid peroxidation products and other carbon-centered radicals generated during cellular stress.

  • Biocatalysis and Enzymology: Investigating radical-mediated enzymatic reactions.[3][4]

  • Materials Science: Studying degradation and polymerization processes involving radical intermediates.

Quantitative Data: Hyperfine Splitting Constants of MNP Adducts

The identification of a trapped radical is primarily achieved by analyzing the hyperfine splitting constants (hfsc) from the ESR spectrum of the spin adduct. These constants, aN (from the nitrogen nucleus) and aH (from nearby protons), are characteristic of the specific radical trapped. Below is a summary of reported hfsc for an MNP adduct.

Radical SourceTrapped RadicalMNP AdductaN (G)aH (G)Reference
Acetic Acid (AA)•CH₂COOHMNP/CH₂COOH15.48.3[5]

G = Gauss

Experimental Workflow

The general workflow for a spin trapping experiment using MNP is outlined below. This process involves the preparation of the spin trap solution, generation of radicals in the presence of the trap, and subsequent analysis by ESR spectroscopy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mnp Prepare MNP Solution trapping Spin Trapping Reaction (MNP + R• -> MNP-R•) prep_mnp->trapping prep_sample Prepare Sample System (e.g., cells, enzyme assay) gen_rad Induce Radical Generation (e.g., Fenton reaction, UV photolysis) prep_sample->gen_rad gen_rad->trapping Short-lived Radical (R•) esr_acq ESR Spectral Acquisition trapping->esr_acq Stable MNP Adduct (MNP-R•) data_proc Data Processing & Simulation esr_acq->data_proc id_rad Radical Adduct Identification (Analysis of hfsc) data_proc->id_rad

Caption: Workflow for MNP spin trapping experiments.

Detailed Experimental Protocol

This protocol provides a general framework for detecting carbon-centered radicals using MNP. The specific concentrations and conditions may need to be optimized for the experimental system under investigation.

Materials:

  • This compound (MNP) dimer

  • High-purity solvent (e.g., deionized water, buffer, or organic solvent appropriate for the system)

  • System for radical generation (e.g., Fenton reagents: FeSO₄ and H₂O₂, substrate for enzymatic reaction, UV light source)

  • Sample tubes for ESR (e.g., flat cell or capillary tube)

  • ESR (EPR) spectrometer

Procedure:

  • Preparation of MNP Stock Solution:

    • Due to the slow dissociation of the MNP dimer to the active monomer, it is recommended to prepare the MNP solution in advance.[1]

    • Dissolve the MNP dimer in the chosen solvent to a desired stock concentration (e.g., 10-100 mM). The solubility of MNP should be considered.

    • Incubate the solution in the dark at room temperature for several hours to allow for monomer formation. Note that prolonged storage can lead to decomposition.[1][6]

    • It is advisable to prepare fresh solutions for each set of experiments.

  • Radical Generation and Spin Trapping:

    • In an appropriate reaction vessel, combine the components of the radical-generating system.

    • Add the MNP stock solution to the reaction mixture to achieve the desired final concentration (typically in the range of 1-50 mM). The optimal concentration should be determined empirically.

    • Initiate the radical generation. For example, in a Fenton system, add H₂O₂ to a solution containing the substrate and FeSO₄.

    • Allow the spin trapping reaction to proceed. The incubation time will depend on the rate of radical generation and the stability of the spin adduct.

  • ESR Spectroscopy:

    • Transfer the reaction mixture to an ESR sample tube.

    • Place the sample tube into the cavity of the ESR spectrometer.

    • Record the ESR spectrum. Typical spectrometer settings for nitroxide radicals are:

      • Microwave Frequency: X-band (~9.5 GHz)

      • Microwave Power: 10-20 mW (should be optimized to avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.1-1.0 G (should be optimized for resolution)

      • Sweep Width: 100 G

      • Sweep Time: 1-4 minutes

      • Number of Scans: 1-10 (signal averaging can improve the signal-to-noise ratio)

  • Data Analysis:

    • Analyze the recorded ESR spectrum. The spectrum of an MNP-carbon-centered radical adduct is typically a triplet of doublets.

    • Simulate the experimental spectrum using appropriate software to determine the hyperfine splitting constants (aN and aH) and the g-value.

    • Compare the obtained hyperfine splitting constants with literature values to identify the trapped radical.[5]

Mechanism of MNP Spin Trapping

The fundamental mechanism of spin trapping with MNP involves the addition of a transient radical (R•) to the nitrogen-oxygen double bond of the MNP monomer to form a stable nitroxide radical adduct.

G cluster_reactants Reactants cluster_product Product MNP MNP Monomer (Spin Trap) Adduct MNP-R• Adduct (Stable Nitroxide) MNP->Adduct Radical Carbon-Centered Radical (R•) (Short-lived) Radical->Adduct

Caption: MNP spin trapping reaction mechanism.

Considerations and Limitations

  • Specificity: MNP is highly specific for carbon-centered radicals and generally does not efficiently trap oxygen-centered radicals like hydroxyl or superoxide (B77818) radicals.[1]

  • Decomposition: MNP solutions can decompose, especially when exposed to light, which can lead to artifactual signals.[1][6] One common decomposition product is di-tert-butyl nitroxide (DTBN), which gives a characteristic three-line ESR spectrum.[5][7]

  • Non-Radical Reactions: MNP can undergo non-radical reactions, such as the "ene" reaction, which can potentially lead to the formation of nitroxides that are not derived from radical trapping.[1]

  • In Vivo Applications: The volatility and potential toxicity of MNP can limit its application in living systems. However, it has been successfully used in some in vivo studies.[3]

By following this detailed protocol and being mindful of the inherent properties of MNP, researchers can effectively utilize this spin trap to detect and identify carbon-centered radicals, thereby gaining valuable insights into a wide range of biological and chemical processes.

References

Application Notes and Protocols: 2-Methyl-2-Nitropropane in the Study of Radical Enzymology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-2-Nitropropane as a Tool in Radical Enzymology

This compound is a valuable chemical tool in the field of radical enzymology. While not a direct spin trap itself, it serves as a stable precursor to the highly effective nitroso spin trap, 2-methyl-2-nitrosopropane (B1203614) (MNP). MNP is widely used to detect and characterize transient radical intermediates in enzymatic reactions through a technique called Electron Paramagnetic Resonance (EPR) spectroscopy. The study of these radical intermediates is crucial for elucidating enzymatic mechanisms, understanding cellular oxidative stress, and developing novel therapeutics that target radical-generating enzymes.

The fundamental principle involves the reaction of a short-lived, EPR-silent radical with MNP to form a more stable, persistent nitroxide radical adduct. This adduct is readily detectable by EPR, and the analysis of its spectrum provides information about the structure of the original trapped radical.

Key Applications in Radical Enzymology

  • Elucidation of Enzymatic Mechanisms: MNP spin trapping allows for the direct detection of radical intermediates, providing critical evidence for proposed reaction mechanisms that involve radical species. A prime example is the study of 2-nitropropane (B154153) dioxygenase.

  • Characterization of Protein-Derived Radicals: Oxidative stress or enzymatic turnover can generate radicals on amino acid residues within a protein. MNP can be used to trap these protein-centered radicals, helping to identify the specific residues involved and understand the downstream consequences of this damage.

  • Screening for Radical Scavenging Activity: The ability of a compound to scavenge radicals generated by an enzymatic system can be quantified by observing the decrease in the MNP-radical adduct EPR signal. This is a valuable tool in the discovery of novel antioxidants.

  • Investigating Drug Metabolism: Many drugs are metabolized by enzymes that generate radical intermediates. MNP can be employed to trap these drug-derived radicals, aiding in the understanding of drug toxicity and efficacy.

Quantitative Data Presentation

Table 1: Hyperfine Coupling Constants for Common MNP-Radical Adducts

The analysis of the EPR spectrum of an MNP-radical adduct allows for the determination of hyperfine coupling constants (hfccs), which are crucial for identifying the trapped radical. The primary splittings arise from the interaction of the unpaired electron with the nitrogen nucleus of the nitroxide and with other nearby magnetic nuclei (e.g., protons).

Trapped RadicalAdduct Structurea_N (Gauss)a_H (Gauss)g-value
Methyl radical (•CH₃)(CH₃)₃C-N(O•)-CH₃15.1 - 16.58.5 - 10.5 (3H)~2.0060
Hydroxyl radical (•OH)(CH₃)₃C-N(O•)-OH14.8 - 15.51.5 - 2.5 (1H)~2.0058
Superoxide radical (O₂⁻•)(CH₃)₃C-N(O•)-OOH13.0 - 14.51.0 - 2.0 (1H)~2.0061
Carbon-centered alkyl radical (•CR₃)(CH₃)₃C-N(O•)-CR₃15.0 - 17.00.5 - 4.0 (β-H)~2.0059
Thiyl radical (•SR)(CH₃)₃C-N(O•)-SR17.0 - 19.0No H-coupling~2.0062

Note: The exact values of hyperfine coupling constants can vary depending on the solvent, temperature, and other experimental conditions.

Table 2: Kinetic Parameters of 2-Nitropropane Dioxygenase

EPR spin trapping can be used to determine key kinetic parameters of radical-generating enzymes. By measuring the rate of formation of the MNP-radical adduct at different substrate concentrations, one can calculate the Michaelis-Menten constant (K_M) and the maximum reaction velocity (V_max).

SubstrateK_M (mM)V_max (µmol/min/mg)k_cat (s⁻¹)
2-Nitropropane1.5 ± 0.225.3 ± 1.815.8 ± 1.1
Nitroethane3.2 ± 0.418.1 ± 1.511.3 ± 0.9
1-Nitropropane4.5 ± 0.512.7 ± 1.17.9 ± 0.7

These values are illustrative and can vary based on the specific enzyme preparation and assay conditions.

Experimental Protocols

Protocol 1: General Procedure for EPR Spin Trapping of Enzymatic Radicals using MNP

This protocol provides a general framework for detecting radical intermediates in an enzymatic reaction.

Materials:

  • Enzyme of interest

  • Substrate(s) for the enzyme

  • This compound (as a precursor to MNP) or 2-Methyl-2-nitrosopropane dimer

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl)

  • Chelating agent (e.g., DTPA) to minimize metal-catalyzed radical formation

  • EPR spectrometer

  • Flat cell or capillary tube for EPR measurements

Procedure:

  • Preparation of MNP Solution: If starting with the dimer, dissolve it in an organic solvent (e.g., DMSO) and then dilute into the aqueous buffer just before use. The active monomer is typically generated by gentle warming or sonication. A final concentration of 10-50 mM MNP is commonly used.

  • Reaction Mixture Preparation: In an EPR-compatible tube, combine the buffer, the enzyme (at a suitable concentration, e.g., 1-10 µM), the MNP solution, and any necessary cofactors.

  • Initiation of the Reaction: Add the substrate to the reaction mixture to initiate the enzymatic reaction. The final volume should be sufficient for the EPR measurement (typically 50-200 µL).

  • EPR Measurement: Immediately place the sample in the cavity of the EPR spectrometer and begin recording the spectrum.

    • Typical X-band EPR Spectrometer Settings:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW (should be optimized to avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.1-1.0 G (should be optimized for resolution)

      • Sweep Width: 100 G

      • Time Constant: 0.1 s

      • Scan Time: 1-2 minutes

      • Number of Scans: 1-10 (for signal averaging)

  • Data Analysis:

    • Simulate the experimental spectrum to determine the hyperfine coupling constants (a_N and a_H) and the g-value.

    • Compare these parameters to literature values (see Table 1) to identify the trapped radical.

    • Quantify the concentration of the radical adduct by double integration of the EPR signal and comparison with a standard of known concentration (e.g., TEMPO).

Protocol 2: Specific Protocol for Studying the 2-Nitropropane Dioxygenase Reaction

This protocol details the use of this compound as a substrate to study the radical mechanism of 2-nitropropane dioxygenase.

Materials:

  • Purified 2-nitropropane dioxygenase

  • This compound

  • 2-Methyl-2-nitrosopropane (MNP) dimer

  • 50 mM Potassium Phosphate Buffer, pH 7.5

  • 100 µM DTPA

  • EPR spectrometer and accessories

Procedure:

  • Prepare a 100 mM MNP stock solution in DMSO.

  • Prepare the reaction mixture in a final volume of 100 µL directly in an EPR capillary tube:

    • 50 µL of 100 mM Potassium Phosphate Buffer, pH 7.5

    • 1 µL of 10 mM DTPA

    • 10 µL of 10 mg/mL 2-nitropropane dioxygenase

    • 10 µL of 100 mM MNP stock solution

  • Incubate the mixture for 2 minutes at room temperature.

  • Initiate the reaction by adding 29 µL of 50 mM this compound (as the substrate).

  • Immediately mix and insert the capillary tube into the EPR spectrometer.

  • Record the EPR spectrum using the settings described in Protocol 1. The spectrum is expected to show a signal corresponding to the MNP adduct of a carbon-centered radical derived from 2-nitropropane.

  • For kinetic analysis, vary the concentration of this compound and measure the initial rate of formation of the EPR signal intensity. Plot the initial rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_M and V_max.

Visualization of Workflows and Pathways

Experimental Workflow for EPR Spin Trapping

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_mnp Prepare MNP Solution prep_rxn Prepare Reaction Mixture (Enzyme, Buffer, MNP) prep_mnp->prep_rxn initiate Initiate Reaction (Add Substrate) prep_rxn->initiate epr_measure EPR Measurement initiate->epr_measure simulate Simulate Spectrum epr_measure->simulate identify Identify Radical (Compare hfccs) simulate->identify quantify Quantify Radical Adduct simulate->quantify kinetics Kinetic Analysis (K_M, V_max) quantify->kinetics catalytic_cycle E_FAD E-FAD E_FAD_2NP E-FAD-2NP E_FAD->E_FAD_2NP + 2-Nitropropane E_FADH_2NP_radical E-FADH•-2NP• E_FAD_2NP->E_FADH_2NP_radical Single Electron Transfer E_FADH_P E-FADH•-P E_FADH_2NP_radical->E_FADH_P + O₂ E_FAD_P E-FAD-P E_FADH_P->E_FAD_P - H₂O₂ E_FAD_P->E_FAD - Acetone, - Nitrite

Application Notes and Protocols: 2-Methyl-2-nitropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-nitropropane, also known as tert-nitrobutane, is a versatile reagent in organic synthesis, primarily recognized as a precursor to the powerful spin trapping agent, 2-methyl-2-nitrosopropane (B1203614) (MNP). Its applications extend to mechanistic studies of radical reactions, and as a source of the tert-butyl radical. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a focus on practical implementation in a research and development setting.

Key Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

  • Precursor to 2-Methyl-2-nitrosopropane (MNP) for Spin Trapping: MNP is a highly effective spin trap used to detect and identify transient radical intermediates in chemical and biological systems via Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

  • Source of the tert-Butyl Radical: Through denitration reactions, this compound can serve as a precursor to the tert-butyl radical, which can be utilized in various synthetic transformations.

  • Mechanistic Probes: Due to its ability to trap radicals, MNP derived from this compound is invaluable for elucidating reaction mechanisms, particularly those involving radical pathways.

I. Application in Radical Trapping: Mechanistic Study of the Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[2][3][4][5] The mechanism involves the formation of an alkyl radical intermediate, which can be trapped using 2-methyl-2-nitrosopropane (MNP) to provide evidence for the radical pathway.[2][3][6]

Experimental Workflow: Mechanistic Investigation using Spin Trapping

G cluster_prep Preparation cluster_reaction Radical Reaction & Trapping cluster_analysis Analysis prep_alcohol Prepare Alcohol Substrate prep_xanthate Synthesize Thiocarbonyl Derivative (e.g., Xanthate) prep_alcohol->prep_xanthate setup Set up Barton-McCombie Reaction: - Xanthate - Bu3SnH - AIBN (Initiator) - MNP (Spin Trap) prep_xanthate->setup prep_mnp Prepare 2-Methyl-2-nitrosopropane (MNP) Solution prep_mnp->setup initiation Initiate Reaction (Heat) setup->initiation trapping Radical Trapping by MNP initiation->trapping sample Take Aliquot for EPR Analysis trapping->sample epr EPR Spectroscopy sample->epr spectrum Record EPR Spectrum epr->spectrum analysis Analyze Hyperfine Splitting Constants spectrum->analysis identification Identify Trapped Radical Adduct analysis->identification

Caption: Workflow for the mechanistic investigation of a radical reaction using MNP spin trapping and EPR analysis.

Experimental Protocol: Spin Trapping in the Barton-McCombie Deoxygenation of a Secondary Alcohol

This protocol describes the deoxygenation of a generic secondary alcohol and the in-situ trapping of the intermediate alkyl radical.

Materials:

  • Secondary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • 2-Methyl-2-nitrosopropane (MNP), freshly prepared solution in a suitable solvent (e.g., benzene)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • EPR tubes

Procedure:

Part A: Synthesis of the S-Methyl Xanthate Derivative [2][7]

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the secondary alcohol (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add CS₂ (5.0 eq) at 0 °C and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

  • Add MeI (5.0 eq) and continue stirring at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the S-methyl xanthate.

Part B: Barton-McCombie Deoxygenation and Spin Trapping [2][7]

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the S-methyl xanthate (1.0 eq) in anhydrous toluene.

  • Add a solution of 2-methyl-2-nitrosopropane (MNP) (2.0 eq) in toluene.

  • Add tributyltin hydride (Bu₃SnH) (2.0 eq) and AIBN (0.2 eq).

  • Transfer an aliquot of the reaction mixture into an EPR tube, and seal the tube.

  • Heat the remaining reaction mixture to 90 °C and monitor the reaction by TLC for the consumption of the starting material.

  • Simultaneously, place the EPR tube in the cavity of the EPR spectrometer and record the spectrum at the reaction temperature.

EPR Analysis:

The EPR spectrum should be analyzed for the characteristic signal of the MNP-alkyl radical adduct. The hyperfine splitting constants (hfsc) of the signal can be used to identify the trapped radical.

Quantitative Data: Hyperfine Splitting Constants for MNP Radical Adducts

The identification of the trapped radical is confirmed by the hyperfine splitting constants (a-values) of the resulting nitroxide radical, which are measured in Gauss (G).

Trapped Radical (R•)MNP Adduct StructureaN (G)aHβ (G)Solvent
•CH₃(CH₃)₃C-N(O•)-CH₃15.111.7Benzene
•CH₂CH₃(CH₃)₃C-N(O•)-CH₂CH₃15.210.2Benzene
•CH(CH₃)₂(CH₃)₃C-N(O•)-CH(CH₃)₂15.36.8Benzene
•C(CH₃)₃(CH₃)₃C-N(O•)-C(CH₃)₃15.3-Toluene
Phenyl (•C₆H₅)(CH₃)₃C-N(O•)-C₆H₅14.12.1tert-Butylbenzene

Note: Hyperfine splitting constants can vary slightly depending on the solvent and temperature.

II. Application as a tert-Butyl Radical Source: Reductive Denitration

This compound can be reduced to isobutane, proceeding through a tert-butyl radical intermediate. This transformation is particularly efficient using radical-based reducing agents like tributyltin hydride.[8]

Reaction Mechanism: Denitration with Tributyltin Hydride

G cluster_initiation Initiation cluster_propagation Propagation aibn AIBN initiator_rad Initiator Radical aibn->initiator_rad Heat bu3sn_rad Bu3Sn• initiator_rad->bu3sn_rad + Bu3SnH bu3snh Bu3SnH nitroalkane This compound bu3sn_rad->nitroalkane adduct [t-Bu-NO2-SnBu3]• nitroalkane->adduct + Bu3Sn• tbutyl_rad tert-Butyl Radical (t-Bu•) adduct->tbutyl_rad Fragmentation isobutane Isobutane tbutyl_rad->isobutane + Bu3SnH bu3snh2 Bu3SnH tbutyl_rad->bu3snh2 bu3sn_rad2 Bu3Sn•

Caption: Proposed radical chain mechanism for the denitration of this compound with tributyltin hydride.

Experimental Protocol: Reductive Denitration of this compound

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Saturated aqueous KF solution

Procedure: [8]

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (0.1 eq) under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and add diethyl ether.

  • Stir the solution vigorously with a saturated aqueous solution of KF for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain isobutane.

Quantitative Data: Denitration Reaction Conditions and Yields
SubstrateReducing AgentInitiatorSolventTemp (°C)Time (h)Yield (%)
This compoundBu₃SnH (1.2 eq)AIBN (0.1 eq)Toluene802>95
2-Bromo-2-nitropropaneBu₃SnH (1.2 eq)AIBN (0.1 eq)Benzene80192 (to 2-nitropropane)

III. Synthesis of 2-Methyl-2-nitrosopropane (MNP) from this compound

The most common and critical application of this compound is its use as a starting material for the synthesis of the spin trap 2-methyl-2-nitrosopropane (MNP).[1]

Experimental Protocol: Synthesis of MNP Dimer

This protocol involves the reduction of this compound to the corresponding hydroxylamine, followed by oxidation to the nitroso compound, which dimerizes upon isolation.

Materials:

  • This compound

  • Aluminum foil

  • Mercury(II) chloride (HgCl₂)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • N-tert-Butylhydroxylamine

Procedure: [1]

Part A: Synthesis of N-tert-Butylhydroxylamine

  • Prepare aluminum amalgam by immersing aluminum foil strips in a solution of HgCl₂ in water for 15-30 seconds.

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, add the amalgamated aluminum to a mixture of diethyl ether and water.

  • Add a solution of this compound in diethyl ether dropwise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, stir for an additional 30 minutes.

  • Filter the reaction mixture and wash the precipitate with diethyl ether.

  • Dry the combined ethereal solution over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain N-tert-butylhydroxylamine.

Part B: Synthesis of 2-Methyl-2-nitrosopropane Dimer

  • Prepare a solution of sodium hypobromite (B1234621) by adding bromine to a cold solution of NaOH in water.

  • Cool the hypobromite solution to -20 °C.

  • Add a suspension of N-tert-butylhydroxylamine in water to the cold hypobromite solution.

  • Stir the mixture at low temperature for several hours.

  • Collect the solid product (the MNP dimer) by filtration, wash with cold water, and dry under vacuum. The dimer appears as a white solid.

Note: The blue monomeric MNP can be obtained by sublimation of the dimer or by dissolving the dimer in an organic solvent.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary role as a precursor to the spin trap 2-methyl-2-nitrosopropane (MNP) makes it an indispensable tool for the study of radical reaction mechanisms. Furthermore, its application as a source of the tert-butyl radical provides a convenient method for the introduction of this sterically demanding group. The protocols and data presented herein offer a practical guide for researchers to effectively utilize this compound and its derivatives in their synthetic and mechanistic endeavors. Proper handling and safety precautions are essential when working with nitroalkanes, organotin compounds, and other hazardous reagents mentioned in these protocols.

References

Application Notes and Protocols for Detecting Tyrosyl Radicals with 2-Methyl-2-nitropropane (MNP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosyl radicals are critical intermediates in a variety of biological processes, ranging from enzyme catalysis to oxidative stress and signaling pathways. Due to their transient and reactive nature, direct detection of these radicals in biological systems is challenging. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, offers a powerful method for capturing and identifying these short-lived species. 2-Methyl-2-nitropropane (MNP), also known as tert-nitrosobutane, is a widely used spin trap that effectively scavenges tyrosyl radicals to form a stable nitroxide adduct, which can then be readily detected by EPR.[1][2] This document provides detailed application notes and protocols for the use of MNP in the detection of tyrosyl radicals.

Principle of MNP-Based Spin Trapping

The fundamental principle of spin trapping with MNP involves the reaction of the diamagnetic MNP molecule with a transient tyrosyl radical. This reaction forms a persistent paramagnetic nitroxide radical adduct. The resulting MNP-tyrosyl adduct has a significantly longer half-life than the original tyrosyl radical, allowing for its accumulation to concentrations detectable by EPR spectroscopy.[3] The characteristic EPR spectrum of the MNP-tyrosyl adduct provides information about the identity of the trapped radical.

Data Presentation

Table 1: Properties of this compound (MNP) as a Spin Trap
PropertyValue/DescriptionReference
Chemical Formula C4H9NO[1]
Molar Mass 87.122 g/mol [1]
Appearance Blue liquid (monomer), colorless solid (dimer)[1]
Solubility Soluble in organic solvents; aqueous solutions can be prepared.[4]
Storage The solid dimer is stable and can be stored. In solution, the dimer reverts to the active blue monomer.[1]
Table 2: EPR Spectral Parameters of the MNP-Tyrosyl Adduct
ParameterTypical Value(s)NotesReference
g-value ~2.006Isotropic
Nitrogen Hyperfine Coupling Constant (aN) ~15.5 GThe primary triplet splitting from the 14N of the nitroxyl (B88944) group.[5]
Other Hyperfine Couplings Superhyperfine couplings may be observed, which are identical to those from an authentic MNP/tyrosyl adduct.These can confirm the identity of the trapped radical.[6]
Table 3: Comparison of Spin Traps for Tyrosyl Radical Detection
Spin TrapAdvantagesDisadvantagesReference
This compound (MNP) - Forms relatively stable adducts with carbon-centered radicals, including tyrosyl radicals.[1][2]- The EPR spectrum of the MNP-tyrosyl adduct is well-characterized.- Can be photolabile.- May participate in redox reactions that are independent of radical trapping.
5,5-Dimethyl-1-pyrroline N-oxide (DMPO) - Commonly used for trapping a wide variety of radicals.- Can provide information to distinguish between different types of trapped radicals based on hyperfine coupling constants.- The DMPO-superoxide adduct can decompose to the DMPO-hydroxyl adduct, potentially leading to misinterpretation.[7]- Adducts can have limited stability.[3][3]
3,5-Dibromo-4-nitrosobenzenesulfonic acid (DBNBS) - Water-soluble, making it suitable for biological systems.- Used in conjunction with MNP in some studies.- The EPR spectrum can be complex.[6]

Experimental Protocols

Protocol 1: Preparation of MNP Stock Solution

Objective: To prepare a stock solution of MNP for use in spin trapping experiments.

Materials:

Procedure:

  • Weigh out the desired amount of the MNP dimer in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 1 M).

  • Vortex the solution vigorously until the MNP dimer is completely dissolved. The solution should turn a characteristic blue color, indicating the presence of the active monomeric form.

  • Wrap the tube in aluminum foil to protect the solution from light, as MNP is light-sensitive.

  • Prepare the stock solution fresh before each experiment for best results.

Protocol 2: Generation of Tyrosyl Radicals using Horseradish Peroxidase (HRP) and Hydrogen Peroxide (H2O2)

Objective: To generate tyrosyl radicals from free tyrosine in a controlled in vitro system.

Materials:

  • L-Tyrosine

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H2O2)

  • Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • MNP stock solution (from Protocol 1)

  • EPR tubes

Procedure:

  • Prepare the reaction mixture in an EPR-compatible tube or a small reaction vessel. The final volume will depend on the EPR setup.

  • To the phosphate buffer, add the following reagents to the final concentrations indicated:

    • L-Tyrosine: 2 mM

    • MNP: 21 mM

    • HRP: 2.5 µM

  • Mix the solution gently.

  • Initiate the reaction by adding H2O2 to a final concentration of 1.0 mM.

  • Immediately transfer the reaction mixture to a flat cell or capillary tube suitable for your EPR spectrometer.

  • Record the EPR spectrum. Data acquisition should be started as soon as possible after the addition of H2O2.

Protocol 3: Detection of Protein-Derived Tyrosyl Radicals from Cytochrome c

Objective: To detect tyrosyl radicals generated from the reaction of cytochrome c with hydrogen peroxide.

Materials:

  • Horse heart cytochrome c

  • Hydrogen Peroxide (H2O2)

  • MNP stock solution (from Protocol 1)

  • Phosphate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • EPR tubes

Procedure:

  • Prepare the reaction mixture in an EPR-compatible tube.

  • To the phosphate buffer, add the following reagents to the final concentrations indicated:

    • Cytochrome c: 500 µM

    • MNP: 21 mM

  • Mix the solution gently.

  • Initiate the reaction by adding H2O2 to a final concentration of 2.5 mM.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) to allow for adduct formation.

  • Transfer the sample to the EPR spectrometer and record the spectrum.

EPR Spectrometer Settings (Example)

The following are example settings and should be optimized for the specific instrument and experimental conditions.

ParameterSetting
Microwave Power 20 mW
Modulation Amplitude 1 G
Time Constant 0.65 s
Scan Time 335 s
Receiver Gain 2.5 x 10^5
Sweep Width 50 G

These settings were used in a study detecting the MNP/tyrosyl radical adduct from both free tyrosine and cytochrome c.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Tyrosyl_Radical_Source Tyrosyl Radical Source (e.g., Protein, Free Tyrosine) Reaction_Mixture Incubate Reaction Mixture Tyrosyl_Radical_Source->Reaction_Mixture MNP_Solution MNP Stock Solution MNP_Solution->Reaction_Mixture EPR_Spectroscopy EPR Spectroscopy Reaction_Mixture->EPR_Spectroscopy Formation of MNP-Tyrosyl Adduct

Caption: Experimental workflow for tyrosyl radical detection using MNP.

signaling_pathway Tyrosine Tyrosine Residue Tyrosyl_Radical Tyrosyl Radical Tyrosine->Tyrosyl_Radical Oxidative Stress (e.g., H2O2, Peroxidase) MNP_Adduct MNP-Tyrosyl Adduct (Stable Radical) Tyrosyl_Radical->MNP_Adduct MNP This compound (MNP) MNP->MNP_Adduct EPR_Detection EPR Detection MNP_Adduct->EPR_Detection

Caption: Reaction scheme for MNP spin trapping of a tyrosyl radical.

Concluding Remarks

This compound is a valuable tool for the detection and characterization of tyrosyl radicals in a variety of research contexts. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments aimed at understanding the role of tyrosyl radicals in biological systems and drug development. Careful optimization of experimental conditions and EPR parameters is crucial for obtaining high-quality, interpretable data.

References

Application Notes: EPR Spectral Analysis of 2-Methyl-2-nitropropane (MNP) Spin Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to EPR Spin Trapping with 2-Methyl-2-nitropropane (MNP)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the direct detection and characterization of paramagnetic species, such as free radicals.[1] However, many biologically and chemically relevant radicals are extremely short-lived, with steady-state concentrations below the direct detection limit of EPR.[2] The technique of spin trapping overcomes this limitation by using a "spin trap" compound to react with the unstable radical, forming a significantly more stable paramagnetic product, known as a spin adduct, which can accumulate to EPR-detectable concentrations.[1][2]

This compound (MNP) is a C-nitroso spin trap. Unlike nitrone traps (e.g., DMPO, PBN), where the radical adds to a carbon atom adjacent to the nitroxyl (B88944) group, nitroso traps like MNP covalently bind the transient radical directly to the nitrogen atom of the nitroso group.[3] This direct attachment is a major advantage, as it makes the EPR spectrum of the resulting nitroxide adduct highly sensitive to the structure of the trapped radical, often revealing detailed hyperfine splittings from the radical fragment itself, which is crucial for identification.[3]

Principle and Application

The primary application of MNP is the detection and identification of short-lived carbon-centered radicals in both biological and chemical systems.[4] Upon reaction with a radical (R•), the diamagnetic MNP monomer forms a persistent nitroxide spin adduct (MNP-R•), which yields a characteristic EPR spectrum. The identity of the trapped radical can be inferred from the spectral parameters, namely the g-value and the hyperfine coupling constants (hfcs).[1]

Visualizations

MNP_Spin_Trapping_Principle cluster_nodes Radical Short-Lived Radical (R•) (EPR Silent) Adduct Stable MNP-R• Spin Adduct (Paramagnetic & EPR Active) Radical->Adduct Covalent Bonding MNP MNP Spin Trap (Diamagnetic) MNP->Adduct EPR EPR Spectrometer Analysis Adduct->EPR Detection

Figure 1: Principle of radical detection using the this compound (MNP) spin trap.
Advantages and Limitations of MNP

Advantages:

  • High Information Content: As the trapped radical is directly bonded to the nitroxide nitrogen, hyperfine couplings from magnetic nuclei within the radical (e.g., ¹H, ¹³C, ³¹P) are often resolved, providing detailed structural information for unambiguous identification.[3]

  • Specificity for Carbon-Centered Radicals: MNP is particularly effective for trapping a wide variety of carbon-centered radicals.[4]

Limitations:

  • Photochemical Instability: MNP is sensitive to light and can decompose to form the di-tert-butyl nitroxide (DTBN) radical, which produces a strong, interfering EPR signal.[2] Experiments should be conducted in the dark or with minimal light exposure.

  • Dimer Equilibrium: In solid form and in solution, MNP exists in a dimer-monomer equilibrium. Only the blue-colored monomer is the active spin-trapping agent. The dissociation of the colorless dimer can be slow.[4]

  • Poor Water Solubility: MNP has limited solubility in aqueous solutions.[4]

  • Ineffective for Certain Radicals: MNP is generally not suitable for trapping hydroxyl (•OH) radicals.[4] Adducts with some oxygen-centered radicals are unstable.[5]

  • Side Reactions: MNP can participate in a non-radical "ene" reaction, particularly with molecules containing allylic hydrogens, which can lead to the formation of an artifactual nitroxide signal.[4]

Experimental Protocols

Protocol 1: General Procedure for Spin Trapping with MNP

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the system under investigation.[6]

1. Reagent Preparation:

  • MNP Stock Solution: MNP is often supplied as a dimer. Prepare a stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., ethanol, benzene, or DMSO). Allow the solution to sit in the dark for the dimer to dissociate into the active monomer, which imparts a characteristic blue color.

  • Handling: MNP solutions are volatile and light-sensitive.[2][4] They should be freshly prepared, protected from light by wrapping vials in aluminum foil, and stored on ice.

2. Spin Trapping Reaction:

  • In an appropriate reaction vessel (e.g., an Eppendorf tube), combine the components of the radical-generating system.

  • Add the MNP stock solution to the reaction mixture to achieve a final concentration typically in the range of 1-50 mM.[6] The optimal concentration depends on the rate of radical generation and potential reactivity of MNP with other components.

  • Initiate the radical-generating process (e.g., by adding a catalyst, substrate, or through photolysis).

  • Incubate the mixture for a predetermined time. This may range from seconds to minutes, depending on the kinetics of radical formation and adduct stability.[7]

3. Sample Preparation for EPR Measurement:

  • Immediately after incubation, transfer the reaction solution into a suitable EPR sample container.

    • For aqueous solutions or solvents with high dielectric loss, use a specialized aqueous flat cell or a glass capillary tube (e.g., 50 µL).[2]

    • For organic solvents, a standard 3-4 mm quartz EPR tube can be used.

  • Place the sample into the EPR spectrometer's cavity.

4. Data Acquisition and Analysis:

  • Record the EPR spectrum using appropriate spectrometer settings (see Table 1).

  • Perform control experiments by omitting individual components (e.g., the radical source or the spin trap) to identify any background signals or impurities.[8]

  • Simulate the experimental spectrum using software (e.g., WinSim, EasySpin) to determine the g-value and hyperfine coupling constants of the detected spin adduct(s).[9]

  • Compare the determined spectral parameters with literature values to identify the trapped radical.

Experimental_Workflow prep prep action action measure measure analysis analysis A 1. Reagent Preparation - Prepare fresh MNP solution - Protect from light C 3. Spin Trapping - Add MNP to the system - Initiate radical formation - Incubate for optimized time A->C B 2. Radical Generation System - Prepare sample matrix (e.g., buffer, cells, chemical reactants) B->C D 4. Sample Loading - Transfer solution to capillary tube or flat cell C->D E 5. EPR Measurement - Insert sample into cavity - Set acquisition parameters - Record spectrum D->E F 6. Data Analysis - Process and simulate spectrum - Determine g-value and hfcs E->F G 7. Radical Identification - Compare parameters to literature database values F->G

Figure 2: General experimental workflow for EPR spin trapping analysis using MNP.
Protocol 2: Typical X-Band EPR Spectrometer Settings

The following settings are typical for detecting MNP adducts in solution at room temperature.[10][11][12] Parameters should be optimized to avoid signal distortion and achieve the best signal-to-noise ratio.

ParameterTypical ValuePurpose & Considerations
Center Field ~3400 - 3500 GSet to the center of the expected nitroxide signal (g ≈ 2.006).
Sweep Width 100 GShould be wide enough to capture the entire spectrum of the adduct.
Microwave Frequency ~9.4 - 9.8 GHzThis is fixed for a given resonator (e.g., X-Band).
Microwave Power 10 - 20 mWUse the highest power possible without causing signal saturation. Test at multiple power levels to ensure linearity.[12]
Modulation Freq. 100 kHzStandard for most spectrometers.
Modulation Amp. 0.5 - 2.0 GA critical parameter. Should be ≤ 20% of the narrowest peak-to-peak linewidth to avoid artificial broadening and signal distortion.[13]
Time Constant 30 - 100 msBalances noise reduction with scan speed. Should be less than the time spent sweeping through the narrowest line.
Scan Time 30 - 60 sThe duration of a single magnetic field sweep.
Number of Scans 1 - 10Signal averaging multiple scans improves the signal-to-noise ratio.

Data Presentation: MNP Spin Adduct Parameters

The interpretation of MNP-adduct EPR spectra relies on comparing the experimental hyperfine coupling constants (hfcs) and g-values to known data. The primary splitting always arises from the ¹⁴N of the nitroxide (I=1, triplet). Additional splittings from nuclei in the trapped radical (R•) are key to its identification.

Figure 3: Structure of an MNP spin adduct, indicating the origins of the key hyperfine couplings.
Table 2: Representative EPR Spectral Parameters for various this compound (MNP) Spin Adducts

Note: Hyperfine coupling constants are typically reported in Gauss (G). Values can vary slightly depending on solvent, pH, and temperature.

Trapped Radical (R•)Adduct StructureaN (G)Other Couplings (aX, in G)g-valueSolvent / ConditionsCite
•H (Hydrogen atom)MNP-H14.4aH = 14.0-Aqueous[14]
•CHO (Formyl)MNP-CHO---Aqueous, UV photolysis[15]
•CH₂COOH (Carboxymethyl)MNP-CH₂COOH15.6aH(β) = 3.5 (2H)~2.006Acetic Acid[16]
•CF₂COOH (Difluorocarboxymethyl)MNP-CF₂COOH13.9aF(β) = 9.9 (2F)~2.006CF₂HCOOH[16]
Tryptophanyl (indole C3-centered)MNP-Trp~15.1aH(β) = 2.4~2.0058Aqueous, pH 7.2[17]
Aryl RadicalsMNP-Aryl~13-15aH(ortho), aH(meta), aH(para)-Benzene[18]
Di-tert-butyl nitroxide (DTBN)((CH₃)₃C)₂NO•~15.2-15.7-~2.006Common artifact[16][17]

References

Application Notes and Protocols for the Synthesis of Nitroxide Radicals Using 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of nitroxide radicals, leveraging 2-methyl-2-nitropropane as a key starting material or precursor. The methodologies outlined are fundamental for researchers in medicinal chemistry, materials science, and biochemistry who utilize nitroxide radicals as spin labels, probes for electron spin resonance (ESR) spectroscopy, and as agents in controlled radical polymerization.

Introduction

This compound, also known as tert-nitrobutane, is a versatile chemical building block in the synthesis of stable nitroxide radicals. Its tertiary butyl group provides steric hindrance that contributes to the stability of the resulting radical. The primary synthetic strategies involve the conversion of this compound to 2-methyl-2-nitrosopropane (B1203614) (MNP), a powerful spin-trapping agent, or its use in reactions with organometallic reagents to form hindered secondary amines or hydroxylamines, which are then oxidized to the corresponding nitroxide radicals.

Application 1: Synthesis of Di-tert-butyl Nitroxide

Di-tert-butyl nitroxide is a widely used stable free radical. One classical and reliable method for its synthesis involves the reaction of this compound with a Grignard reagent, followed by oxidation.

Experimental Protocol: Synthesis of Di-tert-butyl Nitroxide[1]

Materials:

Procedure:

  • Preparation of tert-Butylmagnesium Chloride (Grignard Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be stirred until the magnesium is consumed.

  • Reaction with this compound: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of this compound in 1,2-dimethoxyethane to the stirred Grignard solution. The temperature of the reaction mixture must be maintained below 30°C.[1] After the addition is complete, continue stirring for approximately 24 hours at room temperature. During this time, a colorless solid will precipitate.

  • Work-up: Remove most of the glyme by evaporation under reduced pressure. To the resulting slurry, add water under a nitrogen atmosphere. Separate the reddish-brown organic layer.

  • Extraction and Purification: Extract the aqueous layer with pentane until the extracts are colorless. Combine the organic layer and pentane extracts, cool to 0°C, and wash rapidly with two portions of ice-cold 0.25 N hydrochloric acid to remove hydroxylamine (B1172632) impurities.[1] Immediately wash the pentane solution with cold water, followed by cold 0.2 N sodium hydroxide solution.

  • Drying and Fractionation: Dry the pentane solution over anhydrous magnesium sulfate and fractionate using an efficient spinning-band column. After removing the foreruns of pentane and glyme containing tert-nitrosobutane, collect the red di-tert-butyl nitroxide fraction.

Quantitative Data
ProductBoiling PointYield
Di-tert-butyl nitroxide59–60°C (11 mm Hg)[1]42–43%[1]

Reaction Workflow

cluster_grignard Grignard Reagent Formation cluster_reaction Nitroxide Synthesis cluster_workup Work-up & Purification Mg Magnesium Grignard tert-Butylmagnesium Chloride Mg->Grignard tBuCl tert-Butyl Chloride tBuCl->Grignard in Diethyl Ether Intermediate Intermediate Adduct Grignard->Intermediate in Glyme, <30°C tBuNO2 This compound tBuNO2->Intermediate Oxidation Air Oxidation (during work-up) DTBN Di-tert-butyl Nitroxide Intermediate->DTBN Wash_HCl Wash with ice-cold HCl DTBN->Wash_HCl Wash_NaOH Wash with cold NaOH Wash_HCl->Wash_NaOH Drying Dry over MgSO4 Wash_NaOH->Drying Fractionation Fractional Distillation Drying->Fractionation DTBN_pure Pure Di-tert-butyl Nitroxide Fractionation->DTBN_pure

Caption: Workflow for the synthesis of di-tert-butyl nitroxide.

Application 2: Spin Trapping using 2-Methyl-2-nitrosopropane (MNP) derived from this compound

2-Methyl-2-nitrosopropane (MNP) is a highly effective spin trap used to detect and identify transient free radicals.[2] It can be synthesized from this compound.

Experimental Protocol: Synthesis of 2-Methyl-2-nitrosopropane Dimer[3]

Materials:

Procedure:

  • Reduction to Hydroxylamine: In a flask equipped with a mechanical stirrer, dissolve this compound and ammonium chloride in a mixture of ether and water. Cool the mixture to 0°C and add zinc dust portion-wise while stirring vigorously. Maintain the temperature below 10°C. After the addition is complete, continue stirring for an additional 30 minutes.

  • Oxidation to Nitroso Compound: The intermediate N-tert-butylhydroxylamine is then oxidized. While this protocol describes the reduction, the subsequent oxidation to the nitroso compound can be achieved using various oxidizing agents. A common method involves oxidation with sodium hypochlorite (B82951) or potassium permanganate (B83412) solution. For the purpose of this protocol, we will focus on the established synthesis of the dimer. The crude hydroxylamine solution is cooled to -20°C.

  • Dimer Formation: The solution is stirred for 4 hours as it warms to room temperature. The solid product, the nitroso dimer, separates and is collected on a sintered glass funnel.

  • Purification: The collected solid is pulverized and washed with water. The residual solid is dried at room temperature under reduced pressure to yield the 2-methyl-2-nitrosopropane dimer.

Quantitative Data
ProductMelting PointYield
2-Methyl-2-nitrosopropane dimer80–81°C[3]75–85%[3]
Application in Spin Trapping

The colorless solid dimer of MNP readily dissociates into the blue monomeric form in solution.[2] This blue solution is then used to trap transient radicals.

General Protocol for Spin Trapping:

  • Prepare a solution of the MNP dimer in a suitable solvent (e.g., benzene, water). Upon dissolution, the solution will turn blue, indicating the presence of the monomeric spin trap.

  • Generate the radical species of interest in the presence of the MNP solution. The radical will add to the N=O bond of MNP to form a stable nitroxide radical adduct.

  • Analyze the resulting solution using Electron Spin Resonance (ESR) spectroscopy. The hyperfine splitting constants of the ESR spectrum of the nitroxide adduct provide structural information about the trapped radical.[4][5]

Signaling Pathway of Spin Trapping

MNP_dimer 2-Methyl-2-nitrosopropane Dimer (Colorless Solid) MNP_monomer 2-Methyl-2-nitrosopropane Monomer (Blue Liquid) MNP_dimer->MNP_monomer In solution Spin_Adduct Stable Nitroxide Spin Adduct MNP_monomer->Spin_Adduct Radical Transient Radical (R•) Radical->Spin_Adduct ESR ESR Spectroscopy Spin_Adduct->ESR Analysis

Caption: General workflow of spin trapping with MNP.

Application 3: Synthesis of Nitroxides via Oxidation of Secondary Amines

A general and powerful method for synthesizing nitroxide radicals is the oxidation of the corresponding secondary amines.[6] While this compound is not directly a secondary amine, it can be a precursor to hindered secondary amines that are then oxidized. For instance, a secondary amine with a tert-butyl group can be synthesized and subsequently oxidized.

General Experimental Protocol: Oxidation of a Hindered Secondary Amine

Materials:

  • Hindered secondary amine (e.g., N-tert-butyl-arylamine)

  • meta-Chloroperoxybenzoic acid (m-CPBA)[7] or Hydrogen peroxide with a catalyst (e.g., sodium tungstate)[8]

  • Solvent (e.g., chloroform, methanol/water)

  • Alumina for chromatography

Procedure using m-CPBA: [7]

  • Dissolve the secondary amine and m-CPBA in chloroform.

  • Stir the solution at room temperature for 12 hours.

  • Filter the reaction mixture through a layer of alumina, eluting with chloroform.

  • Collect the colored fraction containing the nitroxide radical.

  • Evaporate the solvent under reduced pressure at room temperature.

  • The residue can be further purified by recrystallization.

Logical Relationship of the Synthetic Pathway

Precursor Starting Material (e.g., this compound derivative) Amine_Synth Synthesis of Hindered Secondary Amine Precursor->Amine_Synth Sec_Amine Hindered Secondary Amine (R-NH-tBu) Amine_Synth->Sec_Amine Oxidation Oxidation (e.g., m-CPBA or H2O2/Na2WO4) Sec_Amine->Oxidation Nitroxide Stable Nitroxide Radical (R-N(O•)-tBu) Oxidation->Nitroxide Purification Purification (Chromatography, Recrystallization) Nitroxide->Purification Pure_Nitroxide Pure Nitroxide Radical Purification->Pure_Nitroxide

Caption: Synthetic pathway to nitroxides via amine oxidation.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Organic peroxides such as m-CPBA are potentially explosive and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these detailed protocols, researchers can effectively synthesize a variety of nitroxide radicals for diverse applications in science and drug development.

References

Application Notes and Protocols: 2-Methyl-2-nitropropane as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-nitropropane is a valuable and versatile intermediate in organic synthesis, primarily serving as a stable and accessible precursor to the tert-butylamine (B42293) moiety. The tert-butyl group is a common substituent in a wide array of active pharmaceutical ingredients (APIs), where it can impart desirable pharmacokinetic and pharmacodynamic properties, such as increased potency, enhanced metabolic stability, and improved receptor binding. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, N-tert-butyl-isoquinoline-5-sulfonamide, a scaffold relevant to the development of Rho-kinase (ROCK) inhibitors.

Introduction: The Role of the Tert-butyl Group in Pharmaceuticals

The tert-butyl group, a bulky and lipophilic moiety, is frequently incorporated into drug candidates to optimize their pharmacological profile. Its steric hindrance can shield metabolically labile sites from enzymatic degradation, thereby increasing the drug's half-life. Furthermore, the unique three-dimensional structure of the tert-butyl group can facilitate specific hydrophobic interactions within the binding pockets of target proteins, leading to enhanced potency and selectivity. This compound serves as a practical starting material for introducing this valuable functional group via its conversion to tert-butylamine.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Reduction of this compound: The nitro group of this compound is reduced to a primary amine to yield tert-butylamine. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation.[1][2][3]

  • Sulfonamide Formation: The resulting tert-butylamine is then reacted with a suitable sulfonyl chloride, such as isoquinoline-5-sulfonyl chloride, to form the corresponding sulfonamide. This class of compounds is prevalent in medicinal chemistry.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sulfonamide Formation A This compound B tert-Butylamine A->B  H2, Raney Ni  Methanol (B129727), rt D N-tert-butyl-isoquinoline-5-sulfonamide B->D  Pyridine (B92270), DCM  0°C to rt C Isoquinoline-5-sulfonyl chloride C->D

Caption: Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butylamine from this compound

This protocol describes the catalytic hydrogenation of this compound to tert-butylamine using Raney Nickel as the catalyst. This method is noted for its efficiency in reducing aliphatic nitro compounds.[1][3]

Materials and Equipment:

  • This compound

  • Raney Nickel (activated, slurry in water)

  • Methanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure reactor

  • Celite® or other filter aid

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a pressure-resistant reaction vessel, add this compound (1.0 eq).

  • Add methanol as the solvent (approx. 10-15 mL per gram of substrate).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of Raney Nickel slurry (approx. 5-10% by weight of the substrate).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude tert-butylamine.

  • The crude product can be purified by distillation to yield pure tert-butylamine.

Quantitative Data Summary (Representative):

ParameterValueReference
Substrate Scale5 mmolAdapted from general procedures[1]
Catalyst Loading~0.2 g Raney Ni[1]
SolventMethanol[1]
Reaction Time1-3 h[1]
Typical Yield 80-90% [1]
Purity>98% (post-distillation)Assumed based on standard purification
Protocol 2: Synthesis of N-tert-butyl-isoquinoline-5-sulfonamide

This protocol details the reaction of tert-butylamine with isoquinoline-5-sulfonyl chloride to form the target sulfonamide. This is a standard method for sulfonamide synthesis.

Materials and Equipment:

  • tert-Butylamine (from Protocol 1)

  • Isoquinoline-5-sulfonyl chloride

  • Pyridine or Triethylamine (as base)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve isoquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve tert-butylamine (1.1 eq) in anhydrous dichloromethane.

  • To the solution of sulfonyl chloride, add pyridine (1.2 eq) as a base.

  • Slowly add the tert-butylamine solution dropwise to the cooled sulfonyl chloride solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure N-tert-butyl-isoquinoline-5-sulfonamide.

Quantitative Data Summary (Representative):

ParameterValueReference
Substrate Scale1 mmolGeneral laboratory scale
Reagent Equivalents1.1 eq Amine, 1.2 eq BaseStandard practice
SolventDichloromethaneCommon for this reaction type
Reaction Time12-18 hTypical for sulfonamide formation
Typical Yield 70-85% Estimated based on similar reactions
Purity>98% (post-purification)Assumed based on standard purification

Application in Pharmaceutical Research: ROCK Inhibition

N-tert-butyl-isoquinoline-5-sulfonamide belongs to a class of compounds that are investigated as inhibitors of Rho-associated protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, and smooth muscle contraction. Dysregulation of this pathway is implicated in several cardiovascular and neurological disorders. The isoquinoline (B145761) sulfonamide core acts as a scaffold that can bind to the ATP-binding site of the kinase, while the N-tert-butyl group can occupy a hydrophobic pocket, contributing to the binding affinity and selectivity of the inhibitor.

ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates Substrates Downstream Substrates ROCK->Substrates Phosphorylates Response Cellular Response (e.g., Contraction) Substrates->Response Inhibitor N-tert-butyl- isoquinoline- 5-sulfonamide Inhibitor->ROCK Inhibits

Caption: Inhibition of the ROCK signaling pathway.

Conclusion

This compound is a readily available and useful intermediate for introducing the tert-butylamine pharmacophore into drug candidates. The protocols provided herein demonstrate a reliable synthetic route to N-tert-butyl-isoquinoline-5-sulfonamide, a molecule of interest in the development of ROCK inhibitors. These methods highlight the practical application of this compound in a pharmaceutical context, enabling researchers and drug development professionals to access valuable building blocks for their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-2-nitropropane (MNP) Spin Trapping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their 2-Methyl-2-nitropropane (MNP) spin trapping experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during MNP spin trapping experiments in a question-and-answer format.

Q1: Why am I not observing any EPR signal from my MNP spin adduct?

A1: Several factors could lead to the absence of an EPR signal. Consider the following possibilities:

  • Radical concentration is too low: The steady-state concentration of your radical of interest may be below the detection limit of the EPR spectrometer. Try to increase the rate of radical generation if possible.

  • MNP concentration is not optimal: The concentration of the active monomeric form of MNP might be too low. MNP exists as a dimer and needs to dissociate to become an active spin trap.[1] Ensure your MNP solution is freshly prepared and consider gently warming it to shift the equilibrium towards the monomer. Typical concentrations for MNP range from 10 mM to 100 mM.[2]

  • Instability of the spin adduct: The MNP spin adduct formed may be too short-lived to be detected. The stability of MNP adducts can vary significantly depending on the trapped radical.[3]

  • Inappropriate radical for MNP: MNP is highly effective for trapping carbon-centered radicals but is generally not suitable for trapping oxygen-centered radicals like superoxide (B77818) or hydroxyl radicals.[1][4] If you suspect the presence of oxygen-centered radicals, consider using a different spin trap like DMPO.

  • Presence of oxygen: Oxygen can react with carbon-centered radicals to form peroxyl radicals, which are not efficiently trapped by MNP. It is often advisable to perform experiments under anaerobic conditions.

Q2: The EPR signal I'm observing is weak and has a poor signal-to-noise ratio. How can I improve it?

A2: A weak EPR signal can be enhanced by optimizing several experimental parameters:

  • Increase MNP concentration: A higher concentration of the spin trap can lead to a higher yield of the spin adduct. However, be aware that very high concentrations can sometimes lead to line broadening.

  • Optimize EPR spectrometer settings: Adjust the microwave power, modulation amplitude, and the number of scans to improve the signal-to-noise ratio. Be cautious with microwave power, as saturation can occur, leading to a decrease in signal intensity.

  • Increase radical generation: If experimentally feasible, increasing the concentration of radical precursors or the intensity of the initiation source (e.g., light) can lead to a stronger signal.

  • Signal averaging: Increasing the number of scans will improve the signal-to-noise ratio, as the signal will add coherently while the noise adds incoherently.

Q3: I am observing an unexpected or unidentifiable EPR signal. What could be the source of this artifact?

A3: Artifact signals are a common challenge in spin trapping experiments. Here are some potential sources when using MNP:

  • Photodecomposition of MNP: MNP is sensitive to light and can decompose to form the di-tert-butyl nitroxide radical, which gives a characteristic three-line EPR spectrum.[1][2] It is crucial to protect MNP solutions from light.

  • Reduction of MNP: In reducing environments, MNP can be reduced to form a nitroxide radical, leading to an artifactual signal.[4] This is particularly relevant in biological systems with endogenous reducing agents.

  • Ene reaction: MNP can undergo a non-radical "ene" reaction with molecules containing allylic hydrogens (e.g., unsaturated fatty acids), forming a hydroxylamine (B1172632) that can be subsequently oxidized to a nitroxide, generating an EPR signal.[1]

  • Impurities in the MNP sample: Ensure the purity of your MNP. Impurities can sometimes be the source of unexpected EPR signals.

Q4: How can I confirm the identity of the trapped radical?

A4: Identifying the trapped radical is a critical step. Here's how you can approach it:

  • Analyze the hyperfine splitting pattern: The EPR spectrum of the MNP spin adduct will show a primary triplet due to the interaction of the unpaired electron with the 14N nucleus of the nitroxide. Further splitting of each of these lines by other magnetic nuclei (like protons) in the trapped radical provides a "fingerprint" of the radical.

  • Spectral simulation: Use EPR simulation software to model the experimental spectrum. By adjusting the hyperfine splitting constants (HFS) in the simulation, you can find the best fit to your experimental data and determine the HFS values of the trapped radical.[5][6]

  • Compare with literature values: Compare your experimentally determined HFS constants with published values for known MNP spin adducts.

  • Isotope labeling: If possible, use isotopically labeled precursors to generate the radical. For example, using a 13C-labeled substrate will result in a different hyperfine splitting pattern if the radical is carbon-centered at that position, providing strong evidence for its identity.

Data Presentation

The following tables summarize key quantitative data for MNP spin trapping experiments.

Table 1: Hyperfine Splitting Constants for Common MNP Spin Adducts

Trapped RadicalSolventaN (G)aH (G)Other Splittings (G)
•CH3Benzene16.310.9 (3H)
•C2H5Benzene16.110.4 (2H)
•C(O)CH3Water15.6-aH(3H) = 0.6
•CH(OH)CH3Water15.83.5 (1H)
Tryptophan RadicalpH 7.2 buffer~14.2-

Note: Hyperfine splitting constants can be solvent-dependent.

Table 2: Factors Influencing MNP Spin Trapping Efficiency

ParameterRecommended Range/ConditionRationale
MNP Concentration 10 - 100 mMBalances trapping efficiency with potential line broadening and artifact formation.
Temperature Varies (often room temp.)Affects radical generation rate, adduct stability, and MNP monomer-dimer equilibrium.
pH Neutral to slightly acidicCan influence the stability of the spin adduct and the rate of radical formation.[7]
Solvent Aprotic or aqueousMNP is soluble in a range of solvents. Choice depends on the experimental system.
Oxygen Anaerobic conditionsPrevents reaction of carbon-centered radicals with O2 to form peroxyl radicals.

Experimental Protocols

General Protocol for MNP Spin Trapping and EPR Measurement
  • Preparation of MNP Stock Solution:

    • Due to its light sensitivity and tendency to exist as a dimer, prepare MNP solutions fresh before each experiment.[1][4]

    • Dissolve solid MNP in the desired solvent (e.g., benzene, ethanol, or an aqueous buffer) to a concentration of 100 mM.

    • Protect the solution from light by wrapping the container in aluminum foil.

    • Gentle warming of the solution may help to dissociate the MNP dimer into the active monomeric form.

  • Sample Preparation for EPR Measurement:

    • In an EPR-compatible tube (e.g., a quartz flat cell or a capillary tube), combine the components of your radical-generating system.

    • Add the MNP stock solution to the reaction mixture to achieve the desired final concentration (typically 10-50 mM).

    • If necessary, initiate the radical generation (e.g., by adding a catalyst, substrate, or by photo-irradiation).

    • Mix the solution thoroughly but gently.

  • EPR Spectroscopy:

    • Immediately place the sample tube into the cavity of the EPR spectrometer.

    • Record the EPR spectrum at room temperature.

    • Typical X-band EPR spectrometer settings are:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW (optimize to avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.1 - 1.0 G (optimize for resolution and signal-to-noise)

      • Sweep Width: 100 G

      • Sweep Time: 30-60 s

      • Number of Scans: 1 to >100 (for signal averaging)

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction).

    • Measure the g-value and the hyperfine splitting constants from the spectrum.

    • For complex spectra, use simulation software to deconvolve the spectrum and obtain accurate hyperfine splitting constants.[5][6]

    • Compare the obtained parameters with literature values to identify the trapped radical.

Mandatory Visualizations

Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships

MNP_Spin_Trapping_Mechanism Mechanism of MNP Spin Trapping Radical Short-lived Radical (R•) Adduct Stable MNP-R• Spin Adduct (Nitroxide Radical) Radical->Adduct Trapping Reaction MNP MNP (monomer) MNP->Adduct EPR EPR Spectrometer Adduct->EPR Detection Spectrum EPR Spectrum EPR->Spectrum Generates

Caption: Chemical mechanism of MNP spin trapping.

Experimental_Workflow Experimental Workflow for MNP Spin Trapping cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh MNP solution C Mix MNP and radical system in EPR tube A->C B Prepare radical generating system B->C D Initiate radical generation C->D E Insert sample into EPR spectrometer D->E F Acquire EPR spectrum E->F G Simulate spectrum and determine HFS constants F->G H Identify trapped radical G->H

Caption: A generalized workflow for an EPR spin trapping experiment.

Troubleshooting_Tree Troubleshooting MNP Spin Trapping Issues Start EPR Signal Issue NoSignal No Signal Observed Start->NoSignal WeakSignal Weak Signal Start->WeakSignal ArtifactSignal Artifact Signal Start->ArtifactSignal CheckRadical CheckRadical NoSignal->CheckRadical Is radical generation confirmed? OptimizeParams OptimizeParams WeakSignal->OptimizeParams Have you optimized EPR settings? CheckLight CheckLight ArtifactSignal->CheckLight Is MNP protected from light? IncreaseGeneration Increase radical precursor/initiator CheckRadical->IncreaseGeneration No CheckMNP Is MNP solution fresh & monomeric? CheckRadical->CheckMNP Yes PrepareFreshMNP Prepare fresh MNP, protect from light CheckMNP->PrepareFreshMNP No CheckRadicalType Is the radical carbon-centered? CheckMNP->CheckRadicalType Yes UseDifferentTrap Use a different spin trap (e.g., DMPO) CheckRadicalType->UseDifferentTrap No (O-centered) CheckOxygen Is the system anaerobic? CheckRadicalType->CheckOxygen Yes DegasSolution Degas solution to remove oxygen CheckOxygen->DegasSolution No AdjustSettings Adjust microwave power, modulation amplitude, scans OptimizeParams->AdjustSettings No IncreaseConc Increase MNP or radical precursor concentration OptimizeParams->IncreaseConc Yes ProtectFromLight Protect MNP solution from light CheckLight->ProtectFromLight No CheckReducing Is the system reducing? CheckLight->CheckReducing Yes ConsiderArtifact Signal may be from MNP reduction CheckReducing->ConsiderArtifact Yes CheckEne Are unsaturated compounds present? CheckReducing->CheckEne No ConsiderEne Signal may be from ene reaction CheckEne->ConsiderEne Yes

Caption: A decision tree for troubleshooting common MNP spin trapping issues.

References

Technical Support Center: 2-Methyl-2-nitropropane (MNP) in EPR Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methyl-2-nitropropane (MNP) as a spin trap in Electron Paramagnetic Resonance (EPR) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNP) and why is it used in EPR studies?

A1: this compound (MNP), also known as tert-nitrosobutane, is an organic compound used as a "spin trap" in Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Its primary function is to react with short-lived, unstable free radicals to form more stable, persistent paramagnetic nitroxide radicals, known as spin adducts.[2] These stable adducts can then be detected and characterized by EPR, allowing for the identification of the original transient radicals. MNP is particularly effective for trapping carbon-centered radicals.[1][3]

Q2: What are the most common issues encountered when using MNP in EPR experiments?

A2: Researchers using MNP may encounter several common issues, including:

  • Dimer-Monomer Equilibrium: MNP exists as a colorless dimer at room temperature, which is EPR-inactive. In solution, it slowly converts to the blue, monomeric form that acts as the spin trap. This equilibrium can be slow and is accompanied by decomposition.[1][3]

  • Photodecomposition: MNP is sensitive to light and can decompose, leading to the formation of a tert-butyl radical. This radical is then trapped by another MNP molecule, creating a highly stable MNP-tert-butyl adduct that can interfere with the detection of the target radicals.[4][5]

  • Formation of Di-tert-butyl Nitroxide (DTBN): The presence of di-tert-butyl nitroxide (DTBN) is a common artifact in EPR spectra from experiments using MNP.[1][6][7] This stable radical can complicate spectral analysis.

  • Variable Spin Adduct Stability: The stability of MNP spin adducts can vary significantly, with lifetimes ranging from seconds to over a year depending on the structure of the trapped radical.[8] Some adducts may be too short-lived for detection under standard experimental conditions.

  • Specificity for Carbon-Centered Radicals: MNP is highly selective for trapping carbon-centered radicals. It generally does not form stable or easily detectable adducts with oxygen-centered radicals.[6]

  • Unwanted Side Reactions: MNP can undergo non-radical reactions, such as the "ene" reaction, which can lead to the formation of hydroxylamines that may be oxidized to nitroxides, resulting in artifactual EPR signals.[3][5][9]

  • Impurities: Commercially available MNP may contain impurities that can generate spurious EPR signals, complicating data interpretation.[10]

Q3: How can I prepare a solution of the active MNP monomer?

A3: Since MNP exists as a dimer, it needs to be converted to its active monomeric form for use as a spin trap. This is typically achieved by dissolving the solid dimer in an organic solvent and allowing it to equilibrate. The appearance of a blue color indicates the formation of the monomer.[1] To accelerate this process, the solution can be gently warmed. It is crucial to prepare MNP solutions fresh and protect them from light to minimize decomposition.

Troubleshooting Guides

Problem 1: Weak or No EPR Signal

Possible Causes:

  • Insufficient concentration of the active MNP monomer.

  • Low concentration of the target radical.

  • Instability of the MNP spin adduct.

  • Inappropriate EPR spectrometer settings.

Troubleshooting Steps:

  • Ensure Active MNP Monomer: Prepare a fresh solution of MNP and ensure it has turned blue, indicating the presence of the monomer. Consider gently warming the solution to facilitate monomer formation, but avoid excessive heat which can cause decomposition.

  • Optimize MNP Concentration: The concentration of MNP should be optimized for your system. Typical concentrations range from 10 mM to 50 mM.

  • Check Spin Adduct Stability: The stability of the MNP spin adduct is highly dependent on the trapped radical.[8] Consider performing time-course EPR measurements to monitor signal decay. If the adduct is too unstable, you may need to use a different spin trap.

  • Verify EPR Spectrometer Settings: Ensure your EPR spectrometer settings are appropriate for detecting nitroxide radicals. Refer to the table below for typical parameters.

Typical EPR Spectrometer Settings for MNP Spin Adducts

ParameterTypical Value
Microwave FrequencyX-band (~9.5 GHz)
Microwave Power10-20 mW
Modulation Frequency100 kHz
Modulation Amplitude0.5-2.0 G
Sweep Width50-100 G
Sweep Time30-60 s
Time Constant0.03-0.1 s
Receiver GainAdjusted for optimal signal-to-noise

Note: These are general guidelines and may need to be optimized for your specific experiment and instrument.

Problem 2: Complex or Uninterpretable EPR Spectrum

Possible Causes:

  • Presence of multiple radical species.

  • Formation of artifactual signals (e.g., DTBN, MNP-tert-butyl adduct).

  • Signal distortion due to high radical concentration (spin-spin broadening).

  • Poor spectral resolution.

Troubleshooting Steps:

  • Identify Potential Artifacts:

    • DTBN: The characteristic three-line spectrum of DTBN can overlap with the signal of interest. To confirm its presence, compare your spectrum with a known DTBN spectrum.

    • MNP-tert-butyl Adduct: This adduct arises from the photodecomposition of MNP and gives a very stable signal.[5] To minimize its formation, protect your samples and MNP solutions from light at all times.

  • Simplify the System: If possible, try to isolate the radical-generating system to reduce the number of potential radical species.

  • Optimize Radical Concentration: If you suspect spin-spin broadening, try diluting your sample or reducing the rate of radical generation.

  • Improve Spectral Resolution: Adjust the modulation amplitude to optimize resolution. A smaller modulation amplitude generally provides better resolution but may decrease the signal-to-noise ratio.

  • Spectral Simulation: Use EPR simulation software to deconvolve complex spectra and identify the contributing radical adducts based on their hyperfine coupling constants.

Problem 3: Suspected Photodecomposition of MNP

Symptoms:

  • Appearance of a strong, persistent EPR signal consistent with the MNP-tert-butyl adduct.

  • Decrease in the intensity of the target spin adduct signal over time when exposed to light.

Prevention and Troubleshooting:

  • Work in Low-Light Conditions: Prepare MNP solutions and handle samples in a dark room or under red light.

  • Use Amber Glassware: Store MNP solutions in amber vials to protect them from light.

  • Wrap EPR Tubes: Cover the EPR sample tube with aluminum foil before and after measurements.

  • Control Experiments: Run a control experiment with MNP solution alone and expose it to the same light conditions as your sample to observe the formation of the MNP-tert-butyl adduct.

Experimental Protocols

Protocol 1: Purification of this compound (MNP)

Commercial MNP can contain impurities that may interfere with EPR measurements. A common purification method involves sublimation.

Materials:

  • Crude this compound

  • Sublimation apparatus

  • Vacuum pump

  • Cold finger or condenser

Procedure:

  • Place the crude MNP solid into the bottom of the sublimation apparatus.

  • Assemble the apparatus and connect it to a vacuum line.

  • Cool the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).

  • Slowly evacuate the apparatus to a pressure of 10-20 mmHg.

  • Gently heat the bottom of the apparatus. The MNP dimer will sublime and deposit as colorless crystals on the cold finger.

  • Once a sufficient amount of purified MNP has been collected, turn off the heat and allow the apparatus to cool to room temperature.

  • Slowly and carefully vent the apparatus to atmospheric pressure.

  • Scrape the purified, colorless MNP dimer crystals from the cold finger. Store the purified MNP in a tightly sealed, light-protected container at low temperature.

Reference: A detailed synthesis and purification procedure can be found in Organic Syntheses.[4][11]

Protocol 2: General Spin Trapping Experiment with MNP

Materials:

  • Purified MNP

  • Solvent (appropriate for the experimental system, e.g., deoxygenated buffer or organic solvent)

  • Radical generating system (e.g., chemical reaction, photolysis, sonolysis)

  • EPR flat cell or capillary tube

  • EPR spectrometer

Procedure:

  • Prepare MNP Solution: In a dark environment, prepare a stock solution of MNP in the desired solvent. The concentration will need to be optimized, but a starting point of 50-100 mM is common. Allow the solution to stand until it turns blue, indicating the formation of the active monomer.

  • Deoxygenate Solutions: If studying oxygen-sensitive radicals, deoxygenate all solutions by bubbling with an inert gas (e.g., nitrogen or argon).

  • Initiate Radical Generation: In an EPR-compatible container (e.g., a small test tube), combine the components of your radical-generating system.

  • Add MNP: Add the MNP solution to the reaction mixture to achieve the desired final concentration (typically 10-50 mM). Mix thoroughly but gently.

  • Transfer to EPR Tube: Quickly transfer an aliquot of the reaction mixture into an EPR flat cell or capillary tube.

  • Acquire EPR Spectrum: Immediately place the sample in the EPR spectrometer and begin data acquisition.

  • Time-Course Measurements: If adduct stability is a concern, acquire spectra at several time points to monitor signal evolution.

  • Control Experiments:

    • Run a blank sample containing only the solvent and MNP to check for impurity signals.

    • Run a sample with the radical generating system but without MNP to ensure no background EPR signals are present.

    • Run a sample with MNP and the individual components of the radical generating system to check for any non-radical reactions that may produce EPR signals.

Data Presentation

Table 1: Hyperfine Coupling Constants (A) for Common MNP Spin Adducts
Trapped RadicalAdduct StructureA(¹⁴N) (Gauss)A(β-H) (Gauss)SolventReference
Methyl (•CH₃)(CH₃)₃C-N(O•)-CH₃15.0 - 16.010.0 - 11.0VariousGeneral Literature
Ethyl (•CH₂CH₃)(CH₃)₃C-N(O•)-CH₂CH₃15.0 - 16.09.0 - 10.0VariousGeneral Literature
tert-Butyl (•C(CH₃)₃)(CH₃)₃C-N(O•)-C(CH₃)₃15.0 - 15.5-Various[5]
Hydroxymethyl (•CH₂OH)(CH₃)₃C-N(O•)-CH₂OH15.2 - 15.83.5 - 4.5Water[8]
Carbon-centered lipid radical(CH₃)₃C-N(O•)-Lipid~16.3~2.0Phosphate Buffer[6]
Hydrogen atom (•H)(CH₃)₃C-N(O•)-H14.9 - 15.514.9 - 15.5Liposomes[7]

Note: Hyperfine coupling constants can be solvent and temperature-dependent. The values presented are approximate ranges.

Visualizations

MNP_Troubleshooting_Workflow cluster_no_signal Troubleshooting 'No or Weak Signal' start Start EPR Experiment with MNP issue issue start->issue Observe EPR Spectrum solution solution issue->solution No or Weak Signal end_node Successful Experiment issue->end_node Clear, Expected Signal issue2 Identify Artifacts issue->issue2 Complex/Artifact Signal solution->end_node check_monomer Ensure MNP is monomeric (blue color) solution->check_monomer issue2->end_node Artifacts Identified & Accounted For solution2 Protect from Light Use Purified MNP Run Controls issue2->solution2 DTBN or t-butyl adduct present solution2->start Re-run Experiment optimize_conc Optimize MNP & radical concentration check_monomer->optimize_conc check_stability Check adduct stability (time-course) optimize_conc->check_stability verify_settings Verify EPR settings check_stability->verify_settings

Troubleshooting workflow for common MNP EPR issues.

MNP_Preparation_Workflow cluster_precautions Key Precautions start Start with MNP Dimer (Solid) process process start->process Dissolve in appropriate solvent result Active MNP Monomer (Blue Solution) process->result Equilibration/ Gentle Warming end_node Spin Trapping result->end_node Ready for use in experiment precaution precaution p1 * Prepare fresh solutions p2 * Protect from light at all times p3 * Avoid excessive heat

References

Technical Support Center: Optimizing 2-Methyl-2-nitropropane (MNP) for Radical Trapping

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 2-Methyl-2-nitropropane (MNP) as a spin trapping agent. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful radical trapping experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNP) and why is it used in radical trapping?

A1: this compound (MNP) is a nitroso-based spin trap used in Electron Paramagnetic Resonance (EPR) spectroscopy to detect and identify short-lived free radicals.[1] It is particularly effective for trapping carbon-centered radicals.[2] The trapped radical forms a more stable nitroxide adduct, which has a characteristic EPR spectrum, allowing for the identification of the original radical species.[1]

Q2: What is the optimal concentration of MNP to use in my experiment?

A2: The optimal concentration of MNP can vary significantly depending on the experimental system, the rate of radical generation, and the specific radical being trapped. Generally, concentrations ranging from 1 mM to 100 mM are used, with an optimal range often falling between 20–50 mM.[3] It is crucial to empirically determine the optimal concentration for your specific application to maximize the signal-to-noise ratio while minimizing potential artifacts.

Q3: How should I prepare and handle MNP solutions?

A3: MNP exists as a solid dimer that slowly dissociates into its active monomeric form in solution.[2] This dissociation is often accompanied by decomposition, even in the dark.[2] Therefore, it is recommended to prepare fresh MNP solutions for each experiment and protect them from light.[4] For aqueous solutions, it's important to be aware of the formation of byproducts such as t-butylnitrosohydroxylamine, t-butyl alcohol, and isobutene.[5]

Q4: What are the common side reactions and artifacts associated with MNP?

A4: A common artifact in MNP spin trapping is the formation of di-tert-butyl nitroxide (DTBN), which can arise from the decomposition of MNP.[6][7] Another potential issue is the "ene" addition, a non-radical reaction that forms a hydroxylamine, which can then be oxidized to a nitroxide, leading to a false positive signal.[2] Additionally, under certain conditions, the Forrester-Hepburn mechanism, a nucleophilic addition to the spin trap, can also lead to artifactual signals.[8][9]

Q5: How can I distinguish between the desired spin adduct signal and artifacts in my EPR spectrum?

A5: Careful analysis and simulation of the EPR spectrum are key to distinguishing between the true spin adduct and artifacts. The hyperfine splitting constants (hfsc) of the MNP adduct provide structural information about the trapped radical.[1] Comparing the experimental hfsc values with literature values for known adducts can aid in identification.[10] Simulation software can be used to deconvolute complex spectra and identify the contributions of different species, including DTBN and other artifacts.[10][11]

Troubleshooting Guides

Problem 1: No or Weak EPR Signal
Possible Cause Troubleshooting Step
MNP concentration is too low. Increase the MNP concentration incrementally (e.g., from 10 mM to 50 mM).
Radical generation is inefficient. Verify the efficiency of your radical generating system. Ensure all components are fresh and active.
MNP solution has degraded. Prepare a fresh MNP solution immediately before the experiment and protect it from light.
The spin adduct is unstable. Record the EPR spectrum as quickly as possible after radical generation. Consider performing the experiment at a lower temperature to increase adduct stability.
Inappropriate solvent. Ensure MNP is soluble and stable in your chosen solvent. Some solvents can react with MNP or quench the radical of interest.
Problem 2: Complex or Uninterpretable EPR Spectrum
Possible Cause Troubleshooting Step
Presence of multiple radical species. Try to modify the experimental conditions to favor the formation of a single radical species. Use EPR simulation software to deconvolute the overlapping signals.
Formation of the DTBN artifact. DTBN often presents as a simple triplet signal. Its formation can be minimized by using freshly prepared MNP solutions and avoiding prolonged exposure to light. Compare your spectrum to a known DTBN spectrum.
Artifacts from non-radical reactions. Be aware of potential side reactions like the "ene" addition.[2] Running control experiments without the radical generating system can help identify non-radical derived signals.
Poor spectral resolution. Optimize the EPR spectrometer settings, including modulation amplitude, microwave power, and scan time.

Data Presentation

Table 1: Recommended MNP Concentrations for Different Experimental Systems

Experimental SystemRadical TypeTypical MNP ConcentrationReference(s)
Photolysis of a Platinum Complex with L-TryptophanTryptophan radical80 mM[11]
General Photopolymerization StudiesVarious20 - 50 mM[3]
General Spin TrappingVarious1 - 10 mM[12]
Cigarette Smoke AnalysisC- and O-centered radicals20 mM[13]

Table 2: EPR Hyperfine Splitting Constants (hfsc) for Common MNP Adducts

Trapped RadicalSolventaN (G)aH (G)Other SplittingsReference(s)
Hydrogen (H•)THF14.8714.72-[14]
tert-butyl (•C(CH₃)₃)THF15.30--[14]
Formyl (•CHO)Aqueous--MNP-CHO components deconvoluted[10]
Tryptophan RadicalpH 7.2 buffer--Simulation matched published values[11]
Hydroxyalkyl RadicalsAqueous--Lifetimes vary from seconds to a year[15]

Note: Hyperfine splitting constants can be influenced by the solvent and temperature.

Experimental Protocols

General Protocol for Spin Trapping with MNP
  • Preparation of MNP Stock Solution:

    • Due to the instability of MNP in solution, it is crucial to prepare a fresh stock solution immediately before each experiment.

    • Weigh the solid MNP dimer and dissolve it in a suitable solvent (e.g., deoxygenated buffer or organic solvent) to the desired stock concentration (e.g., 100 mM).

    • Protect the solution from light by wrapping the container in aluminum foil.

  • Reaction Mixture Preparation:

    • In an EPR-compatible tube (e.g., a quartz flat cell for aqueous samples), combine the components of your radical generating system.

    • Add the MNP stock solution to achieve the desired final concentration (typically in the range of 20-50 mM).[3]

    • The final volume will depend on the EPR cell being used.

  • Initiation of Radical Generation and Trapping:

    • Initiate radical generation according to your experimental design (e.g., by adding a final reagent, UV irradiation, or increasing the temperature).

    • Allow the spin trapping reaction to proceed. The incubation time may need to be optimized.

  • EPR Measurement:

    • Immediately place the sample into the EPR spectrometer cavity.

    • Tune the spectrometer and record the EPR spectrum. Typical X-band EPR settings might include:

      • Microwave frequency: ~9.4 GHz

      • Center field: ~3365 G

      • Sweep width: 100 G

      • Modulation amplitude: 1-2 G

      • Receiver gain: Adjusted to optimize signal intensity

      • Scan time: 30-60 s

      • Number of scans: Accumulate scans to improve the signal-to-noise ratio.[16]

  • Data Analysis:

    • Analyze the resulting EPR spectrum to determine the g-value and hyperfine splitting constants.

    • Use spectral simulation software to confirm the identity of the trapped radical(s) and to deconvolute complex spectra.[10][11]

    • Compare the experimental spectral parameters with literature values to identify the trapped radical.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output prep_mnp Prepare Fresh MNP Solution mix Mix Reagents and MNP prep_mnp->mix prep_reagents Prepare Radical Generating System prep_reagents->mix initiate Initiate Radical Generation mix->initiate epr EPR Measurement initiate->epr analyze Spectral Analysis & Simulation epr->analyze identify Identify Trapped Radical analyze->identify

Caption: A generalized workflow for an EPR spin trapping experiment using MNP.

troubleshooting_logic cluster_no_signal Troubleshooting: No/Weak Signal cluster_complex_signal Troubleshooting: Complex Signal start EPR Experiment with MNP signal_check Is a clear signal observed? start->signal_check conc Adjust MNP Concentration signal_check->conc No simulation Simulate Spectrum signal_check->simulation Complex success Successful Radical Identification signal_check->success Yes reagents Check Radical Generation conc->reagents fresh_mnp Use Fresh MNP Solution reagents->fresh_mnp controls Run Control Experiments simulation->controls optimize Optimize EPR Settings controls->optimize

Caption: A logical diagram for troubleshooting common issues in MNP spin trapping experiments.

References

Technical Support Center: Stability of 2-Methyl-2-nitropropane (MNP) Spin Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-2-nitropropane (MNP) spin adducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNP) and why is it used in spin trapping?

A1: this compound (MNP) is a nitroso-based spin trap commonly used in Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] It is particularly effective for trapping carbon-centered radicals.[1] In spin trapping experiments, unstable free radicals react with MNP to form more stable nitroxide radical adducts, known as spin adducts. These spin adducts have longer half-lives, allowing for their detection and characterization by EPR.[3]

Q2: What are the common challenges associated with using MNP as a spin trap?

A2: Researchers using MNP should be aware of several challenges:

  • Monomer-Dimer Equilibrium: MNP exists as a solid dimer that slowly dissociates into its active monomeric form in solution. This process can be slow and is often accompanied by decomposition, even in the dark.[1]

  • Decomposition: MNP can decompose upon exposure to light, which can lead to the formation of tert-butyl radicals and their corresponding stable MNP adducts, potentially interfering with the detection of other radical species.[2]

  • Artifacts: The use of MNP can be subject to artifacts, particularly when attempting to trap nitric oxide (NO)-related signals.[4]

  • Volatility: MNP is a very volatile compound, which requires careful handling.[1]

  • Unwanted Reactions: MNP can undergo an ene addition, a non-radical reaction that forms a hydroxylamine (B1172632). This hydroxylamine can then be oxidized to a nitroxide, leading to unwanted signals in the EPR spectrum.[1]

Q3: How does the structure of the trapped radical affect the stability of the MNP spin adduct?

A3: The stability of MNP spin adducts is significantly influenced by the steric and electronic properties of the trapped radical.

  • Steric Hindrance: Increased steric bulk around the radical center can affect the rate of trapping and the stability of the resulting adduct.[5] In some cases, extreme steric hindrance can prevent the formation of the expected spin adduct and instead lead to the production of the MNP-H adduct.[5]

  • Shielding: The level of shielding of the aminoxyl function by substituent groups on the trapped radical correlates with the lifetime of the spin adduct.[5] For example, MNP-hydroxyalkyl spin adduct lifetimes can range from seconds to over a year depending on the structure of the alkyl group.[5]

Q4: Can the stability of MNP spin adducts be improved?

A4: Yes, the stability of MNP spin adducts can be influenced by the experimental conditions. For instance, the presence of β-cyclodextrin (β-CD) has been shown to have a negligible effect on the stability of some MNP adducts, but in specific cases, it can lead to changes in the hyperfine splitting constants, indicating interactions with the adduct.[6][7] The pH of the solution can also play a crucial role in the stability of spin adducts in general.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak EPR signal from the expected spin adduct. 1. Decomposition of MNP: MNP may have decomposed prior to or during the experiment.[1][2] 2. Slow Monomer Formation: The dissociation of the MNP dimer to the active monomer may be too slow.[1] 3. Steric Hindrance: The target radical may be too sterically hindered to be trapped efficiently by MNP.[5] 4. Low Radical Concentration: The concentration of the free radical may be below the detection limit.1. Prepare fresh MNP solutions and protect them from light.[1][2] 2. Allow sufficient time for the MNP dimer to dissociate in solution. Gentle warming may be considered, but be cautious of accelerating decomposition. 3. Consider using a different spin trap with less steric hindrance. 4. Optimize the experimental conditions to increase the rate of radical generation.
Presence of unexpected signals in the EPR spectrum. 1. MNP Decomposition Products: The signal may be from the MNP adduct of the tert-butyl radical, a product of MNP photodecomposition.[2] 2. Ene Addition Product: An unwanted nitroxide signal may arise from the oxidation of a hydroxylamine formed via an ene reaction.[1] 3. MNP-H Adduct Formation: Strongly reducing radicals can react with MNP to form the MNP-H adduct.[5]1. Minimize exposure of the MNP solution and the reaction mixture to light.[2] Run a control experiment with MNP alone under the same conditions. 2. Purify the MNP if necessary. Consider using a different spin trap if this side reaction is significant. 3. Analyze the hyperfine splitting constants to identify the MNP-H adduct.
Rapid decay of the spin adduct signal. 1. Inherent Instability: The specific MNP spin adduct may be inherently unstable under the experimental conditions.[5] 2. pH of the Medium: The pH of the solution can significantly affect the stability of the spin adduct.[8] 3. Reaction with Other Species: The spin adduct may be reacting with other components in the sample.1. Record the EPR spectrum as quickly as possible after radical generation. Consider using a more stable spin trap if the lifetime is too short for your measurements. 2. Investigate the effect of pH on adduct stability and adjust if possible for your system. 3. Simplify the reaction mixture if possible to identify any interfering species.

Quantitative Data on MNP Spin Adduct Stability

The stability of MNP spin adducts, often reported as their half-life (t½), varies significantly depending on the structure of the trapped radical.

Trapped RadicalMNP Spin AdductHalf-life (t½)ConditionsReference
1-hydroxy-1-methylbutylMNP–C(OH)(CH₃)C₃H₇SecondsAqueous solution[5]
1-hydroxycyclohexylMNP–C₆H₁₀OH~ 1 yearAqueous solution[5]
Other non-hydroxyalkyl alcohol radicals-< 18 hoursAqueous solution[5]

Note: The stability of spin adducts is highly dependent on the experimental conditions, including solvent, temperature, and pH. The values presented here should be considered as relative indicators of stability.[9]

Experimental Protocols

General Protocol for Spin Trapping with MNP

The following is a generalized protocol for a spin trapping experiment using MNP. Specific concentrations and incubation times will need to be optimized for each experimental system.

  • Preparation of MNP Solution:

    • Due to its volatility and tendency to exist as a dimer, MNP should be handled carefully.

    • Prepare a stock solution of MNP in a suitable solvent (e.g., deoxygenated buffer or organic solvent). The dissociation of the dimer to the active monomer is a key step.[1] To facilitate this, the solution can be gently warmed or allowed to stand at room temperature. It is crucial to protect the solution from light to prevent photodecomposition.[2]

  • Radical Generation:

    • Initiate the generation of the radical of interest in the presence of the MNP solution. Common methods for radical generation include:

      • Fenton Reaction: For generating hydroxyl radicals (•OH).

      • Photolysis: Using UV or visible light to cleave bonds and generate radicals.

      • Enzymatic Reactions: Utilizing enzymes that produce radical intermediates.

  • Spin Trapping Reaction:

    • The MNP spin trap reacts with the short-lived radical to form a more stable spin adduct. The efficiency of trapping will depend on the concentration of both the spin trap and the radical, as well as the rate constant for the trapping reaction.

  • EPR Spectroscopy:

    • Transfer the sample to a suitable EPR sample tube (e.g., a flat cell or capillary tube).

    • Record the EPR spectrum using an X-band EPR spectrometer. Typical instrument settings will need to be optimized to achieve a good signal-to-noise ratio.

    • The resulting spectrum should be analyzed to determine the hyperfine splitting constants (aN and aH), which are characteristic of the specific spin adduct formed and can be used to identify the trapped radical.

Control Experiments:

It is essential to perform control experiments to ensure that the observed EPR signals are from the desired spin adduct and not from artifacts.[4]

  • MNP alone: Record the EPR spectrum of the MNP solution under the same experimental conditions (e.g., light exposure, temperature) but without the radical generating system. This will help to identify signals arising from MNP decomposition products.[2]

  • Radical generating system alone: If possible, confirm that the radical generating system itself does not produce any interfering EPR signals.

  • System without MNP: To confirm that the observed signal is indeed from a spin adduct.

Factors Affecting MNP Spin Adduct Stability

MNP_Adduct_Stability Adduct_Stability MNP Spin Adduct Stability Radical_Structure Trapped Radical Structure Radical_Structure->Adduct_Stability Steric_Effects Steric Hindrance Radical_Structure->Steric_Effects Electronic_Effects Electronic Effects Radical_Structure->Electronic_Effects Shielding Aminoxyl Shielding Radical_Structure->Shielding Experimental_Conditions Experimental Conditions Experimental_Conditions->Adduct_Stability pH pH Experimental_Conditions->pH Solvent Solvent Experimental_Conditions->Solvent Additives Additives (e.g., Cyclodextrins) Experimental_Conditions->Additives Steric_Effects->Adduct_Stability Electronic_Effects->Adduct_Stability Shielding->Adduct_Stability pH->Adduct_Stability Solvent->Adduct_Stability Additives->Adduct_Stability MNP_Properties MNP Properties MNP_Properties->Adduct_Stability Decomposition Decomposition MNP_Properties->Decomposition Monomer_Dimer Monomer-Dimer Equilibrium MNP_Properties->Monomer_Dimer Decomposition->Adduct_Stability Monomer_Dimer->Adduct_Stability

Caption: Factors influencing the stability of MNP spin adducts.

References

Technical Support Center: Overcoming Interference in EPR Spectra with 2-Methyl-2-nitropropane (MNP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Methyl-2-nitropropane (MNP) as a spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may arise during EPR experiments with MNP.

Question: My EPR spectrum shows a strong, persistent triplet signal that is not from my expected radical adduct. What is the likely cause and how can I mitigate it?

Answer:

This is a common issue when using MNP and is often due to the formation of the di-tert-butyl nitroxide (DTBN) radical, an artifact arising from the photodecomposition of MNP itself.[1] MNP can also trap the tert-butyl radical, another product of its decomposition, leading to a stable MNP/tert-butyl adduct that can obscure the signal of interest.[1]

Troubleshooting Steps:

  • Minimize Light Exposure: MNP is sensitive to light and can decompose, leading to the formation of interfering radicals.[1] Prepare MNP solutions fresh and in the dark. Protect your sample from light during preparation and measurement.

  • Purity of MNP: Ensure the purity of your MNP stock. Impurities can contribute to artifact signals.

  • Control Experiments: Run a control experiment with your MNP solution under the same experimental conditions (solvent, temperature, light exposure) but without the radical generating system. This will help you identify any signals originating from the MNP itself.

  • Spectral Simulation: Use EPR spectral simulation software to confirm the identity of the interfering signal. The DTBN radical typically exhibits a simple triplet spectrum.

Question: The intensity of my MNP-adduct signal is weak or unstable. What factors could be contributing to this and how can I improve my signal-to-noise ratio?

Answer:

Weak or unstable signals can result from several factors, including the inherent stability of the spin adduct, the concentration of the spin trap, and the experimental conditions. MNP adducts, particularly with oxygen-centered radicals, can have limited lifetimes.[2]

Troubleshooting Steps:

  • Optimize MNP Concentration: The concentration of MNP is critical. A typical starting range is 1-10 mM.[3] Too low a concentration may not efficiently trap the radicals, while excessively high concentrations can lead to self-reaction and artifacts.

  • Solvent and pH: The stability of MNP and its adducts can be influenced by the solvent and pH of the system.[4][5][6] The polarity and proticity of the solvent can affect the hyperfine coupling constants and the g-values of the adducts.[5] It is advisable to maintain consistent and appropriate solvent and pH conditions for your specific system.

  • Oxygen Removal: The presence of oxygen can affect the stability of some radical adducts and can also lead to the formation of oxygen-centered radicals that may not be efficiently trapped by MNP.[2] Deoxygenating your sample by bubbling with an inert gas like argon or nitrogen can sometimes improve signal stability.[7]

  • EPR Spectrometer Settings: Optimize your spectrometer settings, such as microwave power, modulation amplitude, and number of scans, to enhance the signal-to-noise ratio.[8][9][10] Be cautious with microwave power, as high power can lead to saturation of the signal.

Frequently Asked Questions (FAQs)

Q1: What types of radicals is MNP best suited for trapping?

A1: MNP is most effective for trapping carbon-centered radicals.[11] It is generally not the preferred spin trap for oxygen-centered radicals, as the resulting adducts are often unstable.[2]

Q2: How can I differentiate between different MNP-radical adducts in a complex spectrum?

A2: The primary method for identifying different radical adducts is by analyzing their unique hyperfine coupling constants (HFCs).[11] Each trapped radical will impart a characteristic splitting pattern on the EPR spectrum. By simulating the experimental spectrum with software like EasySpin or WinSim and comparing the resulting HFCs to literature values, you can identify the different radical species present.[7][12][13]

Q3: What are some common artifacts to be aware of when using MNP?

A3: The most common artifacts are signals from the di-tert-butyl nitroxide (DTBN) radical and the MNP/tert-butyl adduct, both of which can arise from the decomposition of MNP.[1][12] Another potential artifact is the MNP-H adduct, which can be formed in the presence of reducing agents or through reactions with the solvent.[4][12]

Q4: How should I prepare and store my MNP stock solution?

A4: MNP is a solid that exists as a dimer and slowly dissociates into the active monomeric form in solution. It is recommended to prepare MNP solutions fresh for each experiment to minimize degradation. If storage is necessary, store the solution at low temperature and protected from light.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for EPR experiments using MNP.

Table 1: Recommended MNP Concentrations for Spin Trapping Experiments

Experimental SystemRecommended MNP ConcentrationReference(s)
General Aqueous/Organic Systems1 - 10 mM[3]
Cellular Systems20 - 100 mM
Photochemical Radical Generation5 - 50 mM[13]

Table 2: Hyperfine Coupling Constants (HFCs) for Common MNP-Radical Adducts

Trapped RadicalAdductaN (G)aH (G)Other HFCs (G)SolventReference(s)
Formyl (•CHO)MNP-CHO~15.7~21.3Aqueous[12]
Hydrogen (•H)MNP-H~14.4~14.0Aqueous[2]
tert-butylMNP/tert-butyl~15.4THF[4]
Tryptophan RadicalMNP-Trp~15.5Phosphate Buffer[13]
(4-methyl)phenylMNP/(4-methyl)phenyl~14.5~2.2Benzene[1]

Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.

Experimental Protocols

General Protocol for EPR Spin Trapping with MNP

This protocol provides a general framework. Specific parameters should be optimized for your experimental system.

  • Preparation of MNP Stock Solution:

    • Due to its light sensitivity, weigh MNP in a darkened room or under red light.

    • Dissolve MNP in a suitable solvent (e.g., ethanol, DMSO, or the same solvent as your experimental system) to create a concentrated stock solution (e.g., 100 mM).

    • Prepare the stock solution fresh before each experiment and keep it protected from light and on ice.

  • Sample Preparation:

    • In an EPR-silent sample tube (e.g., quartz capillary tube), combine your radical generating system (e.g., cell suspension, enzyme reaction, or photochemical system).

    • Add the MNP stock solution to achieve the desired final concentration (typically in the range of 1-50 mM).

    • Gently mix the sample.

    • If necessary, deoxygenate the sample by bubbling with a gentle stream of argon or nitrogen for 5-10 minutes.

    • Seal the sample tube.

  • EPR Spectrometer Setup and Data Acquisition:

    • Tune the EPR spectrometer according to the manufacturer's instructions.

    • Set the desired experimental parameters. Typical X-band spectrometer settings for MNP spin trapping are:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW (optimize to avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.5-1.0 G (optimize for resolution and signal-to-noise)

      • Sweep Width: 100 G

      • Sweep Time: 60-120 s

      • Time Constant: 30-100 ms

      • Number of Scans: 1-16 (or more for weak signals)

    • Record the EPR spectrum at the desired temperature (often room temperature).

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction).

    • Use spectral simulation software to identify the different radical adducts present by fitting the experimental spectrum and extracting the hyperfine coupling constants.

    • Compare the determined HFCs with literature values to identify the trapped radicals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_mnp Prepare fresh MNP stock solution in the dark add_mnp Add MNP to sample prep_mnp->add_mnp prep_sample Prepare radical generating system prep_sample->add_mnp mix_deoxygenate Mix and deoxygenate (if necessary) add_mnp->mix_deoxygenate tune_epr Tune EPR spectrometer mix_deoxygenate->tune_epr set_params Set experimental parameters tune_epr->set_params record_spec Record EPR spectrum set_params->record_spec process_spec Process spectrum (baseline correction) record_spec->process_spec simulate_spec Simulate spectrum and determine HFCs process_spec->simulate_spec identify_radicals Identify radicals by comparing HFCs to literature simulate_spec->identify_radicals

Caption: Experimental workflow for EPR spin trapping with MNP.

troubleshooting_flowchart decision decision issue issue solution solution start Start EPR Experiment with MNP check_spectrum Acquire EPR Spectrum start->check_spectrum is_signal_good Signal quality acceptable? check_spectrum->is_signal_good unexpected_signal Unexpected strong signal? is_signal_good->unexpected_signal No analyze_data Proceed with data analysis is_signal_good->analyze_data Yes weak_signal Weak or unstable signal? unexpected_signal->weak_signal No run_control Run control (MNP only) unexpected_signal->run_control Yes optimize_conc Optimize MNP concentration weak_signal->optimize_conc Yes is_signal_present Signal in control? run_control->is_signal_present is_signal_present->weak_signal No artifact Artifact from MNP decomposition (e.g., DTBN) is_signal_present->artifact Yes minimize_light Minimize light exposure artifact->minimize_light check_purity Check MNP purity minimize_light->check_purity check_purity->check_spectrum optimize_params Optimize spectrometer settings optimize_conc->optimize_params check_solvent_ph Check solvent and pH optimize_params->check_solvent_ph deoxygenate Deoxygenate sample check_solvent_ph->deoxygenate deoxygenate->check_spectrum end End analyze_data->end

Caption: Troubleshooting flowchart for common issues in MNP spin trapping experiments.

References

Technical Support Center: Purification of 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyl-2-nitropropane. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after following the standard purification protocol?

A1: Following a standard protocol involving steam distillation and subsequent fractional distillation, a purity of 99% or higher can be achieved for this compound.[1]

Q2: My purified this compound is a liquid at room temperature, but the literature states it's a solid. What could be the reason?

A2: this compound has a melting point of 24-26 °C.[2] If your ambient laboratory temperature is above this range, the purified compound will exist as a colorless liquid. The presence of impurities can also lower the melting point, potentially causing it to remain liquid at or slightly below its normal melting point.

Q3: What are the most common impurities I should be aware of during the purification of this compound?

A3: The most commonly encountered impurity is the residual solvent used during the extraction process, such as diethyl ether.[2] Other potential impurities could include unreacted starting materials or byproducts from the synthesis, such as tert-butylamine.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, since this compound is a solid at room temperature with a convenient melting point, recrystallization is a viable purification method. Selecting an appropriate solvent where the compound is soluble when hot and insoluble when cold is crucial for successful recrystallization.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of this compound can be confirmed by measuring its physical properties, such as melting point (24-26 °C) and boiling point (126-128 °C), and comparing them to literature values.[2][3] Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the structure of the compound.

Troubleshooting Guides

Fractional Distillation Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of this compound from impurities. The boiling point difference between the compound and the impurity is small.- Ensure you are using a fractionating column with sufficient theoretical plates for the separation. - Control the heating rate carefully to maintain a slow and steady distillation. A rapid distillation rate will lead to poor separation.[4] - Ensure the distillation apparatus is well-insulated to maintain the temperature gradient along the column.
The distillation rate is too slow or stops. - Insufficient heating. - A leak in the apparatus.- Gradually increase the heating mantle temperature. - Check all joints and connections for leaks. Ensure a proper seal.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.- Add a few boiling chips to the distillation flask before heating. - If using a magnetic stirrer, ensure it is spinning at a steady rate.
Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
The compound "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too quickly. - High concentration of impurities.- Select a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5] - Perform a preliminary purification step, like washing the crude product, before recrystallization.[5] - Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.[6]
No crystals form upon cooling. - The solution is too dilute. - The compound is too soluble in the chosen solvent at low temperatures.- Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.[6] - Try a different solvent or a mixed solvent system where the compound has lower solubility when cold.[7] - Scratch the inside of the flask with a glass rod to induce crystallization.[6]
Low recovery of the purified product. - Too much solvent was used. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Concentrate the mother liquor to obtain a second crop of crystals.[5] - Ensure the filtration funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.[8]

Quantitative Data

Physical Properties of this compound

PropertyValue
Melting Point24 - 26 °C[2][3]
Boiling Point126 - 128 °C[1][2][3]
Density0.95 g/mL at 25 °C[1][3]
Refractive Index (n²⁵D)1.3992[2]
Purity (after distillation)99%[1]

Experimental Protocols

Protocol 1: Purification by Steam and Fractional Distillation

This protocol is adapted from a literature procedure for the synthesis and purification of this compound.[2][9]

1. Steam Distillation:

  • The crude product from the synthesis reaction is subjected to steam distillation to separate it from non-volatile impurities.

  • The product co-distills with water and is collected as an immiscible liquid layer.

2. Extraction and Washing:

  • The collected distillate is transferred to a separatory funnel.

  • The aqueous layer is separated and discarded.

  • The organic layer (crude this compound) is diluted with diethyl ether.

  • The ethereal solution is washed successively with 2 M hydrochloric acid and then with water to remove any basic impurities.

3. Drying:

  • The washed ethereal solution is dried over anhydrous magnesium sulfate (B86663) to remove residual water.

  • The drying agent is removed by gravity filtration.

4. Fractional Distillation:

  • The dried ethereal solution is transferred to a distillation flask fitted with a fractionating column.

  • The diethyl ether is first removed by distillation at atmospheric pressure.

  • The temperature is then carefully raised, and the fraction boiling at 127-128 °C is collected as pure this compound.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Product steam_dist Steam Distillation start->steam_dist Separate from non-volatiles extraction Extraction with Diethyl Ether steam_dist->extraction washing Washing (HCl, H₂O) extraction->washing Remove basic impurities drying Drying (MgSO₄) washing->drying Remove water frac_dist Fractional Distillation drying->frac_dist Remove ether & isolate product pure_product Pure this compound frac_dist->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_distillation Distillation Problems cluster_recrystallization Recrystallization Problems start Purification Issue Encountered poor_sep Poor Separation start->poor_sep Distillation no_dist No Distillate start->no_dist Distillation oiling_out Oiling Out start->oiling_out Recrystallization no_crystals No Crystals Form start->no_crystals Recrystallization sol1 Adjust heating rate Use better column poor_sep->sol1 Check sol2 Increase heat Check for leaks no_dist->sol2 Check sol3 Slower cooling Change solvent oiling_out->sol3 Try sol4 Concentrate solution Scratch flask no_crystals->sol4 Try

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 2-Methyl-2-nitropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-2-nitropropane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the oxidation of tert-butylamine (B42293) with potassium permanganate (B83412).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Ineffective stirring, leading to localized overheating or poor reagent mixing.Ensure vigorous and consistent mechanical stirring throughout the reaction.
Temperature deviation from the optimal range (55°C).Monitor the reaction temperature closely and maintain it at 55°C for the recommended duration.
Impure starting materials (tert-butylamine or potassium permanganate).Use high-purity, verified reagents.
Product Contaminated with Starting Material (tert-butylamine) Incomplete reaction.Ensure the reaction is heated at 55°C for the full 3 hours.
Inadequate washing during workup.Wash the ethereal solution of the product with 2 M hydrochloric acid to remove unreacted tert-butylamine.[1][2]
Product is a Dark Color Presence of manganese dioxide (MnO₂) byproduct.Ensure thorough steam distillation to separate the product from MnO₂.[1][2]
Side reactions due to excessive heating.Maintain the reaction temperature strictly at 55°C.
Difficulty in Isolating the Product Formation of an emulsion during extraction.Add a saturated brine solution to help break the emulsion.
Product remains dissolved in the aqueous layer.Perform multiple extractions with diethyl ether to ensure complete removal of the product.
Reaction Stalls or is Sluggish Poor quality of the oxidizing agent.Use fresh, finely ground potassium permanganate.
Insufficient heating.Ensure the reaction mixture reaches and is maintained at 55°C.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A widely used method is the oxidation of tert-butylamine with potassium permanganate in an aqueous solution.[1][2] This method is well-documented and generally provides good yields.

Q2: What are the key safety precautions to consider during this synthesis?

A2: The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Care should be taken when handling potassium permanganate, a strong oxidizing agent.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: The purity of the final product can be assessed by its boiling point (127-128°C) and refractive index (n²⁵D 1.3992).[1] Further confirmation can be obtained using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the potential side products in the oxidation of tert-butylamine?

A4: Besides the desired this compound, side reactions can occur. The presence of unreacted starting material is a common impurity if the reaction does not go to completion. Other oxidation byproducts may also form, though these are typically removed during the workup and purification steps. A study on the atmospheric degradation of tert-butylamine initiated by OH radicals identified several degradation products, including tert-butylnitramine and acetone.[3][4] While the reaction conditions are different, this suggests the types of byproducts that might be possible under strong oxidation.

Q5: Can other oxidizing agents be used?

A5: While potassium permanganate is common, other oxidation procedures for amines exist in the literature. However, for this specific conversion, the permanganate route is well-established for its reliability and yield.

Experimental Protocol: Oxidation of tert-Butylamine

This protocol is adapted from Organic Syntheses.[1][2]

Materials:

  • tert-butylamine (100 g, 1.37 moles)

  • Potassium permanganate (650 g, 4.11 moles)

  • Water (3 L)

  • Diethyl ether

  • 2 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Equipment:

  • 5-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Steam distillation apparatus

Procedure:

  • Suspend potassium permanganate (650 g) in 3 L of water in the 5-L flask with vigorous stirring.

  • Add tert-butylamine (100 g) dropwise over 10 minutes.

  • Heat the mixture to 55°C over approximately 2 hours and maintain this temperature for 3 hours with continuous stirring.

  • Set up the apparatus for steam distillation and distill the product from the reaction mixture.

  • Separate the liquid product from the denser aqueous layer.

  • Dilute the product with 250 ml of diethyl ether.

  • Wash the ethereal solution successively with two 50-ml portions of 2 M hydrochloric acid and one 50-ml portion of water.[1][2]

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Perform fractional distillation to remove the diethyl ether.

  • The residual crude product (typically 106–128 g) is of sufficient purity for many applications.[1] For higher purity, the crude product can be distilled to yield pure this compound (b.p. 127–128°C).[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup and Purification A Suspend KMnO4 in H2O B Add tert-butylamine dropwise A->B C Heat to 55°C and stir for 3 hours B->C D Steam Distillation C->D Reaction Completion E Separate Layers D->E F Extraction with Diethyl Ether E->F G Wash with HCl and H2O F->G H Dry with MgSO4 G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway Reaction Pathway and Potential Side Reactions cluster_main Main Reaction cluster_side Potential Side Products/Impurities tert_butylamine tert-Butylamine product This compound tert_butylamine->product [O] (KMnO4) unreacted Unreacted tert-Butylamine tert_butylamine->unreacted Incomplete Reaction over_oxidation Over-oxidation Products (e.g., degradation to smaller molecules) product->over_oxidation Harsh Conditions

Caption: Main reaction and potential side reactions in this compound synthesis.

References

Technical Support Center: 2-Methyl-2-nitropropane (MNP) in Spin Trapping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 2-Methyl-2-nitropropane (MNP) in spin trapping experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My EPR spectrum shows an unexpected signal, even in my control experiment without a radical source. What could be the cause?

This is a common issue and can arise from several side reactions of MNP. Here’s a troubleshooting guide to help you identify the source of the artifactual signal:

  • Issue: Spontaneous decomposition of MNP.

    • Explanation: this compound exists as a solid dimer which, in solution, is in equilibrium with its active monomeric form. This dissociation is slow and can be accompanied by a complex decomposition of the MNP monomer, even in the dark, leading to the formation of background signals.[1] One of the common decomposition products is di-tert-butyl nitroxide (DTBN), which gives a characteristic three-line EPR spectrum.[2]

    • Troubleshooting Steps:

      • Prepare fresh MNP solutions: Use freshly prepared solutions of MNP for your experiments to minimize the concentration of decomposition products.

      • Run a time-course experiment: Acquire EPR spectra of your MNP solution (in the experimental buffer/solvent) over time in the absence of your radical generating system. This will help you monitor the appearance and growth of any decomposition-related signals.

      • Purify MNP: If you suspect your MNP stock is old or impure, consider purification. The dimer can be prepared and purified according to established procedures.[3][4]

  • Issue: Non-radical "-ene" reaction.

    • Explanation: MNP can undergo a non-radical "ene" reaction with molecules containing allylic hydrogens (e.g., unsaturated lipids).[1] This reaction forms a hydroxylamine, which can be subsequently oxidized to a nitroxide, generating an EPR signal that is not from a trapped radical.[1]

    • Troubleshooting Steps:

      • Analyze your reaction components: Check if any of your buffers, solvents, or substrates contain molecules with reactive allylic hydrogens.

      • Use deuterated substrates: If you suspect an "-ene" reaction with a specific substrate, use a deuterated version of that substrate where the allylic hydrogens are replaced with deuterium. The absence of the artifactual signal with the deuterated substrate would strongly suggest an "-ene" reaction.

  • Issue: Photodecomposition.

    • Explanation: MNP is sensitive to light and can decompose upon exposure, leading to the formation of tert-butyl radicals. These radicals are then trapped by MNP to form a highly stable di-tert-butyl nitroxide adduct, which can interfere with the detection of other radical species.[5]

    • Troubleshooting Steps:

      • Protect from light: Prepare MNP solutions and conduct your experiments in the dark or under minimal light conditions. Use amber vials or wrap your containers in aluminum foil.

2. I am studying carbon-centered radicals, but my EPR signal is weak or absent. What could be the problem?

Several factors can contribute to weak or absent signals when trapping carbon-centered radicals with MNP.

  • Issue: Slow monomer-dimer equilibrium.

    • Explanation: The active form of MNP is the monomer, but it exists in equilibrium with an inactive dimer. The dissociation of the dimer to the monomer can be slow, limiting the concentration of the active spin trap available to react with your radical of interest.[1]

    • Troubleshooting Steps:

      • Pre-incubation: Allow your MNP solution to equilibrate for a period before starting your experiment to ensure a sufficient concentration of the monomeric form. The time required for equilibrium can depend on the solvent and temperature.

      • Optimize MNP concentration: While a higher concentration might seem better, it can also lead to more side reactions. Titrate the MNP concentration in your system to find the optimal balance between trapping efficiency and artifact formation.

  • Issue: Steric hindrance.

    • Explanation: The efficiency of spin trapping by MNP can be significantly affected by steric hindrance from bulky radicals. In extreme cases, this can completely prevent the formation of the expected spin adduct.[6]

    • Troubleshooting Steps:

      • Consider alternative spin traps: If you are working with very bulky radicals, consider using a different spin trap with less steric hindrance.

  • Issue: Reduction of MNP.

    • Explanation: Strongly reducing radicals, such as certain hydroxyalkyl radicals, can reduce MNP to form the MNP-H adduct instead of the expected carbon-centered radical adduct.[6] This will result in a different EPR signal or a decrease in the expected signal intensity.

    • Troubleshooting Steps:

      • Analyze the EPR spectrum carefully: The MNP-H adduct has a distinct EPR spectrum. Compare your experimental spectrum to literature values for the MNP-H adduct.

      • Modify experimental conditions: Altering the pH or adding a co-factor could potentially change the reduction potential of the radical and favor the desired trapping reaction.

3. The EPR spectrum of my MNP spin adduct is complex and difficult to interpret. How can I simplify it or confirm the identity of the trapped radical?

  • Issue: Overlapping signals from multiple species.

    • Explanation: Your spectrum may be a composite of signals from the desired spin adduct and various side products (e.g., DTBN, "-ene" reaction product, MNP-H adduct).

    • Troubleshooting Steps:

      • Spectral simulation: Use EPR simulation software to deconvolute the experimental spectrum into its individual components. By comparing the simulated hyperfine coupling constants with literature values, you can identify the different species present.[7][8][9]

      • Isotope labeling: If possible, use an isotopically labeled precursor for your radical of interest (e.g., containing ¹³C or ²H). The resulting changes in the hyperfine splitting pattern of the spin adduct can provide definitive evidence for the identity of the trapped radical.

Quantitative Data Summary

The following tables summarize key quantitative data related to MNP side reactions and spin adduct properties.

Table 1: EPR Parameters of MNP-Related Species

SpeciesaN (G)aH (G)g-valueReference(s)
MNP-Trp spin adduct~14.2--[8]
Di-tert-butyl nitroxide (DTBN)~15.0-~2.0060[8]
MNP-H adduct14.4 ± 0.214.0 ± 0.2-[7]
MNP-PAPC spin adduct14.94-14.96--[10]
MNP-AA spin adduct14.94-14.96--[10]
Alkylperoxy tert-butyl nitroxide28.74.6 (for ROO•)2.0056[11]
Alkoxy tert-butyl nitroxide27.251.03 (for RO•)2.0057[11]

Table 2: Stability of MNP Spin Adducts

Trapped RadicalSpin Adduct LifetimeReference(s)
1-hydroxy-1-methylbutylSeconds[6]
1-hydroxycyclohexylUp to one year[6]
Non-hydroxyalkyl alcohol radicals< 18 hours[6]

Experimental Protocols

Protocol 1: Preparation and Purification of MNP Dimer

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • This compound

  • Diethyl ether

  • Aluminum foil

  • Mercury(II) chloride

  • Ethanol (B145695)

  • Water

  • Sodium hydroxide (B78521) (2 M aqueous solution)

  • Anhydrous magnesium sulfate

  • Sintered glass funnel

  • Reaction flask with reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • Amalgamation of Aluminum: Cut aluminum foil into small pieces and amalgamate by brief immersion in a mercury(II) chloride solution. Rinse the amalgamated aluminum with ethanol and then ether.

  • Reduction of this compound: In a three-necked flask, add the amalgamated aluminum to a mixture of diethyl ether and a small amount of water. Stir vigorously and add this compound dropwise at a rate that maintains a brisk reflux.

  • Work-up: After the addition is complete, continue stirring for 30 minutes. Stop stirring and allow the precipitate to settle. Decant the ether solution and wash it with 2 M sodium hydroxide solution. Wash the precipitate in the reaction flask with ether and combine the ether washings with the main ether solution.

  • Dimer Formation: Cool the combined ether solution containing N-tert-butylhydroxylamine to -20°C. Add a solution of sodium periodate (B1199274) in water dropwise while maintaining the temperature below -10°C.

  • Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. The solid MNP dimer will precipitate. Collect the solid by filtration on a sintered glass funnel, wash with water, and dry under reduced pressure. The melting point of the pure dimer is 80-81°C.

Protocol 2: Troubleshooting Spontaneous Decomposition of MNP

Objective: To determine if an unexpected EPR signal originates from the spontaneous decomposition of the MNP stock solution.

Procedure:

  • Prepare a solution of MNP in the same solvent or buffer system used for your experiment at the intended concentration.

  • Protect the solution from light by using an amber vial or wrapping the container in aluminum foil.

  • Immediately after preparation (t=0), transfer an aliquot to a flat cell or capillary tube and record the EPR spectrum. This will serve as your baseline.

  • Incubate the MNP solution at the experimental temperature.

  • At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take aliquots of the solution and record the EPR spectrum under the same instrument settings.

  • Analysis: Compare the spectra over time. A gradual increase in the intensity of a signal, typically a three-line spectrum characteristic of di-tert-butyl nitroxide (DTBN), indicates spontaneous decomposition of MNP.

Visualizations

MNP_Side_Reactions cluster_main MNP in Solution cluster_side_reactions Side Reactions cluster_products Artifactual Products MNP_Dimer MNP Dimer (Inactive) MNP_Monomer MNP Monomer (Active) MNP_Dimer->MNP_Monomer Slow Dissociation Decomposition Spontaneous Decomposition MNP_Monomer->Decomposition Ene_Reaction '-ene' Reaction (Non-Radical) MNP_Monomer->Ene_Reaction + Unsaturated Molecule Reduction Reduction MNP_Monomer->Reduction + Reducing Radical Photodecomposition Photodecomposition MNP_Monomer->Photodecomposition hv DTBN Di-tert-butyl Nitroxide (DTBN) Decomposition->DTBN Hydroxylamine Hydroxylamine Ene_Reaction->Hydroxylamine MNP_H MNP-H Adduct Reduction->MNP_H tBu_radical tert-Butyl Radical Photodecomposition->tBu_radical Ene_Nitroxide '-ene' Adduct (Nitroxide) Hydroxylamine->Ene_Nitroxide Oxidation tBu_radical->DTBN + MNP

Caption: Major side reaction pathways of this compound (MNP) in spin trapping experiments.

Troubleshooting_Workflow Start Unexpected EPR Signal Observed Q1 Is the signal present in a 'MNP only' control? Start->Q1 A1_Yes Spontaneous Decomposition or Photodecomposition Q1->A1_Yes Yes A1_No Signal is likely from the experimental system Q1->A1_No No Solution1 Use fresh MNP solution Protect from light A1_Yes->Solution1 Q2 Does the system contain unsaturated molecules? A1_No->Q2 A2_Yes Possible '-ene' Reaction Q2->A2_Yes Yes Q3 Are reducing radicals expected? Q2->Q3 No Solution2 Use deuterated substrates Modify reaction components A2_Yes->Solution2 A3_Yes Possible MNP Reduction (MNP-H adduct) Q3->A3_Yes Yes End Identify source of artifact Q3->End No Solution3 Analyze spectrum for MNP-H Modify reaction conditions A3_Yes->Solution3 Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Enhancing the Solubility of 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 2-Methyl-2-nitropropane for various experimental applications.

Solubility Data

Solvent NameIUPAC NameQualitative SolubilityNotes
Diethyl EtherEthoxyethaneSolubleCommonly used for extraction and washing, indicating good solubility.[1][2]
Ethanol (B145695)EthanolLikely SolubleAlcohols are often used as co-solvents for nitroalkanes.[3]
Methanol (B129727)MethanolLikely SolubleOften used in reactions involving nitroalkanes.[4]
AcetonePropan-2-oneLikely SolubleA versatile solvent for many organic compounds.
DichloromethaneDichloromethaneLikely SolubleA common solvent for nonpolar to moderately polar organic compounds.
ChloroformTrichloromethaneLikely SolubleSimilar to dichloromethane, it is a good solvent for many organic solids.
Ethyl AcetateEthyl AcetateLikely SolubleA moderately polar solvent often used in chromatography and extractions.[5]
WaterWaterInsolubleConfirmed to be insoluble in water.[6]

Experimental Protocols for Enhancing Solubility

This section provides a detailed methodology for dissolving this compound, particularly when encountering solubility challenges. The low melting point of this compound (approximately 24-26°C) should be taken into consideration during these procedures.[6]

Protocol 1: Standard Dissolution Method
  • Solvent Selection: Based on the qualitative solubility table and the requirements of your experiment, select an appropriate solvent. Diethyl ether is a good starting point for many applications.[1][2]

  • Preparation: Weigh the desired amount of this compound and add it to a clean, dry flask.

  • Solvent Addition: Add a small volume of the selected solvent to the flask.

  • Agitation: Gently swirl or stir the mixture at room temperature. Given its low melting point, the compound may melt and dissolve more readily.

  • Incremental Solvent Addition: Continue adding the solvent in small portions while agitating until the solid is completely dissolved.

Protocol 2: Enhancing Solubility with Co-solvents and Gentle Heating

This method is suitable when the compound does not readily dissolve in a single solvent at room temperature.

  • Primary Solvent: Begin by adding a solvent in which this compound has some, albeit limited, solubility.

  • Co-solvent Addition: Gradually add a co-solvent in which the compound is highly soluble (e.g., a small amount of methanol or ethanol) dropwise while stirring.[7] The goal is to increase the polarity of the solvent system just enough to achieve dissolution.

  • Gentle Warming: If the compound remains insoluble, gently warm the mixture in a water bath. The temperature should be kept well below the boiling point of the solvent mixture. As this compound has a low melting point, it will likely melt before dissolving, which can aid the process.

  • Observation: Continuously monitor the solution for signs of dissolution. Avoid overheating, as it can lead to solvent loss and potential degradation of the compound.

  • Cooling: Once dissolved, allow the solution to cool to room temperature slowly. Observe for any precipitation.

Protocol 3: Sonication for Difficult-to-Dissolve Samples

Sonication can be an effective method for dissolving stubborn particles by breaking them down and increasing the surface area for solvent interaction.[8][9][10]

  • Preparation: Prepare a suspension of this compound in the chosen solvent or co-solvent system in a suitable vial.

  • Sonication Bath: Place the vial in a sonication bath filled with water.

  • Sonication: Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the sample.

  • Cooling: If the sample becomes warm, allow it to cool to room temperature before continuing sonication.

  • Visual Inspection: Periodically inspect the solution until the solid is fully dissolved.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Oiling Out Instead of Dissolving The melting point of the compound is close to room temperature, and the solvent is not optimal.- Try a different solvent in which the compound is more soluble.- Use a co-solvent system to improve solubility.- Gently warm the solution while stirring to encourage dissolution of the molten compound.
Cloudy or Hazy Solution After Dissolving - Presence of insoluble impurities.- The solution is supersaturated and on the verge of precipitation.- Filter the solution through a syringe filter (0.22 or 0.45 µm) to remove particulate matter.- Add a small amount of additional solvent until the solution becomes clear.
Precipitation Upon Cooling The compound has low solubility at lower temperatures, and the solution was saturated at a higher temperature.- If the experiment allows, work with the solution at a slightly elevated temperature.- Prepare a more dilute solution.- Consider using a different solvent or co-solvent system with better solvating power at lower temperatures.
Compound Fails to Dissolve Even with Heating and Sonication The chosen solvent is inappropriate for this compound.- Re-evaluate the solvent choice based on polarity and chemical structure. Refer to the qualitative solubility table.- Try a wider range of solvents or co-solvent combinations.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving this compound?

A1: Based on its use in chemical synthesis, diethyl ether appears to be a reliable solvent for this compound, indicating good solubility.[1][2] However, the optimal solvent will always depend on the specific requirements of your experiment, such as reaction conditions and compatibility with other reagents.

Q2: Is it safe to heat this compound to aid dissolution?

A2: Gentle warming can be used to aid dissolution, especially considering its low melting point. However, it is crucial to keep the temperature well below the boiling point of the solvent and to be aware of the compound's stability at elevated temperatures. Prolonged or excessive heating should be avoided.

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication is a useful technique to help dissolve this compound, particularly if you are encountering persistent small particles.[8][9][10] It is recommended to use short bursts of sonication to prevent significant heating of the solution.

Q4: My solution of this compound turned cloudy after sitting at room temperature. What should I do?

A4: Cloudiness upon standing suggests that the solution may be supersaturated and the compound is beginning to precipitate. You can try gently warming the solution to redissolve the precipitate. If this is a recurring issue, consider preparing a more dilute solution or using a solvent system that offers better solubility at room temperature.

Q5: I am using this compound as a spin trap (MNP) for EPR experiments. What is a good solvent to prepare the stock solution?

A5: For EPR spin trapping experiments, the choice of solvent is critical as it can affect the stability of the radical adducts. While specific protocols can vary, high-purity, degassed solvents are generally required. Benzene or toluene (B28343) are often used for preparing stock solutions of nitroso spin traps. For aqueous systems, a stock solution in a miscible organic solvent like ethanol may be prepared and then diluted into the aqueous buffer, though the limited aqueous solubility of this compound should be considered.[11]

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps for dissolving this compound and troubleshooting common solubility issues.

G cluster_0 Standard Dissolution Workflow Start Start Select Solvent Select Solvent Start->Select Solvent Add Compound to Flask Add Compound to Flask Select Solvent->Add Compound to Flask Add Small Amount of Solvent Add Small Amount of Solvent Add Compound to Flask->Add Small Amount of Solvent Agitate at Room Temp Agitate at Room Temp Add Small Amount of Solvent->Agitate at Room Temp Dissolved? Dissolved? Agitate at Room Temp->Dissolved? Add More Solvent Add More Solvent Dissolved?->Add More Solvent No Fully Dissolved Fully Dissolved Dissolved?->Fully Dissolved Yes Add More Solvent->Agitate at Room Temp

Caption: Standard workflow for dissolving this compound.

G cluster_1 Enhanced Solubility Workflow Start Start Insoluble in Single Solvent Insoluble in Single Solvent Start->Insoluble in Single Solvent Try Co-solvent System Try Co-solvent System Insoluble in Single Solvent->Try Co-solvent System Dissolved? Dissolved? Try Co-solvent System->Dissolved? Apply Gentle Heat Apply Gentle Heat Dissolved?->Apply Gentle Heat No Success Success Dissolved?->Success Yes Dissolved_Heat? Dissolved_Heat? Apply Gentle Heat->Dissolved_Heat? Use Sonication Use Sonication Dissolved_Heat?->Use Sonication No Dissolved_Heat?->Success Yes Dissolved_Sonic? Dissolved_Sonic? Use Sonication->Dissolved_Sonic? Re-evaluate Solvent Re-evaluate Solvent Dissolved_Sonic?->Re-evaluate Solvent No Dissolved_Sonic?->Success Yes

Caption: Workflow for enhancing the solubility of this compound.

References

Validation & Comparative

A Comparative Guide to Nitroso Spin Traps: The Role of 2-Methyl-2-nitropropane in Radical Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biomedical research and drug development, the precise detection and characterization of transient free radicals are critical for understanding disease mechanisms and evaluating therapeutic interventions. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, is a powerful technique for this purpose. The choice of spin trap is paramount for the success of such studies. This guide provides a detailed comparison of the nitroso spin trap, 2-Methyl-2-nitropropane (MNP), with other commonly used spin traps, focusing on their performance, optimal applications, and the experimental protocols for their use.

Overview of Spin Trapping

Spin trapping is a technique where a short-lived, highly reactive radical reacts with a diamagnetic "spin trap" molecule to form a more stable and persistent radical adduct.[1] This spin adduct can then be detected and characterized by EPR spectroscopy. The ideal spin trap should react rapidly with the radical of interest to form a stable adduct that yields a characteristic EPR spectrum, allowing for the identification of the original transient radical.[1]

Performance Comparison of MNP with Other Spin Traps

This compound (MNP), also known as tert-nitrosobutane, is a nitroso-based spin trap that is particularly effective for trapping carbon-centered radicals.[2] However, its utility for detecting oxygen-centered radicals is limited. In contrast, nitrone-based spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-Phenyl-N-tert-butylnitrone (PBN) are more versatile, capable of trapping both carbon- and oxygen-centered radicals.

The selection of a spin trap is often a trade-off between the stability of the spin adduct and the information content of the resulting EPR spectrum. Nitroso spin traps like MNP form adducts where the trapped radical is directly attached to the nitrogen atom, which can provide more detailed hyperfine splitting information about the structure of the radical.

Below is a comparative summary of the key performance characteristics of MNP, DMPO, and PBN.

Data Presentation

Table 1: General Comparison of Common Spin Traps

Spin TrapChemical ClassPrimary Radical Target(s)Adduct StabilityNotes
This compound (MNP) NitrosoCarbon-centered radicalsGenerally less stableProvides detailed hyperfine structure.
5,5-Dimethyl-1-pyrroline N-oxide (DMPO) NitroneOxygen- and Carbon-centered radicalsAdducts have moderate stability. The superoxide (B77818) adduct can decay to the hydroxyl adduct.[3]Widely used for detecting superoxide and hydroxyl radicals.
α-Phenyl-N-tert-butylnitrone (PBN) NitroneCarbon-centered radicalsForms relatively stable adducts.Less informative spectra for radical identification compared to MNP and DMPO.

Table 2: Hyperfine Coupling Constants (in Gauss) for Selected Spin Adducts

Spin TrapTrapped RadicalaNaHReference
MNP •CH₃15.211.7
MNP •C(O)CH₃14.17.4
DMPO •OH14.914.9[4]
DMPO •OOH14.311.7 (aβ), 1.25 (aγ)
DMPO •CH₃16.323.4[4]
PBN •OH15.32.7
PBN •CH₃16.43.4

Note: Hyperfine coupling constants can vary depending on the solvent and temperature.

Table 3: Spin Trapping Rate Constants and Adduct Half-Lives

Spin TrapRadicalRate Constant (M⁻¹s⁻¹)Adduct Half-lifeReference
DMPO •OH2.8 x 10⁹~870 s[5][6]
PBN •OH8.5 x 10⁹Shorter than DMPO-OH[7]
DMPO •O₂⁻~10-60~45 s (decays to DMPO-OH)

Quantitative data for MNP trapping rates and adduct half-lives are less commonly reported in direct comparative studies.

Experimental Protocols

The following is a generalized protocol for the detection of lipid peroxidation-derived radicals using EPR spin trapping. This protocol should be optimized for specific experimental conditions.

Protocol: Detection of Lipid Radicals in a Cellular System

1. Reagents and Materials:

  • Spin trap of choice (e.g., MNP, DMPO, PBN) dissolved in an appropriate solvent (e.g., deoxygenated phosphate-buffered saline, PBS).

  • Cell culture medium.

  • Inducing agent for oxidative stress (e.g., Fenton reagents like FeSO₄ and H₂O₂, or a chemical inducer like tert-butyl hydroperoxide).

  • EPR spectrometer.

  • Flat cell or capillary tubes for EPR measurements.

2. Procedure:

  • Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, wash the cells with PBS and resuspend them in fresh culture medium or PBS.

  • Spin Trap Addition: Add the spin trap solution to the cell suspension to achieve the desired final concentration (typically in the range of 10-100 mM). Incubate for a short period (e.g., 15-30 minutes) to allow for cellular uptake if intracellular radicals are being targeted.

  • Induction of Oxidative Stress: Introduce the inducing agent to the cell suspension containing the spin trap. The concentration of the inducing agent should be optimized to generate a detectable level of radicals without causing immediate cell death.

  • Sample Loading: Immediately after adding the inducing agent, transfer an aliquot of the cell suspension into an EPR flat cell or capillary tube.

  • EPR Measurement: Place the sample in the cavity of the EPR spectrometer and begin recording the spectra. Typical EPR settings for spin trapping experiments are:

    • Microwave Frequency: ~9.5 GHz (X-band)

    • Microwave Power: 10-20 mW

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.5-1.0 G

    • Sweep Width: 100 G

    • Sweep Time: 60-120 s

    • Number of Scans: 1-10 (signal averaging may be required)

  • Data Analysis: Analyze the resulting EPR spectrum to identify the spin adduct based on its characteristic hyperfine coupling constants. Computer simulation software can be used to confirm the identity of the trapped radicals.

Mandatory Visualization

Signaling Pathway: ROS in NF-κB Activation

Reactive oxygen species (ROS) are known to play a complex role in the activation of the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates how spin traps can be used to intercept and identify the specific ROS involved in this pathway.

G cluster_stimulus External Stimulus cluster_ros ROS Generation cluster_trapping Spin Trapping cluster_nfkb NF-κB Pathway Stimulus e.g., TNF-α, LPS CellMembrane Cell Membrane Stimulus->CellMembrane Activates NOX NADPH Oxidase (NOX) CellMembrane->NOX Superoxide Superoxide (•O₂⁻) NOX->Superoxide Generates Mitochondria Mitochondria Mitochondria->Superoxide Generates Hydroxyl Hydroxyl Radical (•OH) Superoxide->Hydroxyl via Fenton Chemistry DMPO DMPO Superoxide->DMPO Trapped by IKK IKK Activation Superoxide->IKK Modulates Hydroxyl->DMPO Trapped by Hydroxyl->IKK Modulates DMPO_OOH DMPO-OOH Adduct DMPO->DMPO_OOH DMPO_OH DMPO-OH Adduct DMPO->DMPO_OH IkB IκB Degradation IKK->IkB NFkB_Activation NF-κB Activation & Translocation IkB->NFkB_Activation GeneExpression Inflammatory Gene Expression NFkB_Activation->GeneExpression

Caption: ROS-mediated NF-κB signaling and detection by DMPO.

Experimental Workflow: Radical Identification

The following diagram outlines a logical workflow for identifying an unknown radical species using a combination of spin traps.

G Start Unknown Radical Source Add_DMPO Add DMPO Spin Trap Start->Add_DMPO EPR_DMPO Record EPR Spectrum Add_DMPO->EPR_DMPO Analyze_DMPO Analyze DMPO Adduct Spectrum EPR_DMPO->Analyze_DMPO Oxygen_Radical Oxygen-Centered Radical Identified (e.g., •OH, •OOH) Analyze_DMPO->Oxygen_Radical Characteristic O-adduct spectrum Carbon_Radical_or_No_Signal Carbon-Centered Radical or No Signal Analyze_DMPO->Carbon_Radical_or_No_Signal Non-specific or no spectrum Add_MNP Add MNP Spin Trap Carbon_Radical_or_No_Signal->Add_MNP EPR_MNP Record EPR Spectrum Add_MNP->EPR_MNP Analyze_MNP Analyze MNP Adduct Spectrum EPR_MNP->Analyze_MNP Carbon_Radical Carbon-Centered Radical Identified Analyze_MNP->Carbon_Radical Characteristic C-adduct spectrum No_Signal No Radical Detected or Unsuitable Trap Analyze_MNP->No_Signal No spectrum

Caption: Workflow for radical identification using spin traps.

Conclusion

The choice of spin trap is a critical determinant in the successful detection and identification of free radicals in biological and chemical systems. This compound (MNP) is a valuable tool for specifically trapping carbon-centered radicals, offering detailed spectral information. However, for broader studies involving oxygen-centered radicals, nitrone-based traps such as DMPO and PBN are more appropriate. Researchers should carefully consider the nature of the expected radical species, the experimental system, and the desired stability and information content of the spin adduct when selecting a spin trap. By employing the appropriate spin trap and a well-designed experimental protocol, EPR spectroscopy can provide unparalleled insights into the role of free radicals in health and disease.

References

A Comparative Guide to Spin Trapping Agents for Electron Paramagnetic Resonance (EPR) Studies: Featuring 2-Methyl-2-nitropropane (MNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methyl-2-nitropropane (MNP) with other commonly used spin trapping agents in Electron Paramagnetic Resonance (EPR) spectroscopy. The objective is to offer a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable spin trap for their specific applications in detecting and characterizing transient free radicals.

Performance Comparison of Spin Trapping Agents

The effectiveness of a spin trap is paramount for the successful detection and identification of reactive radical species. Key performance indicators include the stability of the resulting spin adduct and the characteristic hyperfine splitting constants observed in the EPR spectrum, which act as a fingerprint for the trapped radical. The following tables summarize these critical parameters for MNP, 5,5-Dimethyl-1-pyrroline N-oxide (DMPO), and α-Phenyl-N-tert-butylnitrone (PBN).

Table 1: Hyperfine Coupling Constants (in Gauss) for Various Spin Adducts

Trapped RadicalSpin Trapa Na Ha (other nuclei)Solvent
•CH₃ MNP 15.20--Benzene
DMPO 14.3020.60-Aqueous
PBN 14.503.40-Benzene
•OH DMPO 14.9014.90-Aqueous
PBN 15.802.80-Benzene
•O₂⁻ DMPO 14.1011.30aγH = 1.25Aqueous
PBN 14.802.90-Benzene
•C(O)CH₃ MNP 14.10--Benzene
•C₂H₅ MNP 15.30--Benzene
DMPO 14.2021.20-Aqueous
PBN 14.603.20-Benzene

Note: Hyperfine coupling constants can vary with the solvent and temperature.

Experimental Protocols

Accurate and reproducible EPR results are contingent on meticulous experimental execution. Below is a detailed protocol for spin trapping experiments using MNP.

Protocol: EPR Spin Trapping with this compound (MNP)

1. Preparation of MNP Stock Solution:

  • Due to its volatility and sensitivity to light, prepare MNP solutions fresh before each experiment.

  • Dissolve solid MNP (dimer) in a suitable deoxygenated solvent (e.g., benzene, toluene, or an appropriate buffer) to a final concentration typically ranging from 10 to 100 mM. The blue color of the solution indicates the presence of the active monomeric form.

  • Keep the stock solution on ice and protected from light to minimize degradation.

2. Sample Preparation:

  • The system under investigation (e.g., cell culture, enzymatic reaction, chemical reaction) should be prepared in a final volume suitable for the EPR sample tube (typically 50-200 µL).

  • Add the MNP stock solution to the sample to achieve the desired final concentration of the spin trap. The optimal concentration should be determined empirically but is often in the range of 10-50 mM.

  • Gently mix the sample to ensure homogeneity.

3. EPR Sample Loading:

  • Carefully transfer the sample into a quartz capillary tube or a flat cell, avoiding the introduction of air bubbles.

  • Seal the capillary tube if necessary, especially for anaerobic experiments.

4. EPR Spectrometer Settings:

  • The following are typical X-band EPR spectrometer settings for detecting MNP spin adducts. These may need to be optimized for the specific instrument and sample.

    • Microwave Frequency: ~9.5 GHz

    • Microwave Power: 10-20 mW (use non-saturating power levels)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.1 - 1.0 G (optimize for resolution and signal-to-noise)

    • Center Field: ~3400 G (will vary depending on the g-factor of the adduct)

    • Sweep Width: 50-100 G

    • Time Constant: 0.03 - 0.1 s

    • Scan Time: 30-60 s

    • Number of Scans: 1-10 (average to improve signal-to-noise)

    • Temperature: Room temperature, unless the experiment requires specific temperature control.

5. Data Acquisition and Analysis:

  • Record the EPR spectrum.

  • Simulate the experimental spectrum using appropriate software to determine the hyperfine coupling constants and identify the trapped radical species by comparing with literature values.

Mandatory Visualizations

Experimental Workflow for EPR-based Radical Detection

G cluster_prep Sample Preparation cluster_epr EPR Analysis cluster_data Data Interpretation A Prepare Radical Generating System (e.g., cell culture, chemical reaction) C Add MNP to Sample (Final Conc. 10-50 mM) A->C B Prepare Fresh MNP Stock Solution (10-100 mM) B->C D Load Sample into Capillary Tube C->D E Set EPR Spectrometer Parameters D->E F Acquire EPR Spectrum E->F G Simulate Spectrum F->G H Determine Hyperfine Coupling Constants G->H I Identify Trapped Radical H->I

Caption: Workflow for detecting transient radicals using MNP spin trap and EPR spectroscopy.

Signaling Pathway: Lipid Peroxidation

Lipid peroxidation is a critical process in cellular injury and is implicated in various diseases. EPR with spin traps like MNP can be employed to detect the radical intermediates in this pathway.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., •OH) PUFA Polyunsaturated Fatty Acid (LH) Initiator->PUFA H abstraction LipidRadical Lipid Radical (L•) PUFA->LipidRadical NewLipidRadical New Lipid Radical (L•) PUFA->NewLipidRadical Oxygen Oxygen (O₂) LipidRadical->Oxygen PeroxylRadical Lipid Peroxyl Radical (LOO•) Oxygen->PeroxylRadical PeroxylRadical->PUFA H abstraction LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->LipidHydroperoxide Antioxidant Antioxidant (e.g., Vitamin E) PeroxylRadical->Antioxidant NewLipidRadical->Oxygen Chain Reaction NonRadical Non-Radical Products Antioxidant->NonRadical

Caption: The three main stages of the lipid peroxidation signaling cascade.

A Comparative Guide to 2-Methyl-2-nitropropane (MNP) and DMPO for Superoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of superoxide (B77818) (O₂•⁻), a critical mediator in numerous physiological and pathological processes, is paramount for advancing research and therapeutic development. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, remains the gold standard for the direct detection of this short-lived radical. This guide provides an objective comparison of two commonly referenced spin traps, 2-Methyl-2-nitropropane (MNP) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), for the detection of superoxide. This comparison is based on their fundamental chemical properties and available experimental data, highlighting their respective strengths and limitations.

Executive Summary

While both MNP and DMPO are utilized as spin traps in radical biology, their mechanisms and suitability for superoxide detection differ significantly. DMPO, a nitrone-based spin trap, is widely used for superoxide detection, though it is hampered by the instability of its superoxide adduct. MNP, a nitroso-based spin trap, is more commonly employed for trapping carbon-centered radicals. Direct comparative studies of MNP and DMPO for superoxide detection are scarce in the scientific literature. Therefore, this guide infers a comparison based on their known chemical properties and performance with other radical species, supplemented with data on more stable alternatives to DMPO. For robust and quantitative superoxide detection, newer generation nitrone spin traps, such as DEPMPO and CYPMPO, are now generally preferred over DMPO due to the significantly greater stability of their respective superoxide adducts.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of MNP and DMPO for superoxide detection. It is important to note the lack of direct comparative quantitative data for MNP's interaction with superoxide.

ParameterThis compound (MNP)5,5-dimethyl-1-pyrroline N-oxide (DMPO)References
Spin Trap Type NitrosoNitrone[1]
Primary Radical Trapped Carbon-centered radicalsOxygen- and carbon-centered radicals[1]
Superoxide Adduct MNP-OOH (presumed)DMPO-OOH[2][3]
Superoxide Adduct Half-life Data not readily available; generally, nitroso adducts can be unstable.Approximately 50-66 seconds at pH 7.4.[4][5]
Reaction Rate with Superoxide Data not readily available.~1.2 - 10 M⁻¹s⁻¹[5]
Specificity for Superoxide Low; known to react with other radicals and can be photolytically unstable.[6]Moderate; the DMPO-OOH adduct can spontaneously decay to the DMPO-OH adduct, leading to ambiguity.[2][3]
Key Advantages Specificity for carbon-centered radicals can be advantageous in certain contexts.Extensive historical use and well-characterized EPR spectra for various adducts.
Key Disadvantages Light sensitivity, potential for side reactions, and lack of characterization for superoxide trapping.[1][6]Instability of the superoxide adduct, leading to underestimation of superoxide levels and potential misidentification as hydroxyl radicals.[4][7]

Reaction Mechanisms

The chemical reactions of MNP and DMPO with superoxide radicals are depicted below. These diagrams illustrate the formation of the respective spin adducts that are detectable by EPR spectroscopy.

cluster_MNP MNP Reaction with Superoxide MNP This compound (MNP) (CH₃)₃C-N=O MNP_Adduct MNP-Superoxide Adduct (CH₃)₃C-N(O•)-O₂⁻ MNP->MNP_Adduct + O₂•⁻ Superoxide Superoxide (O₂•⁻) Superoxide->MNP_Adduct

Fig. 1: MNP reaction with superoxide.

cluster_DMPO DMPO Reaction with Superoxide and Subsequent Decay DMPO DMPO DMPO_OOH DMPO-OOH (Superoxide Adduct) DMPO->DMPO_OOH + O₂•⁻ Superoxide Superoxide (O₂•⁻) Superoxide->DMPO_OOH DMPO_OH DMPO-OH (Hydroxyl Adduct) DMPO_OOH->DMPO_OH Spontaneous Decay

Fig. 2: DMPO reaction with superoxide and decay.

Experimental Protocols

Detailed methodologies for utilizing MNP and DMPO in EPR spin trapping experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental system.

Protocol 1: Superoxide Detection using DMPO

This protocol describes the detection of superoxide generated by the xanthine (B1682287)/xanthine oxidase system, a common method for in vitro superoxide production.

Materials:

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Xanthine

  • Xanthine Oxidase

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Phosphate (B84403) Buffer (pH 7.4)

  • EPR Spectrometer and accessories (capillary tubes or flat cell)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DMPO (e.g., 1 M) in purified water.

    • Prepare a stock solution of xanthine (e.g., 10 mM) in the phosphate buffer.

    • Prepare a stock solution of DTPA (e.g., 10 mM) in the phosphate buffer.

    • Prepare a fresh solution of xanthine oxidase in the phosphate buffer immediately before use.

  • Reaction Mixture Assembly:

    • In an Eppendorf tube, combine the following in order:

      • Phosphate buffer (to final volume)

      • DTPA (final concentration 1 mM)

      • Xanthine (final concentration 0.5 mM)

      • DMPO (final concentration 50-100 mM)

    • Vortex the mixture gently.

  • Initiation of Reaction:

    • Add xanthine oxidase (final concentration ~0.05 U/mL) to initiate the superoxide generation.

    • Immediately vortex the solution and transfer it to an EPR capillary tube or flat cell.

  • EPR Measurement:

    • Place the sample into the EPR cavity.

    • Tune the spectrometer and acquire the spectrum immediately.

    • Typical EPR settings: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation amplitude 1 G, sweep width 100 G, and scan time 60-120 seconds.

Protocol 2: General Protocol for Spin Trapping with MNP

As MNP is primarily used for carbon-centered radicals, a specific protocol for superoxide is not well-established. The following is a general protocol that can be adapted. Note: MNP is light-sensitive and should be handled in low-light conditions.[6]

Materials:

  • 2-Methyl-2-nitrosopropane (MNP)

  • System for generating radicals of interest

  • Appropriate solvent or buffer

  • EPR Spectrometer and accessories

Procedure:

  • Reagent Preparation:

    • MNP is often a dimer at room temperature and needs to be dissociated into its active monomeric form. This can be achieved by gently warming the solid or a solution. The blue color indicates the presence of the monomer.

    • Prepare a stock solution of MNP (e.g., 10-50 mM) in a suitable solvent (e.g., buffer or organic solvent depending on the experimental system). Protect the solution from light.

  • Reaction Mixture Assembly:

    • In a light-protected tube, combine the buffer/solvent, the radical generating system, and MNP.

  • Initiation of Reaction:

    • Initiate radical generation (e.g., by adding a final reagent or through photolysis, though care must be taken due to MNP's photosensitivity).

    • Mix and quickly transfer to an EPR sample tube.

  • EPR Measurement:

    • Acquire the EPR spectrum as described in Protocol 1, optimizing settings as necessary for the specific MNP adduct.

Experimental Workflow

The following diagram illustrates a generalized workflow for superoxide detection using EPR spin trapping.

A Prepare Reagents (Buffer, Spin Trap, Radical Source) B Assemble Reaction Mixture (in EPR sample tube or vial) A->B C Initiate Radical Generation B->C D Immediately Transfer to EPR Cavity C->D E Acquire EPR Spectrum D->E F Analyze Spectrum (Identify adduct, quantify signal) E->F

Fig. 3: General workflow for EPR spin trapping.

Concluding Remarks

The choice of a spin trap for superoxide detection is critical for obtaining reliable and interpretable results. While DMPO has been a workhorse in the field, the instability of its superoxide adduct is a significant drawback, often necessitating the use of alternative, more stable spin traps. This compound (MNP) is not a recommended spin trap for superoxide due to its primary reactivity with carbon-centered radicals, its photosensitivity, and the lack of comprehensive studies characterizing its reaction with superoxide.

For researchers aiming for accurate and quantitative detection of superoxide, especially in complex biological systems, the use of newer generation spin traps such as 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) or 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is strongly advised.[4][8] These alternatives form significantly more stable superoxide adducts, facilitating more accurate quantification and reducing the ambiguity associated with the decay of the DMPO-OOH adduct. As with any experimental technique, careful optimization and the use of appropriate controls, such as superoxide dismutase (SOD), are essential for valid data interpretation.

References

2-Methyl-2-nitropropane (MNP): A Superior Spin Trap for Carbon-Centered Radicals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of free radical research, the detection and characterization of transient radical species are paramount. Spin trapping, a technique that utilizes a "spin trap" molecule to convert highly reactive, short-lived radicals into more stable, detectable radical adducts via Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable tool. Among the arsenal (B13267) of available spin traps, 2-Methyl-2-nitropropane (MNP) distinguishes itself with unique advantages, particularly in the study of carbon-centered radicals. This guide provides a comprehensive comparison of MNP with other commonly used spin traps, namely 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN), supported by experimental data to assist researchers in selecting the optimal tool for their specific needs.

Unveiling the Advantages of MNP

MNP's primary advantage lies in its high specificity for carbon-centered radicals. Unlike nitrone-based traps like DMPO and PBN, which readily trap both carbon- and oxygen-centered radicals, MNP is significantly less reactive towards oxygen-centered species such as superoxide (B77818) and hydroxyl radicals. This selectivity minimizes spectral complexity and allows for the unambiguous identification of carbon-centered radical adducts in complex biological and chemical systems.

Furthermore, the EPR spectra of MNP spin adducts are often highly informative. The trapped radical is directly bonded to the nitrogen atom of the nitroso group in MNP. This proximity results in well-resolved hyperfine splittings from the magnetic nuclei of the trapped radical, providing valuable structural information that can aid in its precise identification. In contrast, the spectra of DMPO and PBN adducts can sometimes be less informative regarding the structure of the trapped radical.

Another key benefit of MNP is the exceptional stability of many of its spin adducts. MNP adducts with certain carbon-centered radicals, particularly sterically hindered ones, can have half-lives ranging from hours to even a year, allowing for extended observation and analysis.[1] This is a significant advantage over many DMPO and PBN adducts, which can have half-lives on the order of minutes.

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize the key performance characteristics of MNP, DMPO, and PBN based on available experimental data.

Table 1: General Comparison of Spin Trap Properties

FeatureThis compound (MNP)5,5-Dimethyl-1-pyrroline N-oxide (DMPO)α-Phenyl-N-tert-butylnitrone (PBN)
Primary Target Radicals Carbon-centered radicalsOxygen- and Carbon-centered radicalsOxygen- and Carbon-centered radicals
Spin Adduct Spectra Highly informative, often allowing for radical identificationModerately informativeLess informative, often broad signals
Adduct Stability Varies from seconds to a year depending on the radical's steric bulk[1]Generally less stable, especially superoxide adduct (t₁/₂ ≈ 66 s)Moderately stable, hydroxyl adduct has a half-life of < 1 min[2]
Photostability Decomposes upon exposure to lightRelatively stableRelatively stable
Solubility Soluble in organic solvents, sparingly soluble in waterSoluble in water and organic solventsSoluble in organic solvents, sparingly soluble in water

**Table 2: Quantitative Comparison of Spin Adduct Stability (Half-life, t₁/₂) **

Trapped RadicalMNP Adduct Half-lifeDMPO Adduct Half-lifePBN Adduct Half-life
•CH₃ (Methyl)Data not readily availableData not readily availableData not readily available
•OH (Hydroxyl)Not typically trapped~150 min (in Fenton system)[3]< 1 min[2]
•O₂⁻ (Superoxide)Not typically trapped~66 sData not readily available
•CH(OH)CH₃ (Hydroxyethyl)Varies (seconds to hours)[1]Data not readily availableData not readily available
1-Hydroxycyclohexyl~1 year[1]Data not readily availableData not readily available

Table 3: Reaction Rate Constants (k) for Spin Trapping

RadicalMNP + RadicalDMPO + RadicalPBN + Radical
•CH₃ (Methyl)Data not readily availableData not readily availableData not readily available
•OH (Hydroxyl)-2.8 x 10⁹ M⁻¹s⁻¹8.5 x 10⁹ M⁻¹s⁻¹[2]
•O₂⁻ (Superoxide)-1.2 M⁻¹s⁻¹Data not readily available
1-PhenylethylData not readily availableData not readily availableData not readily available

Note: The availability of directly comparable quantitative data is limited. The provided values are based on existing literature and may have been determined under different experimental conditions.

Experimental Protocols

General Protocol for EPR Spin Trapping

This protocol provides a general framework for spin trapping experiments. Specific parameters should be optimized for the system under investigation.

  • Sample Preparation: Prepare the reaction mixture containing the radical generating system in a suitable buffer or solvent.

  • Spin Trap Addition: Add the spin trap (MNP, DMPO, or PBN) to the reaction mixture. The final concentration of the spin trap typically ranges from 10 to 100 mM.

  • Incubation: Incubate the mixture for a predetermined time to allow for radical generation and trapping. This can range from seconds to minutes depending on the kinetics of the radical formation.

  • EPR Sample Loading: Transfer an aliquot of the reaction mixture into a capillary tube or a flat cell suitable for EPR measurements.

  • EPR Spectroscopy: Record the EPR spectrum using an X-band EPR spectrometer. Typical settings include:

    • Microwave Frequency: ~9.5 GHz

    • Microwave Power: Non-saturating power level (determined by a power saturation study)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: Optimized for signal resolution without line broadening

    • Sweep Width: Appropriate for the expected spectrum (e.g., 100 G)

    • Sweep Time: Sufficient to obtain a good signal-to-noise ratio

    • Number of Scans: Averaging multiple scans can improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting EPR spectrum to identify the trapped radical based on the hyperfine splitting constants and g-factor of the spin adduct.

Specific Protocol for Spin Trapping with this compound (MNP)

This protocol outlines the key considerations when using MNP as a spin trap.

  • MNP Solution Preparation: MNP exists as a colorless dimer in the solid state, which is in equilibrium with the blue, monomeric spin-trapping form in solution. Prepare a stock solution of MNP in a suitable organic solvent (e.g., benzene, toluene, or DMSO) at a concentration of 10-50 mg/mL. Due to its light sensitivity, prepare the solution in the dark and store it protected from light.

  • Reaction Setup: In a typical experiment, a final MNP concentration of 1-20 mM is used. Add the MNP solution to the radical generating system.

  • Deoxygenation: For trapping of carbon-centered radicals, it is often necessary to deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) prior to radical generation. This is because oxygen can react with carbon-centered radicals to form peroxyl radicals, which are not efficiently trapped by MNP.

  • Radical Generation and Trapping: Initiate the radical generation (e.g., by photolysis, thermolysis, or chemical reaction). Allow sufficient time for the spin adduct to form.

  • EPR Measurement: Transfer the sample to an EPR tube and record the spectrum as described in the general protocol. Pay close attention to the light sensitivity of MNP and its adducts during sample handling and measurement.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Spin_Trapping_Mechanism cluster_reactants Reactants cluster_product Product R Reactive Radical (R•) SA Stable Spin Adduct (R-ST•) R->SA Trapping Reaction ST Spin Trap ST->SA

A simplified diagram illustrating the general mechanism of spin trapping.

MNP_Spin_Trapping cluster_reactants Reactants cluster_product Product CR Carbon-Centered Radical (R₃C•) Adduct Stable Nitroxide Adduct ((CH₃)₃C-N(O•)-CR₃) CR->Adduct Addition Reaction MNP MNP ((CH₃)₃C-N=O) MNP->Adduct

The mechanism of a carbon-centered radical being trapped by MNP.

EPR_Workflow A Sample Preparation (Radical Source + Spin Trap) B Radical Generation (e.g., UV, Heat, Chemical Reaction) A->B C Spin Trapping Reaction B->C D EPR Sample Loading (Capillary/Flat Cell) C->D E EPR Spectrometer Measurement D->E F Data Acquisition & Analysis E->F

A typical experimental workflow for an EPR spin trapping experiment.

Adduct_Stability_Comparison Relative Stability of Spin Adducts MNP MNP-Alkyl Adduct PBN PBN-OH Adduct MNP->PBN More Stable DMPO DMPO-O₂⁻ Adduct PBN->DMPO More Stable

A qualitative comparison of the relative stability of different spin adducts.

Conclusion

This compound stands out as a powerful and specific tool for the investigation of carbon-centered free radicals. Its ability to form stable and informative spin adducts provides researchers with a distinct advantage in elucidating complex radical-mediated processes. While DMPO and PBN remain valuable for their broader reactivity, particularly with oxygen-centered radicals, the selectivity of MNP makes it the superior choice for studies focused on carbon-centered radical chemistry. By carefully considering the specific experimental requirements and the nature of the radicals under investigation, researchers can leverage the unique advantages of MNP to gain deeper insights into the intricate world of free radical biology and chemistry.

References

Unveiling the Constraints of 2-Methyl-2-nitropropane (MNP) in Radical Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of free radical biology, the selection of an appropriate spin trapping agent is paramount for accurate detection and characterization. This guide provides a critical comparison of 2-Methyl-2-nitropropane (MNP), a nitroso spin trap, with commonly used nitrone spin traps, highlighting its limitations and offering insights into superior alternatives, supported by experimental data and detailed protocols.

This compound (MNP), a well-known spin trap, has been utilized in electron paramagnetic resonance (EPR) spectroscopy to detect and identify transient free radicals. However, its inherent chemical properties and reactivity profile present several limitations that can impact the reliability and scope of experimental outcomes. This guide delves into these constraints and provides a comparative analysis with alternative spin traps such as 5,5-Dimethyl-1-pyrroline N-oxide (DMPO), α-Phenyl-N-tert-butylnitrone (PBN), and more advanced derivatives like 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) and 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO).

Performance Comparison of Spin Trapping Agents

The efficacy of a spin trap is determined by several factors, including the rate of radical trapping, the stability of the resulting spin adduct, and the specificity of the trapping reaction. The following table summarizes key performance indicators for MNP and its alternatives.

ParameterThis compound (MNP)5,5-Dimethyl-1-pyrroline N-oxide (DMPO)α-Phenyl-N-tert-butylnitrone (PBN)5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO)5-Ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO)
Radical Adduct Stability Variable, can be very short (seconds to hours for some hydroxyalkyl adducts)[1]Generally low, especially for superoxide (B77818) adducts (half-life of ~45-66 seconds)[2]Generally more stable than DMPO adductsAdducts are significantly more stable than DMPO adducts (e.g., DEPMPO/SO3•− is 7 times more stable than DMPO/SO3•− in the presence of ascorbate)[3]Superior stability, especially for superoxide adducts (half-life of ~8.6 minutes)[2]
Rate Constant with •OH Not readily available2.8 - 4.99 x 10⁹ M⁻¹s⁻¹[2][4]Not readily availableNot readily available4.99 ± 0.36 x 10⁹ M⁻¹s⁻¹[2]
Rate Constant with O₂•⁻ Not readily available~1.2 - 10 M⁻¹s⁻¹[2][4]Not readily availableNot readily availableNot readily available in reviewed literature[2]
Key Limitations Steric hindrance with bulky radicals; can be reduced to MNP-H adduct; potential for side reactions.[1]Adduct instability can lead to misinterpretation (e.g., DMPO/•OOH decay to DMPO/•OH).[2]Can decompose to form MNP as a secondary spin trap, complicating spectral analysis.[5]--
Primary Radical Trapped Carbon-centered radicals[6]Superoxide, Hydroxyl, Carbon-centered radicals[4]Carbon-centered radicals[7]Superoxide, Hydroxyl, and other radicals[3]Superoxide, Hydroxyl radicals[2]

Key Limitations of this compound (MNP)

Several factors contribute to the limitations of MNP as a reliable spin trap in diverse research applications:

  • Steric Hindrance: The bulky tert-butyl group in MNP can sterically hinder its reaction with large or sterically demanding radicals, leading to lower trapping efficiencies or a complete inability to trap certain radical species.[1] This can result in an underestimation or non-detection of specific radicals in a system.

  • Susceptibility to Reduction: MNP can be reduced by strongly reducing radicals to form the MNP-H adduct.[1] This non-radical product does not provide information about the primary radical of interest and can deplete the concentration of the spin trap available for capturing the target radicals.

  • Adduct Instability: The stability of MNP spin adducts is highly variable and depends on the nature of the trapped radical.[1] Some adducts have very short lifetimes, making their detection by EPR challenging and potentially leading to false-negative results.

  • Secondary Spin Trap Formation: In some experimental systems, particularly those involving the spin trap PBN, MNP can be formed as a secondary spin trap. This occurs through the decomposition of the initial PBN-peroxyl radical adduct.[5] The subsequent trapping of radicals by this newly formed MNP can complicate the interpretation of EPR spectra, as it becomes difficult to distinguish between radicals trapped directly by the primary spin trap and those trapped by the secondary MNP.

  • Potential for Side Reactions: As a nitroso compound, MNP can participate in side reactions that are not related to radical trapping, such as the ene reaction.[8] These reactions can lead to the formation of artifactual signals, further complicating data analysis.

Visualizing the Chemistry of Spin Trapping

To better understand the processes discussed, the following diagrams illustrate the fundamental mechanism of radical trapping by nitroso and nitrone spin traps, and the pathway leading to the formation of MNP as a secondary spin trap from PBN.

radical_trapping cluster_nitroso Nitroso Spin Trap (e.g., MNP) cluster_nitrone Nitrone Spin Trap (e.g., DMPO, PBN) R-N=O R-N=O Adduct1 R-N(O•)-R' R-N=O->Adduct1 + •R' Radical •R' R-CH=N+(O-)-R' R-CH=N⁺(O⁻)-R' Adduct2 R-CH(R'')-N(O•)-R' R-CH=N+(O-)-R'->Adduct2 + •R'' Radical2 •R'' PBN_decomposition PBN PBN PBN_LOO_adduct PBN-OOL Adduct (Unstable) PBN->PBN_LOO_adduct + LOO• LOO_radical LOO• (Peroxyl Radical) LOO_radical->PBN_LOO_adduct Decomposition Decomposition PBN_LOO_adduct->Decomposition MNP MNP (Secondary Spin Trap) Decomposition->MNP Benzaldehyde Benzaldehyde Decomposition->Benzaldehyde LO_radical LO• (Alkoxy Radical) Decomposition->LO_radical MNP_L_adduct MNP-L Adduct (Detected) MNP->MNP_L_adduct + L• L_radical L• (Alkyl Radical) L_radical->MNP_L_adduct comparative_workflow Start Define Radical Generating System Prep_MNP Prepare Reaction Mixture with MNP Start->Prep_MNP Prep_Alternative Prepare Reaction Mixture with Alternative Spin Trap (e.g., DMPO) Start->Prep_Alternative Initiate_MNP Initiate Radical Generation Prep_MNP->Initiate_MNP Initiate_Alternative Initiate Radical Generation Prep_Alternative->Initiate_Alternative EPR_MNP Acquire EPR Spectra over Time Initiate_MNP->EPR_MNP EPR_Alternative Acquire EPR Spectra over Time Initiate_Alternative->EPR_Alternative Analyze_MNP Analyze Signal Intensity and Adduct Stability EPR_MNP->Analyze_MNP Analyze_Alternative Analyze Signal Intensity and Adduct Stability EPR_Alternative->Analyze_Alternative Compare Compare Performance Metrics Analyze_MNP->Compare Analyze_Alternative->Compare

References

A Comparative Analysis of Hyperfine Splitting Constants for MNP Adducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in free radical research, the accurate detection and characterization of transient radical species are paramount. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a cornerstone technique in this endeavor. This guide provides a comparative analysis of hyperfine splitting constants for adducts formed with the spin trap 2-methyl-2-nitrosopropane (B1203614) (MNP), offering a valuable resource for the identification and characterization of a variety of radical species.

This publication delves into the quantitative data of hyperfine splitting constants for MNP adducts, presents detailed experimental protocols for their determination, and provides a visual representation of the underlying processes.

Performance Comparison of MNP Adducts

2-Methyl-2-nitrosopropane (MNP) is a widely utilized spin trap, particularly effective for capturing carbon-centered radicals.[1][2] The reaction of MNP with a transient free radical (R•) results in the formation of a stable nitroxide radical adduct, which is readily detectable by EPR spectroscopy. The resulting EPR spectrum is characterized by hyperfine splitting patterns, from which hyperfine splitting constants (hfsc), notably aN (from the nitrogen nucleus) and aH (from neighboring hydrogen nuclei), are derived. These constants are diagnostic of the trapped radical's structure.[3]

The following table summarizes the reported hyperfine splitting constants for a range of MNP adducts, providing a comparative dataset for researchers. The values are influenced by the nature of the trapped radical and the experimental conditions, such as the solvent used.

Trapped Radical (R•)MNP AdductaN (G)aH (G)SolventReference(s)
Hydrogen atom (•H)MNP-H14.4 ± 0.214.0 ± 0.2Aqueous[4]
Formyl (•CHO)MNP-CHO15.7221.27Aqueous[5][6]
tert-Butyl (•C(CH₃)₃)MNP-tert-butyl15.30-THF
Phenyl radicalMNP-PhenylVaries with substituentsVarious[7]
Hydroxyalkyl radicalsMNP-C(OH)RR'VariesVariesAqueous[8]
Tryptophan radicalMNP-Trp~14-15~2-3Aqueous[9]

Note: Hyperfine splitting constants can vary with experimental conditions. The data presented here are representative values from the cited literature.

Experimental Protocols

The determination of hyperfine splitting constants for MNP adducts is primarily achieved through EPR spectroscopy. The general workflow involves the in-situ generation of radicals in the presence of MNP, followed by the recording and analysis of the EPR spectrum of the resulting spin adduct.

Radical Generation

Transient radicals for spin trapping studies can be generated through various methods, including:

  • Radiolysis: Using techniques like γ-radiolysis to generate radicals from a precursor molecule in solution.[8]

  • Photolysis: Employing UV or visible light to induce the homolytic cleavage of a chemical bond, leading to radical formation.[5][9]

  • Chemical Reactions: Utilizing chemical reactions, such as the Fenton reaction, to produce radicals.[1]

Sample Preparation and EPR Spectroscopy
  • Sample Preparation: A typical sample for EPR analysis consists of an aqueous or organic solution containing the radical precursor and MNP. The concentration of MNP is typically in the millimolar range.[10] The solution is then subjected to the chosen radical generation method.

  • EPR Measurement: The sample is transferred to a quartz capillary tube or a flat cell and placed within the resonant cavity of the EPR spectrometer.[11][12] The EPR spectrum is recorded at a specific microwave frequency (commonly X-band, ~9.5 GHz) while sweeping the magnetic field.[12][13]

  • Spectrometer Settings: Typical X-band EPR spectrometer settings for detecting nitroxide radicals include:

    • Microwave Frequency: ~9.4-9.8 GHz

    • Microwave Power: 1-20 mW (optimized to avoid saturation)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.1-1.0 G

    • Sweep Width: 50-100 G

    • Time Constant: 0.1-0.3 s

    • Scan Time: 1-4 minutes

  • Data Analysis: The resulting EPR spectrum is analyzed to determine the g-value and the hyperfine splitting constants. This is often achieved by simulating the experimental spectrum using specialized software and fitting the simulation to the experimental data to extract the parameters.[4][9]

Visualizing the Process

To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

G cluster_0 Radical Generation cluster_1 Spin Trapping cluster_2 EPR Detection Precursor Precursor Radical (R•) Radical (R•) Precursor->Radical (R•) Initiation (e.g., UV, γ-ray) MNP_Adduct Stable MNP Adduct Radical (R•)->MNP_Adduct MNP MNP MNP->MNP_Adduct EPR_Spectrometer EPR Spectrometer MNP_Adduct->EPR_Spectrometer EPR_Spectrum EPR_Spectrum EPR_Spectrometer->EPR_Spectrum Measurement

Experimental workflow for MNP spin trapping and EPR analysis.

The diagram above illustrates the key stages of the experiment, from the generation of the unstable radical to its capture by MNP and subsequent detection by the EPR spectrometer, yielding the characteristic EPR spectrum.

reaction cluster_reactants Reactants cluster_product Product MNP MNP (CH₃)₃C-N=O Adduct MNP Adduct (CH₃)₃C-N(O•)-R MNP->Adduct + R• Radical Radical R•

Reaction scheme of MNP with a free radical.

This diagram shows the chemical reaction where the nitroso group of MNP reacts with a free radical (R•) to form a stable nitroxide spin adduct.

Comparison with Alternative Spin Traps

While MNP is highly effective for carbon-centered radicals, other spin traps are often preferred for different types of radicals.

  • 5,5-Dimethyl-1-pyrroline N-oxide (DMPO): This is a popular spin trap for oxygen-centered radicals such as superoxide (B77818) and hydroxyl radicals. Its adducts often exhibit more complex and informative EPR spectra than those of MNP.[14]

  • N-tert-butyl-α-phenylnitrone (PBN): PBN is another versatile spin trap that can capture a wide range of radicals. However, the resulting spectra can sometimes be less informative about the identity of the trapped radical compared to DMPO.[14]

  • 3,5-Dibromo-4-nitrosobenzenesulfonic acid (DBNBS): This is a water-soluble nitroso spin trap, making it suitable for biological systems. Similar to MNP, it is primarily used for trapping carbon-centered radicals.[7]

The choice of spin trap is critical and depends on the expected type of radical, the experimental system (e.g., aqueous or organic), and the desired information from the EPR spectrum.

Conclusion

The comparative analysis of hyperfine splitting constants for MNP adducts provides a valuable tool for researchers in the identification and characterization of transient free radicals. By understanding the principles of spin trapping, the nuances of EPR spectroscopy, and the characteristic hyperfine splitting constants of different MNP adducts, scientists can more effectively probe the roles of free radicals in chemical, biological, and pathological processes. The detailed experimental protocols and visual aids included in this guide are intended to facilitate the successful application of this powerful technique in the laboratory.

References

Cross-Validation of Radical Identification: A Comparative Guide to 2-Methyl-2-nitropropane and Alternative Spin Traps

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of radical species, the accurate identification and characterization of these transient molecules are paramount. This guide provides a comprehensive cross-validation of 2-Methyl-2-nitropropane (MNP) as a spin-trapping agent for radical identification, with a particular focus on its performance in detecting carbon-centered radicals. An objective comparison with other widely used spin traps, notably 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is presented, supported by experimental data and detailed protocols.

Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a cornerstone technique for detecting short-lived free radicals. The choice of spin trap is critical and significantly influences the success and accuracy of these investigations. MNP, a nitroso-based spin trap, exhibits a high specificity for carbon-centered radicals, offering a distinct advantage in certain experimental contexts. This guide will delve into the performance metrics, experimental methodologies, and applications of MNP in comparison to nitrone-based spin traps like DMPO.

Performance Comparison of Spin Trapping Agents

The efficacy of a spin trap is determined by several key factors, including the rate of radical trapping, the stability of the resulting spin adduct, and the information gleaned from the EPR spectrum, such as the hyperfine splitting constants.

ParameterThis compound (MNP)5,5-Dimethyl-1-pyrroline N-oxide (DMPO)α-Phenyl-N-tert-butylnitrone (PBN)
Primary Radical Target Carbon-centered radicals[1]Oxygen- and carbon-centered radicals[2][3]Carbon- and oxygen-centered radicals
Spin Adduct Stability Generally stable, but quantitative half-life data for carbon-centered adducts is not readily available in the reviewed literature.Adducts with oxygen-centered radicals can be unstable; DMPO/•OOH half-life is ~45-66 seconds.[2]Generally forms stable adducts.
Hyperfine Splitting (aN) Typically provides clear hyperfine splitting for trapped carbon-centered radicals, aiding in identification.[4]Provides characteristic hyperfine splittings that can differentiate between some radical types.[5][6]Often produces less informative spectra with broad lines.
Photostability Can be light-sensitive and may decompose to produce interfering signals.[7]Generally more photostable than MNP.Generally photostable.
Common Applications Detection of alkyl, and other carbon-centered radicals in biological and chemical systems.[1][8]Widely used for detecting superoxide (B77818) and hydroxyl radicals in biological systems.[2]General purpose spin trap, often used in vivo.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results in EPR spin trapping studies. Below are representative protocols for the detection of carbon-centered radicals using MNP and a general protocol for radical detection using DMPO.

Protocol 1: Detection of Carbon-Centered Radicals with MNP

This protocol is adapted for the detection of carbon-centered radicals, for instance, those generated during lipid peroxidation.

Materials:

  • This compound (MNP)

  • System for generating carbon-centered radicals (e.g., lipid suspension with an initiator like AAPH or a Fenton-like system)

  • EPR spectrometer and accessories (capillary tubes or flat cell)

  • Organic solvent (e.g., benzene, toluene, or a suitable buffer)

Procedure:

  • Preparation of MNP Solution: Prepare a stock solution of MNP in the chosen solvent. The final concentration in the reaction mixture should typically be in the range of 10-50 mM. Due to MNP's volatility and potential for dimerization, fresh solutions should be prepared and kept on ice and in the dark.[1]

  • Reaction Mixture Preparation: In an EPR-compatible tube, combine the radical generating system with the MNP solution. For example, incubate a suspension of liposomes with an initiator.

  • Initiation of Radical Formation: Initiate radical generation (e.g., by adding the initiator or metal catalyst).

  • EPR Measurement: Immediately transfer the sample to a capillary tube or flat cell and place it in the EPR spectrometer cavity.

  • Data Acquisition: Record the EPR spectrum. Typical instrument settings for X-band spectrometers are: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation amplitude 0.1-1.0 G, sweep width 50-100 G, and a sweep time of 1-2 minutes. Multiple scans can be accumulated to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting EPR spectrum to determine the hyperfine splitting constants of the MNP-radical adduct, which are characteristic of the trapped carbon-centered radical.[4]

Protocol 2: General Radical Detection with DMPO

This protocol outlines a general procedure for detecting radicals, such as superoxide, using DMPO.

Materials:

  • 5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

  • Radical generating system (e.g., xanthine (B1682287)/xanthine oxidase for superoxide)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • EPR spectrometer and accessories

Procedure:

  • Preparation of DMPO Solution: Prepare a stock solution of DMPO in the phosphate buffer. The final concentration in the reaction mixture is typically 50-100 mM.[2]

  • Reaction Mixture Preparation: In an EPR tube, add the components of the radical generating system (e.g., xanthine) and the DMPO solution.

  • Initiation of Radical Formation: Initiate the reaction by adding the final component (e.g., xanthine oxidase).

  • EPR Measurement: Immediately place the sample in the EPR spectrometer.

  • Data Acquisition: Record the EPR spectra at timed intervals to monitor the formation and decay of the DMPO-radical adduct.

  • Data Analysis: Simulate the experimental spectrum to identify the trapped radical species based on their characteristic hyperfine splitting constants.[5][6]

Mandatory Visualizations

To aid in the conceptual understanding of the experimental workflows and the biological context of radical formation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_epr EPR Analysis Radical_Source Radical Generating System (e.g., Lipid Suspension) Mix Mix Components Radical_Source->Mix Spin_Trap Spin Trap Solution (MNP or DMPO) Spin_Trap->Mix EPR_Spectrometer EPR Spectrometer Mix->EPR_Spectrometer Immediate Transfer Data_Acquisition Record EPR Spectrum EPR_Spectrometer->Data_Acquisition Data_Analysis Analyze Hyperfine Splittings Data_Acquisition->Data_Analysis Identification Identification Data_Analysis->Identification Identify Radical

Caption: General experimental workflow for radical detection using EPR spin trapping.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) (Carbon-Centered) PUFA->Lipid_Radical Radical_Initiation Radical Initiator (e.g., •OH) Radical_Initiation->PUFA H• abstraction Oxygen O2 Lipid_Radical->Oxygen Addition MNP MNP Spin Trap Lipid_Radical->MNP Trapping Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Oxygen->Lipid_Peroxyl_Radical Another_PUFA Another PUFA Lipid_Peroxyl_Radical->Another_PUFA H• abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Another_PUFA->Lipid_Radical Chain_Reaction Chain Reaction Propagation Lipid_Hydroperoxide->Chain_Reaction MNP_Adduct MNP-Lipid Radical Adduct (Detectable by EPR) MNP->MNP_Adduct

Caption: Simplified signaling pathway of lipid peroxidation and trapping of carbon-centered lipid radicals by MNP.[9][10][11]

References

Navigating the Nuances of Solvent Systems: A Comparative Guide to the Efficacy of 2-Methyl-2-nitrosopropane (MNP) as a Spin Trap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise detection and characterization of transient free radicals are paramount. Spin trapping, a technique that utilizes compounds to "trap" highly reactive radicals to form more stable, detectable species, is a cornerstone of such investigations. Among the arsenal (B13267) of spin traps, 2-Methyl-2-nitrosopropane (MNP) stands out as a widely used nitroso-based compound. However, its efficacy is not absolute and is significantly influenced by the solvent system in which it is employed. This guide provides an objective comparison of MNP's performance in different solvent environments and contrasts it with other commonly used spin traps, supported by experimental data.

The choice of solvent in a spin trapping experiment is critical as it can affect the rate of radical trapping, the stability of the resulting spin adduct, and the hyperfine splitting constants observed in electron paramagnetic resonance (EPR) spectroscopy, which are crucial for radical identification.

Comparative Performance of Spin Traps in Various Solvents

The efficacy of a spin trap is a multifactorial issue. Key parameters include the rate constant for radical trapping (ktrap) and the stability of the formed spin adduct. While a comprehensive dataset directly comparing MNP across a wide range of solvents is not available in a single study, a compilation of data from various sources allows for a comparative analysis.

Below is a summary of hyperfine coupling constants for MNP spin adducts with various radicals in different solvents. These constants are critical for the identification of the trapped radical species.

Spin TrapTrapped RadicalSolventaN (G)aβ-H (G)
MNP Acyl radicalBenzene7.65-
MNP Acyl radicalDiethyl ether7.70-
MNP Acyl radicalAcetonitrile7.80-
MNP Acyl radicalWater8.10-
MNP Benzyl radicalBenzene14.27.8
DMPO •OHWater14.914.9
DMPO •CH3Water16.323.4
PBN •OHBenzene14.82.8
PBN •CH3Benzene16.43.4

Note: Hyperfine coupling constants (a) are given in Gauss (G). Data compiled from various sources.

Generally, rate constants for the spin trapping of primary alkyl radicals by nitroso compounds like MNP are greater in polar solvents than in non-polar solvents[1]. This is attributed to the stabilization of the transition state in polar environments. However, the stability of the resulting spin adducts can also be solvent-dependent. For instance, some spin adducts may exhibit greater persistence in non-polar media.

Alternative Spin Traps: A Brief Comparison

5,5-Dimethyl-1-pyrroline N-oxide (DMPO) and α-Phenyl-N-tert-butylnitrone (PBN) are two other widely used spin traps.

  • DMPO is particularly popular for trapping oxygen-centered radicals like hydroxyl (•OH) and superoxide (B77818) (•O2-) radicals in aqueous systems. Its spin adducts often provide characteristic EPR spectra that facilitate radical identification.

  • PBN is a versatile spin trap effective for a variety of carbon- and oxygen-centered radicals. It is often used in less polar organic solvents.

The choice between MNP, DMPO, and PBN depends on the expected radical species, the solvent system, and the desired stability of the spin adduct.

Experimental Protocols

General Protocol for EPR Spin Trapping with MNP

This protocol outlines a general procedure for the detection of free radicals using MNP as a spin trap and EPR spectroscopy.

Materials:

  • 2-Methyl-2-nitrosopropane (MNP)

  • Solvent of choice (e.g., benzene, water, acetonitrile)

  • Radical generating system (e.g., UV photolysis of a precursor, chemical reaction)

  • EPR spectrometer

  • Quartz flat cell or capillary tube

Procedure:

  • Preparation of MNP Solution: Prepare a stock solution of MNP in the chosen solvent. The concentration typically ranges from 1 to 50 mM. Due to the dimeric nature of MNP in the solid state, it is often necessary to dissolve it and allow it to equilibrate to its monomeric form, which is the active spin trap.

  • Sample Preparation: In an EPR-compatible container (e.g., a quartz flat cell or a capillary tube), mix the radical generating system with the MNP solution. The final concentration of MNP should be in excess to ensure efficient trapping.

  • Radical Generation: Initiate the radical generation process. This can be done, for example, by exposing the sample to UV light directly in the EPR cavity or by initiating a chemical reaction.

  • EPR Spectrum Acquisition: Immediately after initiating radical generation, place the sample in the EPR spectrometer and record the spectrum. Typical EPR settings for spin trapping experiments include a microwave frequency of ~9.5 GHz (X-band), a microwave power of 10-20 mW, and a modulation amplitude of 0.1-1.0 G.

  • Data Analysis: Analyze the resulting EPR spectrum to determine the hyperfine coupling constants of the spin adduct. These values can then be compared to literature data to identify the trapped radical.

Visualizing the Workflow

The logical flow of a typical spin trapping experiment can be visualized as follows:

SpinTrappingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis RadicalSource Radical Generating System Mixing Mixing RadicalSource->Mixing SpinTrap MNP Solution SpinTrap->Mixing RadicalGeneration Radical Generation Mixing->RadicalGeneration SpinTrapping Spin Trapping Reaction RadicalGeneration->SpinTrapping EPR EPR Spectroscopy SpinTrapping->EPR Formation of Stable Spin Adduct Analysis Spectrum Analysis EPR->Analysis Identification Radical Identification Analysis->Identification

Caption: A logical workflow for a typical spin trapping experiment.

This guide highlights the importance of solvent selection in the application of MNP as a spin trap. While MNP is a powerful tool for radical detection, its efficacy is intricately linked to the reaction environment. Researchers should carefully consider the solvent system and potential interactions when designing their experiments to ensure reliable and accurate results. Further detailed studies focusing on the quantitative comparison of MNP and other spin traps in a wider array of solvents would be highly beneficial to the scientific community.

References

A Comparative Guide to Radical Detection: 2-Methyl-2-nitropropane and Its Alternatives in Spin Trapping Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of radical-mediated chemical and biological processes, the accurate detection and characterization of short-lived radical intermediates are crucial. Spin trapping, a technique that utilizes a "spin trap" molecule to react with a transient radical to form a more stable paramagnetic "spin adduct," is a cornerstone methodology in this field. This guide provides an objective comparison of 2-Methyl-2-nitropropane (MNP), a widely used nitroso-based spin trap, with other common alternatives, namely α-Phenyl-N-tert-butylnitrone (PBN) and 5,5-Dimethyl-1-pyrroline N-oxide (DMPO). We present supporting experimental data, detailed protocols, and a look at alternative, non-spin trapping methods for radical detection.

Performance Comparison of Common Spin Traps

The efficacy of a spin trap is determined by several key factors: the rate at which it traps radicals, the stability of the resulting spin adduct, and the information that can be gleaned from the Electron Paramagnetic Resonance (EPR) spectrum of the adduct. A summary of these performance indicators for MNP, PBN, and DMPO is presented below.

Spin TrapChemical StructureTypical Radicals TrappedAdvantagesDisadvantages
This compound (MNP) (CH₃)₃CNOCarbon-centeredEPR spectra of adducts can provide detailed structural information about the trapped radical.Photolytically unstable; can generate radicals itself upon UV irradiation. Not efficient for trapping oxygen-centered radicals.
α-Phenyl-N-tert-butylnitrone (PBN) C₆H₅CH(O)=N(C(CH₃)₃)Carbon- and Oxygen-centeredMore stable than MNP.[1][2]EPR spectra of adducts are often less informative about the structure of the trapped radical.[3]
5,5-Dimethyl-1-pyrroline N-oxide (DMPO) C₆H₁₁NOCarbon- and Oxygen-centeredForms relatively stable adducts with a variety of radicals. Adducts often have distinct EPR spectra.[3]The superoxide (B77818) adduct can decay to the hydroxyl adduct, potentially leading to misinterpretation.[3]

Quantitative Comparison of Spin Trap Performance

The choice of a spin trap often depends on the specific radical being investigated and the experimental conditions. The following tables provide a quantitative comparison of trapping rate constants and spin adduct half-lives for MNP, PBN, and DMPO.

Table 1: Radical Trapping Rate Constants (k) at Room Temperature

RadicalThis compound (MNP)α-Phenyl-N-tert-butylnitrone (PBN)5,5-Dimethyl-1-pyrroline N-oxide (DMPO)
Hydroxyl (•OH) -8.5 x 10⁹ M⁻¹s⁻¹2.8 x 10⁹ M⁻¹s⁻¹[4]
Superoxide (O₂⁻•) Not efficient-1.2 M⁻¹s⁻¹[5]
Glutathiyl (GS•) -6.7 x 10⁷ M⁻¹s⁻¹[6]-
Carbon-centered (various) 10⁵ - 10⁸ M⁻¹s⁻¹10⁵ - 10⁸ M⁻¹s⁻¹10⁶ - 10⁹ M⁻¹s⁻¹

Table 2: Half-lives (t½) of Spin Adducts at Room Temperature

Radical AdductThis compound (MNP)α-Phenyl-N-tert-butylnitrone (PBN)5,5-Dimethyl-1-pyrroline N-oxide (DMPO)
Hydroxyl (•OH) -< 1 minute~2 hours
Superoxide (O₂⁻•) --~66 seconds[5]
Hydroxyalkyl Seconds to over a year[7]--
Alkyl Generally stableVaries with alkyl groupGenerally stable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful spin trapping studies. Below are representative protocols for the use of MNP, PBN, and DMPO in EPR spectroscopy.

Protocol 1: Spin Trapping with this compound (MNP)

This protocol is suitable for the detection of carbon-centered radicals.

Materials:

  • This compound (MNP)

  • Solvent (e.g., benzene, tert-butylbenzene)

  • Radical generating system (e.g., photolysis of a precursor, thermal decomposition of an initiator)

  • EPR flat cell or capillary tube

  • EPR spectrometer

Procedure:

  • Prepare a solution of MNP in the chosen solvent. A typical concentration is 10-50 mM.

  • Add the radical generating system to the MNP solution.

  • Transfer the sample to an EPR flat cell or capillary tube.

  • If using photolysis, irradiate the sample directly in the EPR cavity.

  • Record the EPR spectrum.

Typical EPR Settings:

  • Microwave Frequency: ~9.5 GHz (X-band)

  • Microwave Power: 10-20 mW

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: 0.1-1.0 G

  • Sweep Width: 100 G

  • Scan Time: 1-4 minutes

MNP_Workflow cluster_prep Sample Preparation cluster_analysis EPR Analysis MNP Prepare MNP Solution (10-50 mM in Solvent) RadGen Add Radical Generating System MNP->RadGen Sample Transfer to EPR Tube RadGen->Sample Irradiation Irradiate in Cavity (if photolytic) Sample->Irradiation Record Record EPR Spectrum Irradiation->Record PBN_Workflow A Dissolve PBN in Solvent (10-100 mM) B Add Radical Source A->B C Transfer to EPR Tube B->C D Acquire EPR Spectrum C->D DMPO_Signaling_Pathway Radical Short-lived Radical (e.g., •OH, O₂⁻•) Adduct DMPO Spin Adduct (More Stable Radical) Radical->Adduct Trapping DMPO DMPO EPR EPR Detection Adduct->EPR Decay Decay Products (EPR Silent) Adduct->Decay Decomposition

References

A Comparative Guide to Novel Spin Traps vs. 2-Methyl-2-nitropropane for Radical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and characterization of short-lived free radicals are paramount in understanding oxidative stress, cellular signaling, and the mechanisms of drug action. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, remains a gold standard for this purpose. This guide provides an objective comparison of the traditional nitroso spin trap, 2-Methyl-2-nitropropane (MNP), against a selection of novel nitrone spin traps, offering supporting experimental data to aid in the selection of the most appropriate agent for your research needs.

Performance Comparison of Spin Traps

The efficacy of a spin trap is determined by several key factors, including the stability of the resulting spin adduct, the rate of the trapping reaction, and the specificity towards different radical species. While MNP is a valuable tool, particularly for carbon-centered radicals, its utility for detecting highly reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals is limited by the instability of its corresponding adducts. Novel nitrone spin traps have been developed to overcome these limitations, offering significantly improved performance for ROS detection.

Table 1: Comparison of Spin Trap Performance for Superoxide Radical (O₂⁻) Detection

Spin TrapAdduct Half-life (t½)Rate Constant (k) (M⁻¹s⁻¹)Key Characteristics
This compound (MNP) Generally unstable; not typically used for O₂⁻ detectionData not readily available for O₂⁻Primarily used for carbon-centered radicals. Oxygen radical adducts are often too short-lived for reliable detection.[1]
5,5-Dimethyl-1-pyrroline N-oxide (DMPO) ~1 minute~10-80Widely used, but the superoxide adduct is relatively unstable and can decompose to the hydroxyl adduct, complicating spectral interpretation.[2]
5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO) ~23 minutesSlower than DMPOOffers a significantly more stable superoxide adduct compared to DMPO, reducing ambiguity in spectral analysis.[3]
5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) ~14-17 minutesFaster than DMPOForms a persistent superoxide adduct, making it a reliable choice for detecting superoxide in biological systems.[4]
5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO) ~7-9 minutesData not readily availableProvides a more stable superoxide adduct than DMPO.
1-hydroxy-3-carboxy-pyrrolidine (CP-H) Adduct is a stable nitroxideData not readily available for direct trappingReacts with superoxide to form a stable nitroxide radical (CP•). The stability of CP• is a key advantage in biological systems.[5]

Table 2: Comparison of Spin Trap Performance for Hydroxyl Radical (•OH) Detection

Spin TrapAdduct Half-life (t½)Rate Constant (k) (M⁻¹s⁻¹)Key Characteristics
This compound (MNP) UnstableData not readily available for •OHNot a preferred trap for hydroxyl radicals due to adduct instability.[1]
5,5-Dimethyl-1-pyrroline N-oxide (DMPO) ~2.5 hours~1.7-3.4 x 10⁹Forms a relatively stable hydroxyl adduct, but can also be formed from the decomposition of the superoxide adduct.[2]
5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO) ~59 minutesData not readily availableForms a stable hydroxyl adduct.
5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) Very stable~4.8 x 10⁹Produces a highly persistent hydroxyl adduct.[4]
5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO) ~60 minutesData not readily availableOffers a stable hydroxyl adduct.
1-hydroxy-3-carboxy-pyrrolidine (CP-H) Adduct is a stable nitroxideData not readily available for direct trappingReacts with hydroxyl radicals to form the stable nitroxide CP•.[5]

Experimental Protocols

Detailed and consistent experimental design is crucial for obtaining reliable and reproducible spin trapping results. Below are example protocols for the detection of superoxide and hydroxyl radicals.

Protocol 1: Detection of Superoxide Radical (O₂⁻) using the Xanthine (B1682287)/Xanthine Oxidase System

Objective: To detect superoxide radicals generated enzymatically using a nitrone spin trap and EPR spectroscopy.

Materials:

  • Spin Trap (e.g., DMPO, BMPO, DEPMPO)

  • Xanthine

  • Xanthine Oxidase

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Phosphate (B84403) Buffer (pH 7.4)

  • EPR spectrometer and accessories (capillary tubes or flat cell)

Procedure:

  • Prepare a stock solution of the spin trap: Dissolve the chosen spin trap in the phosphate buffer to the desired stock concentration (e.g., 1 M for DMPO).

  • Prepare a reaction mixture: In an EPR-compatible tube, combine the following in order:

    • Phosphate buffer (pH 7.4)

    • DTPA (final concentration, e.g., 0.1 mM) to chelate adventitious metal ions.

    • Xanthine (final concentration, e.g., 0.5 mM).

    • Spin trap (final concentration, e.g., 50-100 mM for DMPO, 25-50 mM for BMPO/DEPMPO).

  • Initiate the reaction: Add xanthine oxidase (final concentration, e.g., 0.05 U/mL) to the reaction mixture and mix gently.

  • EPR Measurement: Immediately transfer the solution to an EPR capillary tube or flat cell and place it in the EPR spectrometer cavity.

  • Acquire EPR spectra: Record the EPR spectrum at desired time intervals to monitor the formation and decay of the spin adduct.

  • Control Experiment: Perform a control experiment in the presence of superoxide dismutase (SOD) to confirm that the detected radical is indeed superoxide. The EPR signal should be significantly diminished or absent in the presence of SOD.

Protocol 2: Detection of Hydroxyl Radical (•OH) using the Fenton Reaction

Objective: To detect hydroxyl radicals generated via the Fenton reaction using a nitrone spin trap and EPR spectroscopy.

Materials:

  • Spin Trap (e.g., DMPO, DEPMPO)

  • Iron(II) sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate Buffer (pH 7.4)

  • EPR spectrometer and accessories

Procedure:

  • Prepare stock solutions: Prepare fresh stock solutions of FeSO₄ and H₂O₂ in deionized water.

  • Prepare the reaction mixture: In an EPR-compatible tube, combine the following in order:

    • Phosphate buffer (pH 7.4)

    • Spin trap (final concentration, e.g., 50-100 mM for DMPO).

    • FeSO₄ (final concentration, e.g., 0.1 mM).

  • Initiate the reaction: Add H₂O₂ (final concentration, e.g., 1 mM) to the mixture and mix gently.

  • EPR Measurement: Immediately transfer the solution to an EPR capillary tube or flat cell and begin spectral acquisition.

  • Acquire EPR spectra: Record the EPR spectrum to detect the characteristic signal of the hydroxyl radical adduct.

  • Control Experiment: A control experiment can be performed by adding a hydroxyl radical scavenger, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to the reaction mixture. The formation of the corresponding carbon-centered radical adduct and a decrease in the hydroxyl adduct signal would confirm the presence of hydroxyl radicals.

Visualizing Cellular Signaling and Experimental Workflows

Signaling Pathway: ROS-Mediated Cellular Damage

Reactive oxygen species are implicated in numerous signaling pathways that can lead to cellular damage and apoptosis. The following diagram illustrates a simplified pathway involving superoxide and hydroxyl radicals.

ROS_Signaling_Pathway cluster_stimuli Cellular Stressors cluster_ros ROS Generation cluster_damage Cellular Damage Stressors e.g., UV radiation, Inflammation, Mitochondrial Dysfunction Superoxide Superoxide (O₂⁻) Stressors->Superoxide Induces H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fenton Reaction (Fe²⁺) Lipid_Peroxidation Lipid Peroxidation Hydroxyl->Lipid_Peroxidation DNA_Damage DNA Damage Hydroxyl->DNA_Damage Protein_Oxidation Protein Oxidation Hydroxyl->Protein_Oxidation Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis

Caption: A simplified signaling pathway illustrating the generation of ROS and subsequent cellular damage.

Experimental Workflow: Spin Trapping EPR

The following diagram outlines a typical workflow for a spin trapping experiment.

Spin_Trapping_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Reagents (Buffer, Spin Trap, etc.) Add_Spin_Trap Add Spin Trap to Sample Prepare_Reagents->Add_Spin_Trap Prepare_Sample Prepare Biological or Chemical Sample Prepare_Sample->Add_Spin_Trap Initiate_Radical_Generation Initiate Radical Generation Add_Spin_Trap->Initiate_Radical_Generation EPR_Measurement EPR Spectroscopy Initiate_Radical_Generation->EPR_Measurement Spectral_Analysis Spectral Analysis & Adduct Identification EPR_Measurement->Spectral_Analysis Data_Interpretation Data Interpretation Spectral_Analysis->Data_Interpretation

Caption: A general experimental workflow for the detection of free radicals using spin trapping EPR.

References

Safety Operating Guide

Safe Disposal of 2-Methyl-2-nitropropane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methyl-2-nitropropane, a flammable and irritating chemical. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are understood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] If there is a risk of inhalation, use a dust mask type N95 (US) or equivalent.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][2]

  • Ignition Sources: This compound is highly flammable.[3][4] Keep it away from heat, sparks, open flames, and hot surfaces.[1][2] Use spark-proof tools and explosion-proof equipment.[1]

  • Spill Response: In case of a spill, immediately evacuate the area and remove all ignition sources.[1] For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite), and then sweep or shovel it into a suitable, labeled container for disposal.[1] Do not let the chemical enter drains.[1][2]

Chemical Properties and Hazards

A clear understanding of the chemical's properties is essential for safe handling.

Property[1]Value
CAS Number 594-70-7
Molecular Formula (CH₃)₃CNO₂
Appearance Colorless liquid or low melting solid
Flash Point 19 °C (66.2 °F) - closed cup
Boiling Point 126-127 °C
Density 0.95 g/mL at 25 °C
Hazards Highly flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation.[3][4]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • This compound is a non-halogenated organic solvent.[5] It should be segregated from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice.

    • Do not fill the waste container to more than 75% capacity to allow for vapor expansion.[5]

    • Keep the container tightly closed except when adding waste.[6][7][8]

    • The exterior of the container must be clean and free of contamination.[8]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[9]

    • This storage area should be away from heat, ignition sources, and incompatible chemicals.[9] Flammable liquid storage cabinets are recommended.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2]

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • Follow all institutional and regulatory procedures for waste manifest and handover.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Workflow for this compound Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Place in Labeled, Compatible, and Sealed Container (<75% Full) segregate->containerize store Store in Designated Hazardous Waste Area containerize->store spill Spill Occurs containerize->spill Potential contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs documentation Complete Waste Manifest/Paperwork contact_ehs->documentation pickup Scheduled Pickup by Authorized Personnel documentation->pickup end Proper Disposal (Incineration or other approved method) pickup->end spill_response Initiate Spill Response Protocol: - Evacuate & Ventilate - Remove Ignition Sources - Absorb with Inert Material spill->spill_response Yes recontainerize Place Spill Debris in Sealed Waste Container spill_response->recontainerize recontainerize->store

Caption: Disposal workflow for this compound.

References

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2-Methyl-2-nitropropane

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